Product packaging for Hydroxy-PEG2-CH2-Boc(Cat. No.:CAS No. 149299-82-1)

Hydroxy-PEG2-CH2-Boc

Numéro de catalogue: B1673965
Numéro CAS: 149299-82-1
Poids moléculaire: 220.26 g/mol
Clé InChI: LMDJRQVQNFNFAK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydroxy-PEG2-CH2CO2tBu was a useful reagent in the study for potentiator-corrector agonist of cystic fibrosis mutant protein ΔF508-CFTR preparation.>Hydroxy-PEG2-CH2CO2tBu is a PEG derivative containing a hydroxyl group with a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O5 B1673965 Hydroxy-PEG2-CH2-Boc CAS No. 149299-82-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

tert-butyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O5/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDJRQVQNFNFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149299-82-1
Record name Hydroxy-PEG2-t-butyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure and Properties of Hydroxy-PEG2-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure, properties, and synthesis of the bifunctional linker commonly referred to as Hydroxy-PEG2-CH2-Boc. This molecule is a valuable tool in bioconjugation, drug delivery, and the development of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).

Molecular Structure and Nomenclature

The compound is most accurately identified by the IUPAC name tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate .[1] It is also commonly known by several synonyms, including Boc-NH-PEG2-OH, 2-(2-Boc-aminoethoxy)ethanol, and N-Boc-2-(2-hydroxyethoxy)ethylamine.[2]

The structure consists of three key functional components:

  • A tert-butyloxycarbonyl (Boc) protecting group: This is a widely used acid-labile protecting group for amines, ensuring selective reactivity at other sites of the molecule.

  • A two-unit polyethylene (B3416737) glycol (PEG) linker: The PEG2 spacer, consisting of two repeating ethylene (B1197577) glycol units (-CH₂CH₂O-), imparts increased hydrophilicity and water solubility to the molecule and any conjugate it is a part of.[2]

  • A terminal primary hydroxyl group (-OH): This functional group provides a reactive site for further chemical modifications, such as esterification or etherification, allowing for its conjugation to other molecules.[2]

The "CH2" in the user's query is implicitly part of the ethylene glycol backbone of the PEG linker.

Physicochemical and Spectroscopic Data

The quantitative data for tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate are summarized in the table below, providing a clear reference for its physical and chemical properties.

PropertyValueReference
Molecular Formula C₉H₁₉NO₄[1]
Molecular Weight 205.25 g/mol [1]
Appearance Viscous liquid[3]
Purity (by GC) ≥95%[2]
Storage Condition -5°C, kept in dry and dark conditions.[2]

Spectroscopic data, such as ¹H NMR, is crucial for structure verification. While a detailed spectrum analysis is beyond the scope of this guide, spectra for this compound are available from various chemical suppliers.

Experimental Protocols

Synthesis of tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate

This procedure involves the reaction of 2-(2-aminoethoxy)ethanol (B1664899) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to protect the primary amine.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-(2-aminoethoxy)ethanol (1.0 equivalent) in dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate as a viscous liquid.

Visualization of Molecular Structure

The following diagram illustrates the 2D chemical structure of tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate, generated using the Graphviz DOT language.

Structure of tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate.

References

An In-depth Technical Guide to Hydroxy-PEG2-CH2-Boc: Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, characteristics, and applications of Hydroxy-PEG2-CH2-Boc, a bifunctional linker critical in the development of advanced therapeutics. This molecule, scientifically known as tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate, is a cornerstone in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a hydroxyl group for further modification, a protected amine, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers significant advantages in the design of targeted therapies.

Core Chemical and Physical Properties

tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate is a versatile chemical entity with a well-defined set of properties that make it suitable for bioconjugation and drug delivery applications. The presence of the PEG2 spacer enhances its aqueous solubility, a crucial factor in many biological applications.

PropertyValue
Chemical Name tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate
Synonyms This compound, Boc-NH-PEG2-OH, N-Boc-PEG2-alcohol, 2-(2-Boc-aminoethoxy)ethanol, N-Boc-2-(2-hydroxyethoxy)ethylamine[1]
CAS Number 139115-91-6[1]
Molecular Formula C₉H₁₉NO₄[1]
Molecular Weight 205.25 g/mol [1][2]
Appearance Colorless to light orange to yellow clear liquid
Boiling Point 165 °C
Density 1.042 g/mL at 25 °C (for a related compound)[3]
Refractive Index 1.45
Solubility Soluble in water, 1% acetic acid, ethyl acetate, and methanol.[3]
Storage Conditions Recommended storage at -20°C or -5°C, kept in a dry environment and protected from sunlight.

Applications in Advanced Therapeutics

The bifunctional nature of this compound makes it a highly valuable linker in the field of drug development. Its two reactive ends—a hydroxyl group and a Boc-protected amine—allow for the sequential attachment of different molecular entities.

PROTAC Linker

This molecule is frequently used as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The PEG linker in these constructs plays a crucial role in optimizing the distance between the target protein and the E3 ligase for efficient ternary complex formation, as well as improving the overall solubility and pharmacokinetic properties of the PROTAC.

ADC Linker

In the context of Antibody-Drug Conjugates, this compound can function as a component of an uncleavable linker system. ADCs are designed to deliver potent cytotoxic agents specifically to cancer cells by attaching them to a monoclonal antibody that targets a tumor-specific antigen. The linker's stability is critical to prevent premature release of the cytotoxic payload in circulation, thereby minimizing off-target toxicity. The hydrophilic PEG spacer can also help to reduce aggregation and improve the pharmacokinetic profile of the ADC.

Experimental Protocols

The utility of this compound is best illustrated through its application in synthetic chemistry. Below are representative experimental protocols for the key transformations this linker undergoes.

Protocol 1: Boc Deprotection to Expose the Primary Amine

This procedure details the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free primary amine, which is then available for conjugation.

Materials:

  • tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate (this compound)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate in anhydrous DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine, 2-(2-aminoethoxy)ethanol.

Protocol 2: Conjugation of the Deprotected Linker to a Carboxylic Acid

This protocol outlines the coupling of the newly exposed primary amine to a molecule containing a carboxylic acid group, a common step in the synthesis of PROTACs and ADCs.

Materials:

  • Deprotected linker (2-(2-aminoethoxy)ethanol) from Protocol 1

  • Carboxylic acid-containing molecule (e.g., a PROTAC warhead or an ADC payload derivative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Procedure:

  • Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DCM.

  • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution to activate the carboxylic acid.

  • Stir the mixture at room temperature for 15-30 minutes.

  • In a separate flask, dissolve the deprotected linker in anhydrous DMF or DCM and add DIPEA or TEA (2-3 equivalents).

  • Add the solution of the deprotected linker to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, the reaction mixture can be worked up by aqueous extraction and the final product purified by column chromatography.

Visualizing the Mechanism of Action

To better understand the role of linkers like this compound in modern drug design, the following diagrams, generated using Graphviz, illustrate the signaling pathways and mechanisms of action for PROTACs and ADCs.

PROTAC_Mechanism cluster_cell Cell Cytoplasm PROTAC PROTAC (e.g., JQ1-PEG2-Thalidomide) TernaryComplex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->TernaryComplex Binds BRD4 Target Protein (BRD4) BRD4->TernaryComplex Binds CRBN E3 Ligase (Cereblon) CRBN->TernaryComplex Recruited Ub_BRD4 Ubiquitinated BRD4 TernaryComplex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_BRD4->Proteasome Targeted for Degradation Degraded Degraded Peptides Proteasome->Degraded Degrades

Caption: PROTAC-mediated degradation of BRD4 protein.

The diagram above illustrates the mechanism of a PROTAC that targets the BRD4 protein for degradation.[4][5][6][7] The PROTAC molecule, which could incorporate a PEG2 linker derived from this compound, facilitates the formation of a ternary complex between BRD4 and the E3 ubiquitin ligase Cereblon (CRBN).[4][5][6][7] This proximity allows for the ubiquitination of BRD4, marking it for destruction by the proteasome.[4][5][6][7]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell Cytoplasm ADC Antibody-Drug Conjugate (e.g., Trastuzumab Emtansine) HER2 HER2 Receptor ADC->HER2 Binds to Tumor Antigen Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload (e.g., DM1) Lysosome->Payload Linker Cleavage & Payload Release Microtubules Microtubules Payload->Microtubules Inhibits Polymerization Apoptosis Cell Death (Apoptosis) Microtubules->Apoptosis Disruption leads to

Caption: Mechanism of action for an ADC targeting HER2.

This workflow demonstrates the mechanism of an antibody-drug conjugate, such as Trastuzumab Emtansine, which targets the HER2 receptor on cancer cells.[8][9][10][11][12][13] After binding to HER2, the ADC is internalized and trafficked to the lysosome.[8][9][10][11][12][13] Inside the lysosome, the linker is cleaved, releasing the cytotoxic payload, which then disrupts microtubule function, leading to cell cycle arrest and apoptosis.[8][9][10][11][12][13] While Trastuzumab Emtansine itself does not use a PEG linker, this compound is used in the development of other ADCs to connect the antibody to the cytotoxic agent.

References

Disambiguation of Hydroxy-PEG2-CH2-Boc: A Technical Overview of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise chemical entity "Hydroxy-PEG2-CH2-Boc" is not unambiguously defined in common chemical literature and supplier catalogs. The nomenclature can be interpreted in several ways, leading to different potential structures. This guide aims to clarify the possible interpretations by presenting data on closely related and commonly used bifunctional PEG linkers. We will focus on a likely candidate, N-Boc-2-(2-hydroxyethoxy)ethylamine (also known as Boc-NH-PEG2-OH) , and provide its molecular details.

To ensure the relevance of the provided data, researchers are strongly encouraged to confirm the exact structure of interest, for instance, by providing a CAS number or a chemical structure diagram.

Quantitative Data Summary

For clarity and ease of comparison, the molecular formula and weight of the most plausible interpretation, Boc-NH-PEG2-OH, are presented below.

Compound NameMolecular FormulaMolecular WeightCAS Number
N-Boc-2-(2-hydroxyethoxy)ethylamineC9H19NO4205.25 g/mol [1]139115-91-6[1]
Chemical Structure

The chemical structure of N-Boc-2-(2-hydroxyethoxy)ethylamine is characterized by a two-unit polyethylene (B3416737) glycol (PEG) spacer, with one terminus protected by a tert-butyloxycarbonyl (Boc) group and the other end bearing a hydroxyl group.

Experimental Protocols & Methodologies

Detailed experimental protocols are highly specific to the application of the PEG linker. Common applications include bioconjugation, drug delivery, and the synthesis of PROTACs (Proteolysis Targeting Chimeras).

A general experimental workflow for the utilization of a Boc-protected PEG linker in bioconjugation is outlined below. This workflow illustrates the logical steps from deprotection to conjugation.

experimental_workflow A Boc-NH-PEG2-OH (Starting Material) B Boc Deprotection (e.g., TFA in DCM) A->B Acidic Conditions C Amine-PEG2-OH (Deprotected Linker) B->C E Conjugation Reaction C->E D Activation of Target Molecule (e.g., NHS ester formation) D->E F Purification (e.g., HPLC) E->F G Final Conjugate F->G

Caption: A generalized experimental workflow for the conjugation of a Boc-protected PEG linker.

Signaling Pathway Context

PEG linkers such as this compound and its analogs are synthetic molecules primarily used to connect two other molecules, for instance, a targeting ligand and a therapeutic agent in a PROTAC. They do not have an intrinsic signaling pathway but are instrumental in enabling the function of the final conjugate.

The logical relationship in a PROTAC, where the PEG linker plays a crucial role, is depicted below.

protac_mechanism cluster_0 PROTAC cluster_1 Cellular Machinery Target_Ligand Target Protein Ligand PEG_Linker PEG Linker Target_Ligand->PEG_Linker Target_Protein Target Protein Target_Ligand->Target_Protein Binds E3_Ligase_Ligand E3 Ligase Ligand PEG_Linker->E3_Ligase_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase Binds Proteasome Proteasome Target_Protein->Proteasome Degradation E3_Ligase->Target_Protein Ubiquitination

Caption: The logical relationship of components in a PROTAC-mediated protein degradation pathway.

References

The Multifaceted Role of Hydroxy-PEG2-CH2-Boc in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The linker component of a PROTAC, which connects the POI-binding ligand (warhead) to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy, selectivity, and physicochemical properties. This technical guide provides an in-depth examination of the function of Hydroxy-PEG2-CH2-Boc, a bifunctional linker featuring a short polyethylene (B3416737) glycol (PEG) chain and an alkyl component, in the context of PROTAC design and development. While direct quantitative data for this specific linker is emerging, this guide consolidates available information on structurally similar linkers to elucidate its role in optimizing PROTAC performance. Detailed experimental protocols and visual diagrams of key signaling pathways and workflows are provided to facilitate the rational design of next-generation protein degraders.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2] The linker is not merely a spacer but plays a crucial role in several aspects of PROTAC function:

  • Ternary Complex Formation and Stability: The length, flexibility, and chemical composition of the linker are critical for the productive formation and stability of the ternary complex.[3]

  • Physicochemical Properties: The linker significantly influences the solubility, permeability, and metabolic stability of the PROTAC molecule.[1][4]

  • Selectivity and Potency: The linker can impact the selectivity of the PROTAC for the target protein and its degradation potency, often quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[5]

Core Functions of the this compound Linker

The this compound linker is a PEG/Alkyl/ether-based bifunctional linker used in the synthesis of PROTACs. Its structure, featuring a short di-ethylene glycol (PEG2) motif, a methylene (B1212753) group, and a Boc-protected amine, offers a unique combination of properties that are advantageous in PROTAC design.

Physicochemical Properties

The incorporation of a short PEG chain imparts a degree of hydrophilicity, which can enhance the aqueous solubility of the often large and lipophilic PROTAC molecules.[6][7] This improved solubility is beneficial for both in vitro handling and can contribute to better pharmacokinetic profiles in vivo.[8] The alkyl component provides a degree of conformational flexibility, allowing the PROTAC to adopt an optimal orientation for ternary complex formation.[4]

The "chameleon effect" has been described for flexible linkers, where they can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, and a more extended, polar conformation in the aqueous cytoplasm.[3] This property of short PEG-alkyl linkers can be beneficial for cell permeability.

Impact on Cellular Permeability

The cellular permeability of PROTACs is a critical factor for their therapeutic efficacy, as they need to cross the cell membrane to reach their intracellular targets. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion, the flexible nature of short PEG linkers can be advantageous.[8] Studies have shown that for some PROTACs, permeability increases with decreasing linker length.[9] However, the optimal number of PEG units must be empirically determined for each PROTAC system, as excessive PEGylation can lead to decreased cellular uptake.[8]

Quantitative Data on Structurally Similar Linkers

While specific quantitative data for PROTACs utilizing the this compound linker is not extensively published, data from PROTACs with similar short PEG-alkyl linkers provide valuable insights into its expected performance. The following table summarizes representative data for BRD4-targeting PROTACs with varying linker lengths and compositions.

PROTAC (Target)E3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
ARV-825 (BRD4) PomalidomidePEG/Alkyl<1>90T-ALL cells[10]
dBET6 (BRD4) ThalidomidePEG/AlkylNot specifiedNot specifiedLung cancer cells[11]
MZ1 (BRD4) VHL ligandPEG/Alkyl<100>90Various[12]
AT1 (BRD4) VHL ligandPEG/Alkyl10-100>90Various[12]

Note: The DC50 and Dmax values are highly dependent on the specific warhead, E3 ligase ligand, and cell line used.

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and characterization of PROTACs.

General Synthesis of a PROTAC using a Boc-Protected Linker

This protocol describes a general synthetic route for coupling a POI ligand and an E3 ligase ligand using a linker like this compound.

Step 1: Coupling of the Linker to the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (e.g., pomalidomide) and the Boc-protected linker (e.g., Boc-NH-PEG2-CH2-COOH) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature and monitor its progress using liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, purify the resulting E3 ligase-linker intermediate using preparative high-performance liquid chromatography (HPLC).

Step 2: Boc Deprotection

  • Dissolve the purified E3 ligase-linker intermediate in a suitable solvent like dichloromethane (B109758) (DCM).

  • Add trifluoroacetic acid (TFA) to remove the Boc protecting group.

  • Stir the reaction at room temperature and monitor by LC-MS.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess TFA.

Step 3: Coupling of the POI Ligand (Warhead)

  • Dissolve the deprotected E3 ligase-linker intermediate and the POI ligand (functionalized with a carboxylic acid, for example) in DMF.

  • Add coupling reagents (HATU and DIPEA) and stir the reaction at room temperature.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC product by preparative HPLC.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is for quantifying the degradation of a target protein in cultured cells treated with a PROTAC.[13][14]

Materials:

  • Cell line expressing the target protein (e.g., HeLa, THP-1).

  • PROTAC stock solution in DMSO.

  • Cell culture medium and supplements.

  • Ice-cold phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specific duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane with TBST. Add ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[13]

HiBiT Assay for High-Throughput Quantification of Protein Degradation

The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in live cells, suitable for high-throughput screening of PROTACs.[15][16]

Materials:

  • CRISPR/Cas9-engineered cell line with the HiBiT tag endogenously fused to the target protein.

  • PROTAC stock solution in DMSO.

  • White, opaque 96- or 384-well plates.

  • Nano-Glo® HiBiT Lytic Detection System (Promega).

  • Luminometer.

Procedure:

  • Cell Plating: Plate the HiBiT-tagged cells in white, opaque multi-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Lysis and Detection: Equilibrate the plate to room temperature. Add the Nano-Glo® HiBiT Lytic Reagent to each well. Mix on an orbital shaker for 3-10 minutes to ensure cell lysis and signal development.[17]

  • Measurement: Measure the luminescence using a plate-based luminometer. The luminescent signal is proportional to the amount of HiBiT-tagged protein.

  • Data Analysis: Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control. Plot the data to determine the DC50 and Dmax values.

Cellular Permeability Assays

4.4.1. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that measures the ability of a compound to passively diffuse across an artificial lipid membrane.[18][19]

Procedure Outline:

  • A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • The PROTAC compound is added to the donor wells of the filter plate.

  • The filter plate is placed on top of an acceptor plate containing buffer.

  • The plates are incubated for a set period.

  • The concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS.

  • The permeability coefficient (Pe) is calculated.

4.4.2. Caco-2 Permeability Assay

The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and express transporters, providing a more biologically relevant model of intestinal absorption.[18][20][21]

Procedure Outline:

  • Caco-2 cells are seeded on a porous membrane in a transwell plate and cultured for approximately 21 days to form a confluent monolayer.

  • The integrity of the monolayer is verified.

  • The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer.

  • After a defined incubation period, samples are taken from the opposite chamber.

  • The concentration of the PROTAC is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A)/Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.[20]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to PROTACs.

Signaling Pathways

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

BRD4_Degradation_Pathway PROTAC BRD4-targeting PROTAC Ternary_Complex BRD4-PROTAC-E3 Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Promotes Transcription E3_Ligase E3 Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Proteasome Proteasome Ternary_Complex->Proteasome Ubiquitination Degraded_BRD4 BRD4 Degradation Proteasome->Degraded_BRD4 Degradation Degraded_BRD4->cMyc_Gene Inhibition of Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation Promotes PROTAC_Development_Workflow Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Biochemical_Assays Biochemical Assays (Binding Affinity - SPR, ITC) Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation - WB, HiBiT) Synthesis->Cellular_Assays Lead_Optimization Lead Optimization Biochemical_Assays->Lead_Optimization Data Feedback Permeability_Assays Permeability Assays (PAMPA, Caco-2) Cellular_Assays->Permeability_Assays Cellular_Assays->Lead_Optimization Data Feedback In_Vivo_Studies In Vivo Studies (PK/PD, Efficacy) Permeability_Assays->In_Vivo_Studies Permeability_Assays->Lead_Optimization Data Feedback In_Vivo_Studies->Lead_Optimization Data Feedback Lead_Optimization->Design Iterative Improvement

References

Unlocking Potency: A Technical Guide to the Mechanism of Action of Uncleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety profile of the ADC. While cleavable linkers are designed to release their payload in response to specific triggers in the tumor microenvironment, uncleavable linkers employ a distinct and robust mechanism of action. This technical guide provides an in-depth exploration of the mechanism of action of uncleavable ADC linkers, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes involved.

The Core Mechanism: A Journey from Cell Surface to Cytotoxicity

The efficacy of ADCs with uncleavable linkers is contingent upon a precise sequence of events, beginning with target recognition and culminating in the intracellular release of a modified, active payload. Unlike their cleavable counterparts, these ADCs do not release their cytotoxic agent into the extracellular space, a characteristic that contributes to their enhanced plasma stability and favorable therapeutic index.[1][2][3] The payload is only liberated following the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[4]

The journey of an uncleavable ADC can be delineated into the following key stages:

  • Target Binding and Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, a process by which the ADC-antigen complex is engulfed by the cell membrane and transported into the cell within an endosome.[5] The primary pathways for this internalization are clathrin-mediated and caveolin-mediated endocytosis.[6][7]

  • Intracellular Trafficking: Once inside the cell, the endosome containing the ADC matures and traffics through the endo-lysosomal pathway. The pH within these vesicles progressively decreases, creating an environment conducive to the next stage of processing.[8]

  • Lysosomal Degradation and Payload Liberation: The late endosome fuses with a lysosome, a cellular organelle rich in a variety of hydrolytic enzymes, including proteases. Within the harsh environment of the lysosome, the entire antibody portion of the ADC is degraded into its constituent amino acids.[4][9] This proteolytic breakdown is the pivotal step for payload release. The final product is not the free payload itself, but rather the payload still attached to the linker and the amino acid residue (typically lysine) to which the linker was originally conjugated.[1][3] A prime example is the active catabolite of Trastuzumab emtansine (T-DM1), which is lysine-MCC-DM1.[5][10]

  • Cytotoxic Action: The payload-linker-amino acid catabolite is then transported out of the lysosome and into the cytoplasm, where it can engage its intracellular target.[11] For instance, lysine-MCC-DM1, the active form of T-DM1, inhibits microtubule assembly, leading to cell cycle arrest and ultimately, apoptosis.[1][5]

Quantitative Comparison: Uncleavable vs. Cleavable Linkers

The choice of linker technology has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. Uncleavable linkers generally exhibit superior plasma stability, which translates to a longer half-life and a wider therapeutic window.[2][12][13] This increased stability minimizes the premature release of the cytotoxic payload in circulation, thereby reducing off-target toxicities.[13]

Linker TypeRepresentative LinkerADC ExampleIn Vivo Half-life (Mouse)Reference
Uncleavable SMCCTrastuzumab-DM110.4 days[6]
Uncleavable CXTrastuzumab-DM19.9 days[13]
Cleavable Hydrazone-~2 days[13]
Cleavable CarbonateSacituzumab govitecan36 hours[13]
Cleavable Silyl ether-> 7 days[13]

Table 1: Comparison of In Vivo Plasma Stability of Different ADC Linkers.

The enhanced stability of uncleavable linkers often comes at the cost of a reduced "bystander effect."[2] The bystander effect, a phenomenon where the released payload can diffuse out of the target cell and kill neighboring antigen-negative cells, is more pronounced with cleavable linkers that release a membrane-permeable payload.[14] The charged nature of the payload-linker-amino acid catabolite from uncleavable ADCs generally restricts its ability to cross cell membranes, thus limiting bystander killing.[11]

Linker TypeBystander EffectMechanismConsequenceReference
Uncleavable MinimalThe released payload-linker-amino acid catabolite is charged and has poor membrane permeability.Reduced killing of adjacent antigen-negative tumor cells. May be advantageous for reducing off-target toxicity.[2][11]
Cleavable SignificantThe released payload is often uncharged and membrane-permeable, allowing it to diffuse into neighboring cells.Can enhance efficacy in heterogeneous tumors with varied antigen expression.[14]

Table 2: Comparison of the Bystander Effect of Uncleavable and Cleavable ADC Linkers.

Visualizing the Mechanism of Action

To better understand the intricate processes involved in the mechanism of action of uncleavable ADCs, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Uncleavable_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Uncleavable ADC Receptor Antigen Binding ADC->Receptor 1. Binding Antigen Tumor Cell Antigen Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) LateEndosome Late Endosome Endosome->LateEndosome 3. Trafficking Lysosome Lysosome (Proteolytic Degradation) LateEndosome->Lysosome 4. Fusion Catabolite Payload-Linker-Amino Acid (e.g., Lysine-MCC-DM1) Lysosome->Catabolite 5. Antibody Degradation Target Intracellular Target (e.g., Microtubules) Catabolite->Target 6. Target Engagement Apoptosis Apoptosis Target->Apoptosis 7. Cytotoxicity

Mechanism of Action of Uncleavable ADCs.

ADC_Internalization_Workflow start Start: Seed Tumor Cells incubation Incubate with Fluorescently-labeled ADC at 37°C for various time points start->incubation wash Wash to remove unbound ADC incubation->wash stain Stain with cell viability dye and nuclear stain (optional) wash->stain acquire Acquire data using Flow Cytometer or Confocal Microscope stain->acquire analyze Analyze data to quantify internalization (e.g., Mean Fluorescence Intensity) acquire->analyze end End: Determine internalization rate and extent analyze->end

Experimental Workflow for ADC Internalization Assay.

Key Experimental Protocols

A thorough understanding of the mechanism of action of uncleavable ADCs relies on a suite of well-defined experimental protocols. Below are detailed methodologies for key assays.

ADC Internalization Assay via Flow Cytometry

This protocol allows for the quantification of ADC internalization by target cells.

Materials:

  • Target cancer cell line

  • Fluorescently labeled ADC (e.g., conjugated to Alexa Fluor 488)

  • Control unlabeled antibody

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • Trypsin-EDTA

  • Viability dye (e.g., Propidium Iodide or DAPI)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed target cells in a 6-well plate and culture until they reach approximately 80% confluency.

  • Antibody Incubation:

    • Prepare a solution of the fluorescently labeled ADC in cell culture medium at a final concentration of 1-10 µg/mL.

    • As a negative control, prepare a similar concentration of a fluorescently labeled isotype control antibody.

    • Remove the culture medium from the cells and add the antibody solutions.

    • Incubate the cells at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization. For a baseline (time 0), perform an incubation at 4°C for 30 minutes to measure only cell surface binding.

  • Cell Harvesting and Staining:

    • After incubation, wash the cells twice with cold PBS to remove unbound antibody.

    • Detach the cells using Trypsin-EDTA and neutralize with culture medium.

    • Centrifuge the cells and resuspend the pellet in cold flow cytometry staining buffer.

    • Add a viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for Alexa Fluor 488).

    • Analyze the data to determine the mean fluorescence intensity (MFI) of the live cell population at each time point. An increase in MFI over time at 37°C compared to the 4°C control indicates internalization.

In Vitro Lysosomal Degradation Assay

This assay assesses the proteolytic degradation of the ADC and the release of the payload-linker-amino acid catabolite.

Materials:

  • Uncleavable ADC

  • Isolated lysosomes (commercially available or prepared from cell lines/tissues)

  • Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Reaction quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Lysosome Preparation: If using commercially available isolated lysosomes, follow the manufacturer's instructions for thawing and preparation. If preparing in-house, a common method involves differential centrifugation of cell or tissue homogenates.[15]

  • Degradation Reaction:

    • In a microcentrifuge tube, combine the uncleavable ADC (final concentration typically 1-10 µM) with the isolated lysosomes in the lysosomal assay buffer.

    • Incubate the reaction mixture at 37°C for various time points (e.g., 0, 2, 8, 24 hours).

    • A control reaction without lysosomes should be included to assess the stability of the ADC in the assay buffer.

  • Sample Preparation for LC-MS/MS:

    • At each time point, stop the reaction by adding an equal volume of cold quenching solution (e.g., acetonitrile containing a suitable internal standard).

    • Vortex the samples and centrifuge at high speed to pellet the protein and debris.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload-linker-amino acid catabolite (e.g., lysine-MCC-DM1).[16] The method should be optimized for the specific catabolite of interest.

Quantification of Released Payload by LC-MS/MS

This protocol details the analytical method for quantifying the active catabolite from in vitro or in vivo samples.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

Chromatographic Conditions (Example for Lysine-MCC-DM1):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Example for Lysine-MCC-DM1):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. For Lysine-MCC-DM1, a potential transition could be m/z 905.4 -> m/z 732.3.

  • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum sensitivity.

Quantification:

  • Generate a standard curve using known concentrations of the purified payload-linker-amino acid catabolite.

  • Calculate the concentration of the catabolite in the experimental samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

Conclusion

The mechanism of action of uncleavable ADC linkers is a testament to the sophisticated engineering that underpins modern targeted cancer therapies. Their reliance on complete lysosomal degradation of the antibody for payload release ensures high plasma stability and a favorable safety profile, albeit with a generally reduced bystander effect. A comprehensive understanding of the entire process, from internalization and intracellular trafficking to the precise nature of the active catabolite and its cytotoxic effects, is paramount for the rational design and optimization of next-generation ADCs. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug developers to rigorously evaluate and advance these promising therapeutic agents.

References

The Significance of the PEG2 Spacer in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of bioconjugation, the strategic selection of a linker molecule is paramount to the efficacy and success of the resulting conjugate. Among the diverse array of available linkers, the short, hydrophilic di-ethylene glycol spacer, commonly known as PEG2, has emerged as a critical component in the design of advanced therapeutics, including antibody-drug conjugates (ADCs) and other targeted drug delivery systems. This technical guide provides a comprehensive overview of the significance of the PEG2 spacer, detailing its fundamental properties and its profound impact on the solubility, stability, pharmacokinetics, and overall performance of bioconjugates. Through a compilation of quantitative data, detailed experimental protocols, and illustrative diagrams, this document serves as an in-depth resource for researchers and drug development professionals seeking to harness the advantages of the PEG2 spacer in their bioconjugation strategies.

Introduction: The Role of Spacers in Bioconjugation

Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a cornerstone of modern drug development and diagnostics. The linker, or spacer, that connects the constituent parts of a bioconjugate is not merely a passive bridge but an active modulator of the conjugate's properties. Polyethylene glycol (PEG) has been widely adopted as a spacer material due to its hydrophilicity, biocompatibility, lack of toxicity, and low immunogenicity. Short PEG chains, such as PEG2, offer a precise and minimal modification that can significantly enhance the therapeutic potential of a bioconjugate.

The PEG2 spacer, consisting of two repeating ethylene (B1197577) glycol units, provides a balance of flexibility and hydrophilicity. Its incorporation into a bioconjugate can mitigate the challenges often associated with hydrophobic drugs or labels, such as poor aqueous solubility and a propensity for aggregation. This guide will explore the multifaceted role of the PEG2 spacer, providing both the theoretical underpinnings and practical guidance for its application.

Core Properties of the PEG2 Spacer

The utility of the PEG2 spacer in bioconjugation stems from its inherent physicochemical properties:

  • Hydrophilicity: The ether oxygens in the PEG backbone form hydrogen bonds with water molecules, imparting a hydrophilic character to the spacer. This property is crucial for increasing the overall water solubility of the bioconjugate, particularly when conjugating hydrophobic payloads.

  • Biocompatibility and Low Immunogenicity: PEG is well-tolerated in biological systems and generally does not elicit an immune response, a critical attribute for therapeutic applications.

  • Flexibility: The rotational freedom of the C-O-C bonds in the PEG chain provides conformational flexibility, which can help to overcome steric hindrance between the conjugated molecules, allowing each component to maintain its biological activity.

  • Defined Length: Unlike polydisperse PEG polymers, a PEG2 spacer has a discrete and well-defined length, which allows for precise control over the spacing between the conjugated molecules and results in a more homogenous final product.

Impact of the PEG2 Spacer on Bioconjugate Properties: Quantitative Insights

The incorporation of a PEG2 spacer can have a quantifiable impact on several key properties of a bioconjugate. The following tables summarize available data from studies investigating the effects of short PEG spacers.

Table 1: Effect of PEG Spacer Length on Binding Affinity of a 68Ga-Labeled NOTA-Conjugated Bombesin Antagonist Analog (RM26)

Spacer LengthIC50 (nM)
PEG2 3.1 ± 0.2
PEG33.9 ± 0.3
PEG45.4 ± 0.4
PEG65.8 ± 0.3

This data suggests that for this particular peptide conjugate, a shorter PEG spacer like PEG2 results in a higher binding affinity (lower IC50 value).

Table 2: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) in an Antibody-Drug Conjugate

Linker-Payload TriggerSpacerAverage DAR
Val-Cit-PABCPEG2 3.9
Val-Cit-PABCPEG82.4

In this specific context, the shorter PEG2 spacer led to a higher drug-to-antibody ratio compared to a longer PEG8 spacer.

Table 3: In Vivo Biodistribution of 68Ga-NOTA-PEGn-RM26 Conjugates in Normal Mice (1 hour post-injection)

Organ% Injected Dose / gram (PEG2)% Injected Dose / gram (PEG3)
Blood0.10 ± 0.010.07 ± 0.01
Liver1.1 ± 0.10.8 ± 0.1
Kidneys2.5 ± 0.42.2 ± 0.3

While the differences are minor, this data illustrates how even a small change in PEG spacer length can subtly influence the pharmacokinetic profile of a bioconjugate.

Experimental Protocols

The following protocols provide detailed methodologies for common bioconjugation reactions involving a PEG2 spacer.

Protocol 1: Amine-to-Amine Coupling using a Homobifunctional NHS-PEG2-NHS Ester

This protocol describes the crosslinking of two amine-containing molecules (e.g., proteins) using a homobifunctional PEG2 linker with N-hydroxysuccinimide (NHS) esters at both ends.

Materials:

  • Protein A (containing primary amines)

  • Protein B (containing primary amines)

  • NHS-PEG2-NHS ester

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve Protein A and Protein B in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the NHS-PEG2-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Conjugation Reaction: a. Add a 10- to 50-fold molar excess of the dissolved NHS-PEG2-NHS ester to the protein mixture. b. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to maintain protein stability. c. Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove unreacted crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer.

  • Characterization: Analyze the resulting conjugate by SDS-PAGE to confirm crosslinking and by other analytical methods (e.g., mass spectrometry) to determine the nature of the conjugated species.

Protocol 2: Thiol-to-Amine Conjugation using a Heterobifunctional Maleimide-PEG2-NHS Ester

This protocol details the conjugation of a thiol-containing molecule (e.g., a protein with a free cysteine) to an amine-containing molecule (e.g., a cytotoxic drug) using a heterobifunctional linker.

Materials:

  • Thiol-containing protein

  • Amine-containing molecule (drug)

  • Maleimide-PEG2-NHS ester

  • Amine-free, thiol-free buffer (e.g., PBS with EDTA), pH 7.2-7.5 for the first step

  • Thiol-free buffer, pH 6.5-7.5 for the second step

  • Reducing agent (e.g., TCEP or DTT), if necessary

  • Anhydrous DMF or DMSO

  • Desalting column or dialysis cassette

Procedure:

Step 1: Reaction of the Amine-Containing Molecule with the NHS Ester

  • Molecule Preparation: Dissolve the amine-containing molecule in an appropriate anhydrous solvent (e.g., DMF or DMSO).

  • Linker Addition: Add the Maleimide-PEG2-NHS ester to the amine-containing molecule solution. A slight molar excess (1.1 to 1.5-fold) of the linker is typically used.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by an appropriate method (e.g., TLC or LC-MS).

  • Purification (Optional but Recommended): Purify the maleimide-activated molecule to remove unreacted linker.

Step 2: Reaction of the Maleimide-Activated Molecule with the Thiol-Containing Protein

  • Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at pH 6.5-7.5. If the protein has disulfide bonds, they may need to be reduced to generate free thiols using a reducing agent like TCEP. The reducing agent must be removed before proceeding.

  • Conjugation: Add the maleimide-activated molecule from Step 1 to the protein solution. A 10- to 20-fold molar excess of the maleimide-activated molecule over the protein is often used.

  • Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a free thiol, such as N-acetylcysteine.

  • Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted materials.

  • Characterization: Characterize the final conjugate to determine the drug-to-protein ratio and to confirm its purity and integrity.

Visualizing Bioconjugation Workflows and Principles

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in bioconjugation with a PEG2 spacer.

Bioconjugation_Workflow cluster_preparation Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Biomolecule Biomolecule Conjugation_Step Thiol-Maleimide Coupling Biomolecule->Conjugation_Step Payload Payload Activated_Payload Maleimide-PEG2-Payload Payload->Activated_Payload + Linker (NHS reaction) PEG2_Linker Maleimide-PEG2-NHS Ester PEG2_Linker->Activated_Payload Activated_Payload->Conjugation_Step Purified_Conjugate Bioconjugate Conjugation_Step->Purified_Conjugate Purification Analysis Characterization (DAR, Purity) Purified_Conjugate->Analysis

A generalized workflow for the synthesis of a bioconjugate using a heterobifunctional PEG2 linker.

PEG2_Properties cluster_properties Core Properties cluster_impact Impact on Bioconjugate PEG2_Spacer PEG2 Spacer Hydrophilicity Hydrophilicity PEG2_Spacer->Hydrophilicity Biocompatibility Biocompatibility PEG2_Spacer->Biocompatibility Flexibility Flexibility PEG2_Spacer->Flexibility Defined_Length Defined Length PEG2_Spacer->Defined_Length Solubility Increased Solubility Hydrophilicity->Solubility Stability Reduced Aggregation Hydrophilicity->Stability Immunogenicity Reduced Immunogenicity Biocompatibility->Immunogenicity PK Improved Pharmacokinetics Flexibility->PK Defined_Length->PK

Logical relationship between the properties of the PEG2 spacer and its impact on the final bioconjugate.

Conclusion

The PEG2 spacer, though a small and seemingly simple molecule, plays a profoundly significant role in the field of bioconjugation. Its inherent hydrophilicity, biocompatibility, and defined length make it an invaluable tool for enhancing the solubility, stability, and pharmacokinetic profiles of complex bioconjugates. As demonstrated by the quantitative data, the inclusion of even a short PEG spacer can have a measurable and beneficial impact on the performance of a therapeutic or diagnostic agent. The detailed experimental protocols provided in this guide offer a practical framework for the successful incorporation of PEG2 spacers into a variety of bioconjugation strategies. As the demand for more sophisticated and effective biotherapeutics continues to grow, the rational design and application of linkers like the PEG2 spacer will remain a critical element in the advancement of medicine.

An In-depth Technical Guide to PEG/Alkyl/Ether-Based Linkers in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, particularly in the realm of targeted drug delivery, linkers play a pivotal role in connecting a targeting moiety, such as a monoclonal antibody, to a payload, like a potent cytotoxic drug. This guide provides a comprehensive overview of three prominent classes of linkers: Poly(ethylene glycol) (PEG), alkyl, and ether-based linkers. These linkers are integral to the design of sophisticated drug delivery systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), influencing their stability, solubility, pharmacokinetic profiles, and overall efficacy. This document will delve into their fundamental properties, applications, and the experimental methodologies crucial for their successful implementation in research and drug development.

Core Concepts of PEG/Alkyl/Ether-Based Linkers

Linkers are more than just molecular bridges; their physicochemical properties are meticulously chosen to ensure the stability of the conjugate in systemic circulation and to facilitate the specific release of the payload at the target site.[1][2]

1.1. Poly(ethylene glycol) (PEG) Linkers

PEG linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units (-CH₂−CH₂−O−).[3] They are widely favored in bioconjugation for their unique combination of properties.

  • Hydrophilicity: The repeating ether units of PEG form hydrogen bonds with water, rendering PEG and its conjugates highly soluble in aqueous solutions.[3][4] This property is crucial for improving the solubility of hydrophobic drugs and preventing aggregation of protein conjugates.[4][5]

  • Biocompatibility and Low Immunogenicity: PEG is generally non-toxic and elicits a minimal immune response, which is advantageous for therapeutic applications.[3][6]

  • Pharmacokinetic Modulation: The hydrodynamic volume of the PEG chain can be tuned by varying its length. Longer PEG chains can increase the circulatory half-life of a conjugate by reducing renal clearance.[5][7]

  • Flexibility: The C-O bonds in the PEG backbone allow for free rotation, providing conformational flexibility that can minimize steric hindrance between the conjugated molecules.[3]

PEG linkers can be linear or branched and are available as monodisperse (with a precise molecular weight) or polydisperse (with a range of molecular weights) species.[8] Monodisperse PEGs are preferred for therapeutic applications where precise control over the conjugate's properties is critical.[]

1.2. Alkyl Linkers

Alkyl linkers are composed of a chain of methylene (B1212753) units (-CH₂-). They are a fundamental type of spacer used in bioconjugation.

  • Hydrophobicity: Alkyl chains are inherently hydrophobic, and this property can influence the overall solubility and pharmacokinetic profile of the conjugate. Increased hydrophobicity can sometimes lead to faster clearance from circulation.[10][11]

  • Rigidity: Compared to PEG linkers, alkyl chains offer less flexibility, which can be advantageous in applications where a specific spatial orientation between the conjugated molecules is desired.

  • Stability: The carbon-carbon bonds of the alkyl chain are highly stable, making these linkers robust and non-cleavable under physiological conditions.[12]

1.3. Ether-Based Linkers

Ether-based linkers contain one or more ether bonds (-O-) within an alkyl chain. They represent a hybrid between the highly flexible and hydrophilic PEG linkers and the more rigid and hydrophobic alkyl linkers. The presence of the ether oxygen atoms introduces some polarity compared to pure alkyl chains, which can slightly improve aqueous solubility.

Data Presentation: Physicochemical and Pharmacokinetic Properties

The choice of linker has a profound impact on the properties of the resulting bioconjugate. The following tables summarize key quantitative data to aid in linker selection.

Table 1: Physicochemical Properties of Common Linker Types

PropertyPEG LinkersAlkyl LinkersEther-Based Linkers
Solubility High in aqueous and many organic solvents (e.g., DMF, DMSO, Chloroform)[13][14]Low in aqueous solutions, soluble in organic solventsIntermediate, depends on the ratio of ether to methylene units
Polydispersity Index (PDI) Low for monodisperse PEGs (typically < 1.05)[8][13]N/A (defined structure)N/A (defined structure)
Flexibility High[3]Low to moderateModerate
Immunogenicity Generally low[3][6]LowLow

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

LinkerADC ConstructIn Vitro Cytotoxicity (IC50)In Vivo Half-Life (t1/2)In Vivo Efficacy (Tumor Model)
PEG2 Non-cleavable MMAE ADCNot specifiedNot specifiedNot specified
PEG4 Non-cleavable MMAE ADCNot specifiedNot specifiedNot specified
PEG8 Cleavable MMAE ADCNot specifiedLonger than shorter PEGsImproved efficacy in some models
PEG12 Pendant MMAE ADCNot specifiedSlower clearance than linear PEG24Well-performing conjugate
PEG24 Linear MMAE ADCNot specifiedFaster clearance than pendant PEG12Less effective than pendant PEG12

Data compiled from multiple sources. Direct comparison requires identical antibody, payload, and experimental conditions.

Table 3: Comparison of Cleavable vs. Non-Cleavable Linkers

Linker TypeRelease MechanismKey AdvantageKey DisadvantageExample
Cleavable (e.g., Val-Cit) Enzymatic cleavage in lysosomeBystander effect, high potency of released drugPotential for premature release and off-target toxicityBrentuximab vedotin
Non-cleavable (e.g., Thioether) Antibody degradation in lysosomeHigh plasma stability, reduced off-target toxicityNo bystander effect, released payload is modifiedTrastuzumab emtansine (T-DM1)[12]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and characterization of linker-drug conjugates.

3.1. Synthesis of a Heterobifunctional PEG Linker (Maleimide-PEG-NHS Ester)

This protocol describes a general method for the synthesis of a heterobifunctional PEG linker, a versatile tool for two-step conjugation reactions.[15][16]

  • Reaction Setup: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve amine-PEG-hydroxyl in anhydrous dichloromethane (B109758) (DCM).

  • Activation of Hydroxyl Group: Add triethylamine (B128534) (a non-nucleophilic base) to the solution. Cool the reaction mixture to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (MsCl) dropwise. The reaction is typically stirred at 0 °C for 2 hours and then at room temperature overnight.

  • Formation of NHS Ester: After confirming the completion of the first step by TLC or LC-MS, the hydroxyl group is converted to a carboxylic acid (this multi-step process is not detailed here for brevity). The resulting carboxylated PEG is then reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or ethyl(dimethylaminopropyl) carbodiimide (EDC) in anhydrous DCM or DMF. The reaction is stirred at room temperature for 4-6 hours.

  • Introduction of Maleimide (B117702) Group: The other terminus of the PEG chain, which was initially protected, is deprotected and converted to an amine. This amine is then reacted with a maleimide-containing reagent, such as maleic anhydride, followed by cyclization to form the maleimide ring.

  • Purification: The final Maleimide-PEG-NHS ester product is purified by column chromatography on silica (B1680970) gel or by preparative HPLC.

  • Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

3.2. Conjugation of a PEG Linker to an Antibody (Two-Step Protocol)

This protocol outlines the conjugation of a heterobifunctional linker (e.g., SM(PEG)n) to an antibody.[15]

  • Antibody Preparation: Prepare the antibody in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0.

  • NHS Ester Reaction (Amine-Targeted):

    • Dissolve the Maleimide-PEG-NHS ester linker in a water-miscible organic solvent like DMSO or DMF immediately before use.[17]

    • Add a 5- to 20-fold molar excess of the linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[17]

    • Remove the excess, unreacted linker using a desalting column or dialysis.

  • Maleimide Reaction (Thiol-Targeted):

    • Prepare the thiol-containing payload.

    • Add the payload to the maleimide-activated antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C at a pH of 6.5-7.5.[16]

  • Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, free payload, and other impurities.

3.3. Characterization of Antibody-Drug Conjugates

3.3.1. Size-Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis

SEC is the standard method for quantifying aggregates in biotherapeutic samples.[18][19]

  • Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute earlier than smaller molecules (monomers).[20]

  • Instrumentation: An HPLC system with a UV detector and a size-exclusion column suitable for proteins (e.g., Agilent AdvanceBio SEC).[18][21]

  • Mobile Phase: A typical mobile phase is an aqueous buffer such as 150 mM sodium phosphate, pH 7.0. For ADCs with hydrophobic payloads, an organic modifier (e.g., isopropanol (B130326) or acetonitrile) may be added to the mobile phase to reduce non-specific interactions with the stationary phase.[18][19]

  • Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in the mobile phase.[18]

  • Chromatographic Conditions:

    • Flow rate: 0.5-1.0 mL/min

    • Detection: UV absorbance at 280 nm

    • Run time: 15-30 minutes

  • Data Analysis: Integrate the peak areas corresponding to aggregates, monomers, and fragments. The percentage of each species is calculated relative to the total peak area.

3.3.2. Hydrophobic Interaction Chromatography (HIC-HPLC) for Drug-to-Antibody Ratio (DAR) Determination

HIC is the method of choice for determining the DAR of cysteine-linked ADCs.[22]

  • Principle: HIC separates molecules based on their surface hydrophobicity. The conjugation of a hydrophobic payload to an antibody increases its hydrophobicity, leading to stronger retention on the HIC column. Species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for a typical IgG1) can be resolved.[22][23]

  • Instrumentation: An HPLC system with a UV detector and a HIC column (e.g., Tosoh TSKgel Butyl-NPR, YMC BioPro HIC BF).[24]

  • Mobile Phase:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[24]

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, often with an organic modifier like isopropanol).[24]

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A to a final concentration of 1-2 mg/mL.

  • Chromatographic Conditions:

    • A decreasing salt gradient is used to elute the ADC species, with higher DAR species eluting at lower salt concentrations.

    • Flow rate: 0.4-0.8 mL/min

    • Detection: UV absorbance at 280 nm

  • Data Analysis: The area of each peak corresponding to a specific DAR is integrated. The weighted average DAR is calculated based on the relative peak areas.[22]

3.3.3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Mass Analysis and DAR Confirmation

LC-MS provides a direct measurement of the molecular weight of the intact ADC and its different drug-loaded species, confirming the DAR.[25][26]

  • Principle: The ADC is separated by liquid chromatography (often SEC or reversed-phase) and then introduced into a mass spectrometer. The resulting mass spectrum shows peaks corresponding to the different DAR species.[27]

  • Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[27]

  • Sample Preparation: The ADC sample may be deglycosylated to simplify the mass spectrum.[27]

  • Data Analysis: The raw mass spectrum is deconvoluted to obtain the zero-charge mass of each species. The average DAR can be calculated from the relative abundance of the different drug-loaded forms.[27][28]

Mandatory Visualizations

Diagram 1: General Experimental Workflow for ADC Preparation and Characterization

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification cluster_characterization Characterization Linker Synthesis Linker Synthesis Linker Activation Linker Activation Linker Synthesis->Linker Activation e.g., NHS ester Antibody Conjugation Antibody Conjugation Linker Activation->Antibody Conjugation Payload attachment SEC SEC Antibody Conjugation->SEC Crude ADC Antibody Antibody Antibody->Antibody Conjugation Payload Payload Payload->Antibody Conjugation HIC_purify HIC SEC->HIC_purify SEC_char SEC (Aggregation) HIC_purify->SEC_char Purified ADC HIC_char HIC (DAR) HIC_purify->HIC_char LCMS_char LC-MS (Intact Mass) HIC_purify->LCMS_char

Caption: Workflow for ADC synthesis, purification, and characterization.

Diagram 2: Signaling Pathway of an ADC Targeting a Receptor Tyrosine Kinase (RTK)

ADC_Signaling_Pathway cluster_cell Tumor Cell ADC ADC Receptor RTK ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Released Released Payload Lysosome->Payload_Released Linker Cleavage/ Antibody Degradation Microtubules Microtubules Payload_Released->Microtubules Inhibition of Polymerization Apoptosis Apoptosis Microtubules->Apoptosis Mitotic Arrest

Caption: ADC mechanism: binding, internalization, and payload-induced apoptosis.

Diagram 3: Logical Relationships in Linker Selection

Linker_Selection Start Start Payload_Properties Payload Hydrophobic? Start->Payload_Properties Tumor_Microenvironment Heterogeneous Tumor? Payload_Properties->Tumor_Microenvironment No Select_PEG_Linker Use PEG Linker Payload_Properties->Select_PEG_Linker Yes Select_Cleavable_Linker Use Cleavable Linker Tumor_Microenvironment->Select_Cleavable_Linker Yes Select_NonCleavable_Linker Use Non-Cleavable Linker Tumor_Microenvironment->Select_NonCleavable_Linker No Desired_PK Long Half-Life Required? Final_Linker_Design Final Design Desired_PK->Final_Linker_Design Select_PEG_Linker->Tumor_Microenvironment Select_Cleavable_Linker->Desired_PK Select_NonCleavable_Linker->Desired_PK

Caption: Decision tree for selecting an appropriate linker based on key parameters.

Conclusion

The selection and design of PEG, alkyl, and ether-based linkers are critical determinants of the success of targeted therapeutics. A thorough understanding of their physicochemical properties, coupled with robust experimental protocols for synthesis, conjugation, and characterization, is paramount. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of linker technology and to make informed decisions in the design of next-generation drug delivery systems. The continued innovation in linker chemistry will undoubtedly lead to the development of more effective and safer targeted therapies.

References

Foundational Principles of Synthesizing Antibody-Drug Conjugates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies underlying the synthesis of antibody-drug conjugates (ADCs), a rapidly advancing class of targeted therapeutics. From the fundamental components to detailed experimental protocols and characterization techniques, this document serves as an in-depth resource for professionals in the field of drug development.

Core Components of an Antibody-Drug Conjugate

Antibody-drug conjugates are complex biomolecules engineered to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1][2] This targeted approach is achieved through the synergy of three key components: a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker that connects them.[1][3]

  • Monoclonal Antibody (mAb): The mAb is the targeting component of the ADC, selected for its high specificity and affinity to a tumor-associated antigen (TAA) that is overexpressed on the surface of cancer cells with limited expression on healthy cells.[4] The choice of mAb is critical for the selective delivery of the payload.

  • Cytotoxic Payload: These are highly potent small molecule drugs that induce cell death.[5][6] Common payloads include microtubule inhibitors (e.g., auristatins like MMAE and MMAF, and maytansinoids like DM1 and DM4) and DNA-damaging agents (e.g., calicheamicins, duocarmycins, and pyrrolobenzodiazepines (PBDs)).[5][6][7] The high potency of these agents is essential as only a small fraction of the administered ADC reaches the tumor site.[8]

  • Linker: The linker is a critical element that covalently attaches the payload to the antibody.[9][10] Its design influences the ADC's stability in circulation, its pharmacokinetic profile, and the mechanism of payload release at the target site.[9][10] Linkers can be broadly categorized as cleavable or non-cleavable.[9][11]

Conjugation Chemistries: Linking Payload to Antibody

The method of conjugation is a crucial parameter in ADC design, influencing the homogeneity, stability, and therapeutic index of the final product.[12][13] Conjugation strategies can be broadly classified into non-specific and site-specific methods.

Non-Specific Conjugation

These methods utilize the native amino acid residues on the antibody surface, primarily lysines and cysteines, for conjugation.

  • Lysine (B10760008) Conjugation: Antibodies possess numerous surface-accessible lysine residues (typically 80-100), which have ε-amino groups that can be targeted for conjugation.[3][14] This method often results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites.[11][15]

  • Cysteine Conjugation: This approach involves the reduction of interchain disulfide bonds (typically four in an IgG1) to generate reactive thiol groups for conjugation.[] While this method offers more control over the number of conjugation sites compared to lysine conjugation, it still produces a heterogeneous mixture of species with DARs of 0, 2, 4, 6, and 8.[][17]

Site-Specific Conjugation

To overcome the heterogeneity of traditional methods, various site-specific conjugation technologies have been developed to produce more homogeneous ADCs with a defined DAR and specific conjugation sites.[1][11][12] This homogeneity can lead to improved pharmacokinetics, a wider therapeutic window, and a more consistent manufacturing process.[12][13]

  • Engineered Cysteines: This method involves introducing cysteine residues at specific sites on the antibody sequence through genetic engineering.[][18] These engineered thiols provide specific handles for conjugation, leading to a more homogeneous product.[]

  • Enzymatic Conjugation: Enzymes can be used to catalyze the site-specific attachment of payloads.[19]

    • Transglutaminase: This enzyme catalyzes the formation of an isopeptide bond between the side chain of a glutamine residue and a primary amine-containing payload or linker.[11][19]

    • Sortase A: This bacterial enzyme recognizes a specific peptide motif (e.g., LPETG) and cleaves it, subsequently ligating a payload functionalized with an oligo-glycine motif.[6][][20]

  • Glycan Remodeling: The conserved N-linked glycans on the Fc region of an antibody can be enzymatically modified to introduce reactive handles for site-specific conjugation.[21][22][23] This approach allows for the generation of homogeneous ADCs without altering the protein sequence.[23]

Linker Technologies: Ensuring Stability and Payload Release

The linker plays a pivotal role in the success of an ADC, requiring a balance between stability in systemic circulation and efficient cleavage at the tumor site.[9][24]

  • Cleavable Linkers: These linkers are designed to be stable at physiological pH but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell.[9][11]

    • Acid-Labile Linkers (e.g., Hydrazones): These linkers are cleaved in the acidic environment of endosomes and lysosomes.[11]

    • Protease-Cleavable Linkers (e.g., Valine-Citrulline): These linkers contain peptide sequences that are substrates for lysosomal proteases like cathepsin B.[11]

    • Glutathione-Sensitive Linkers (e.g., Disulfides): These linkers are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream.[24]

  • Non-Cleavable Linkers: These linkers remain intact, and the payload is released upon the complete degradation of the antibody backbone within the lysosome.[9][11] This results in the release of the payload with an attached amino acid residue.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and characterization of ADCs.

Cysteine-Based Conjugation via Partial Antibody Reduction

This protocol describes the generation of a heterogeneous ADC by partially reducing the interchain disulfide bonds of an antibody followed by conjugation to a maleimide-containing linker-payload.[17][25]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-activated linker-payload (e.g., MC-vc-PABC-MMAE)

  • Conjugation buffer (e.g., PBS with EDTA, pH 7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification column (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Procedure:

  • Antibody Preparation: Adjust the mAb concentration to 5-10 mg/mL in conjugation buffer.

  • Antibody Reduction:

    • Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP).

    • Add the reducing agent to the antibody solution at a specific molar ratio to achieve the desired average DAR. The exact ratio needs to be optimized for each antibody.[20]

    • Incubate the reaction at 37°C for 1-2 hours.[17][26]

  • Removal of Excess Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column to prevent reaction with the maleimide (B117702) linker.[9][17]

  • Conjugation Reaction:

    • Dissolve the maleimide-activated linker-payload in a co-solvent like DMSO to a stock concentration of 10 mM.[26]

    • Add the linker-payload solution to the reduced antibody solution at a molar ratio of approximately 5:1 (payload:antibody).[26]

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing, protected from light.[17]

  • Quenching: Add a 20-fold molar excess of the quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups and incubate for 30-60 minutes.[25]

  • Purification: Purify the ADC from unconjugated linker-payload and other reaction components using SEC or HIC.[17]

Lysine-Based Conjugation

This protocol outlines the conjugation of a payload to the lysine residues of an antibody using an N-hydroxysuccinimide (NHS) ester-functionalized linker.[3][14]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 8)

  • NHS ester-activated linker-payload

  • Co-solvent (e.g., N,N-dimethylacetamide (DMA))

  • Purification column (e.g., SEC)

Procedure:

  • Antibody Preparation: Adjust the mAb concentration in the reaction buffer.

  • Conjugation Reaction:

    • Dissolve the NHS ester-activated linker-payload in a minimal amount of co-solvent.

    • Add the linker-payload solution to the antibody solution at a specific molar excess to control the average DAR.

    • Incubate the reaction at room temperature for a defined period.

  • Purification: Purify the ADC using SEC to remove unconjugated linker-payload and reaction byproducts.[3]

Purification of ADCs by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard technique for purifying and characterizing ADCs, separating species based on their hydrophobicity.[5][6][10]

Materials:

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)[4]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)[4]

  • HPLC system

Procedure:

  • Column Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Preparation: Dilute the crude ADC sample with Mobile Phase A to ensure binding to the column.

  • Injection and Gradient Elution: Inject the sample and elute with a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Species with higher DAR are more hydrophobic and will elute later at lower salt concentrations.[5]

  • Fraction Collection: Collect fractions corresponding to the desired DAR species.

  • Desalting: Desalt the purified fractions into a suitable formulation buffer.

Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This is a simple and rapid method to determine the average DAR of an ADC.[12][27][28]

Materials:

  • Purified ADC sample

  • UV-Vis spectrophotometer

  • Quartz cuvette

Procedure:

  • Determine Extinction Coefficients:

    • Measure the molar extinction coefficient of the unconjugated antibody at 280 nm (ε_Ab,280_).

    • Measure the molar extinction coefficient of the free payload at its wavelength of maximum absorbance (λ_max,drug_) (ε_Drug,λmax_) and at 280 nm (ε_Drug,280_).

  • Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and at the λ_max,drug_ (A_λmax_).

  • Calculate Concentrations:

    • Calculate the concentration of the antibody component (C_Ab_) using the following equation, correcting for the payload's absorbance at 280 nm: C_Ab_ = (A_280_ - A_λmax_ * (ε_Drug,280_ / ε_Drug,λmax_)) / ε_Ab,280_

    • Calculate the concentration of the payload component (C_Drug_): C_Drug_ = A_λmax_ / ε_Drug,λmax_

  • Calculate Average DAR:

    • DAR = C_Drug_ / C_Ab_

Data Presentation: Quantitative Analysis of ADC Synthesis

The following tables summarize key quantitative data related to ADC synthesis and characterization.

Table 1: Comparison of Drug-to-Antibody Ratios (DAR) for Different Conjugation Methods and Analytical Techniques.

ADC ConstructConjugation MethodAnalytical MethodAverage DARReference
Trastuzumab-MMAFSite-specific (LC-S7)RP-HPLC1.89[29]
Trastuzumab-MMAFSite-specific (LC-S7)Mass Spectrometry1.82[29]
Trastuzumab-MMAFSite-specific (HC-F404)RP-HPLC1.67[29]
Trastuzumab-MMAFSite-specific (HC-F404)Mass Spectrometry1.76[29]
J2898A-SMCC-DM1LysineRadiometric3.0 - 3.4[25]
Intact Glycosylated ADCLysineLC/MS3.60
Intact Deglycosylated ADCLysineLC/MS3.88

Table 2: In Vitro Cytotoxicity (IC50) of Various Antibody-Drug Conjugates.

AntibodyPayloadLinkerCell LineIC50 (ng/mL)Reference
TrastuzumabThailanstatin-N87 (High HER2)13 - 43[14]
TrastuzumabThailanstatin-BT474 (High HER2)13 - 43[14]
TrastuzumabThailanstatin-HCC1954 (High HER2)< 173[14]
TrastuzumabThailanstatin-MDA-MB-361-DYT2 (Moderate HER2, DAR > 3.5)25 - 80[14]
TrastuzumabThailanstatin-MDA-MB-361-DYT2 (Moderate HER2, DAR < 3.5)1500 - 60000[14]
TrastuzumabSG3249Site-specificSKBR-3 (High HER2)Not specified[30]
TrastuzumabSG3249Site-specificMDA-MB-453 (Low HER2)Not specified[30]
Conjugate 2MMAEEnzymatically cleavableU87MGNot specified[11]

Table 3: Stability of Thiol-Maleimide Linkages in ADCs.

Linker TypeConditionStability OutcomeReference
Maleamic methyl ester-basedIncubation with GSH (21 days, 37°C)1.8% substrate loss[3]
Conventional maleimide-basedIncubation with GSH (21 days, 37°C)10% substrate loss[3]
Maleamic methyl ester-basedIncubation in albumin solution (14 days, 37°C)~3.8% payload shedding[3]

Table 4: Aggregation of Antibody-Drug Conjugates.

ADCStorage ConditionAggregation LevelAnalytical MethodReference
DAR=8 Trastuzumab-MMAE2 days at +4°CModerately aggregatedSEC[8]
DAR=8 Trastuzumab-MMAE2 days at +40°C>95% aggregatedSEC[8]
Trastuzumab (unconjugated)2 days at +4°C or +40°CNot aggregatedSEC[8]
DAR=8 Trastuzumab-MMAU2 days at +40°C2% aggregatedSEC[8]

Visualization of Key Processes

Diagrams illustrating key workflows and pathways in ADC synthesis provide a clear visual representation of these complex processes.

ADC_Synthesis_Workflow cluster_antibody Antibody Production & Modification cluster_linker_payload Linker-Payload Synthesis cluster_conjugation Conjugation cluster_purification_characterization Purification & Characterization Antibody Production Antibody Production Antibody Purification Antibody Purification Antibody Production->Antibody Purification Antibody Modification Antibody Modification Antibody Purification->Antibody Modification Conjugation Reaction Conjugation Reaction Antibody Modification->Conjugation Reaction Linker Synthesis Linker Synthesis Linker-Payload Assembly Linker-Payload Assembly Linker Synthesis->Linker-Payload Assembly Linker-Payload Assembly->Conjugation Reaction Payload Synthesis Payload Synthesis Payload Synthesis->Linker-Payload Assembly ADC Purification ADC Purification Conjugation Reaction->ADC Purification Characterization Characterization ADC Purification->Characterization Final ADC Product Final ADC Product Characterization->Final ADC Product

Caption: General workflow for the synthesis of an antibody-drug conjugate.

Cysteine_Conjugation Intact Antibody (IgG1) Intact Antibody (IgG1) Reduction (TCEP/DTT) Reduction (TCEP/DTT) Intact Antibody (IgG1)->Reduction (TCEP/DTT) Interchain disulfide bonds Partially Reduced Antibody Partially Reduced Antibody Reduction (TCEP/DTT)->Partially Reduced Antibody Generation of free thiols (-SH) Conjugation Conjugation Partially Reduced Antibody->Conjugation Thiol-Maleimide Reaction Heterogeneous ADC Heterogeneous ADC Conjugation->Heterogeneous ADC DAR = 0, 2, 4, 6, 8 Maleimide-Linker-Payload Maleimide-Linker-Payload Maleimide-Linker-Payload->Conjugation

Caption: Mechanism of cysteine-based ADC conjugation.

Lysine_Conjugation Intact Antibody Intact Antibody Conjugation Conjugation Intact Antibody->Conjugation Surface-exposed Lysine residues (ε-NH2) Heterogeneous ADC Heterogeneous ADC Conjugation->Heterogeneous ADC Variable DAR and conjugation sites NHS-ester-Linker-Payload NHS-ester-Linker-Payload NHS-ester-Linker-Payload->Conjugation Amide bond formation

Caption: Mechanism of lysine-based ADC conjugation.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate Binding Binding ADC->Binding Antigen Tumor-Associated Antigen Antigen->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Payload Free Payload Payload_Release->Payload Cell_Death Cell Death (Apoptosis) Payload->Cell_Death

Caption: General mechanism of action of an antibody-drug conjugate.

References

An In-Depth Technical Guide to PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts of a Transformative Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that is shifting the paradigm of drug discovery from traditional inhibition to targeted protein elimination.[1] Unlike conventional small-molecule inhibitors that simply block the function of a target protein, PROTACs are engineered to hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively remove disease-causing proteins.[1][2] This technical guide provides a comprehensive overview of the fundamental principles of PROTAC-mediated protein degradation, detailing the mechanism of action, key components, and the critical experimental methodologies used to characterize these powerful molecules.

The Mechanism of Action: A Catalytic Cycle of Degradation

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] The mechanism of action is a cyclical process that leverages the cell's natural protein degradation pathway:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a key ternary complex.[5] This induced proximity is the foundational step in PROTAC-mediated degradation.[6][7] The stability and geometry of this complex are critical determinants of degradation efficiency.[7]

  • Ubiquitination : Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.[8] This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

  • Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery.[1] The proteasome unfolds and degrades the tagged protein into small peptides.

  • PROTAC Recycling : Following the degradation of the POI, the PROTAC molecule is released and can participate in another cycle of binding and degradation, acting as a catalyst for the removal of multiple target protein molecules.[5]

Signaling Pathway of PROTAC Action

PROTAC_Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Activation E2->Ternary_Complex Ub Conjugation Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Analysis of PROTAC Efficacy

The performance of PROTACs is evaluated using several key quantitative parameters. These metrics are crucial for the structure-activity relationship (SAR) studies that guide the optimization of PROTAC candidates.

ParameterDescriptionTypical Assay
Binding Affinity (Kd) The dissociation constant, which measures the strength of binding between the PROTAC and its target protein (POI) or the E3 ligase in a binary interaction. A lower Kd indicates stronger binding.Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP)
Ternary Complex Affinity (Kd,ternary) The dissociation constant for the binding of one protein partner to the PROTAC in the presence of the other protein partner, reflecting the stability of the ternary complex.Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), NanoBRET
Cooperativity (α) A measure of how the binding of one protein partner to the PROTAC influences the binding of the other. It is calculated as the ratio of the binary Kd to the ternary Kd (α = Kd,binary / Kd,ternary). An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.[9][10]Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), 19F NMR[11]
DC50 The concentration of a PROTAC that results in 50% degradation of the target protein.[12] It is a measure of the potency of the degrader.Western Blot, In-Cell Western, Luminescence-based assays (e.g., HiBiT)
Dmax The maximum percentage of protein degradation that can be achieved with a particular PROTAC.[12] It reflects the efficacy of the degrader.Western Blot, In-Cell Western, Luminescence-based assays (e.g., HiBiT)
Quantitative Data for Exemplary PROTACs

The following tables summarize key quantitative data for some well-characterized PROTACs.

Table 1: Binding Affinities and Cooperativity of MZ1 (VHL-based PROTAC) [9]

TargetAssayKd,binary (PROTAC to VHL)Kd,ternary (PROTAC to VHL with Target)Cooperativity (α)
Brd4BD2 ITC66 nM4.4 nM15
Brd4BD2 SPR29 nM1.1 nM26

Table 2: Degradation Efficiency of Common PROTACs

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50DmaxReference
ARV-110 VHLAndrogen Receptor (AR)VCaP< 1 nM>95%[13]
ARV-771 VHLBRD2/3/422Rv1< 5 nMNot Reported[13]
MZ1 VHLBRD4 (preferential)H6618 nMComplete at 100 nM[12]
ARV-825 CRBNBRD4Burkitt's Lymphoma< 1 nMNot Reported[12]
Compound 14 VHLAndrogen Receptor (AR)VCaP0.6 nM99%[14]
NC-1 CRBNBTKMino2.2 nM97%[15]

Experimental Protocols for PROTAC Characterization

A multi-faceted experimental approach is required to fully characterize the mechanism of action and efficacy of a PROTAC. Below are detailed methodologies for key assays.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_biophysical Biophysical Characterization cluster_in_vitro In Vitro Functional Assays cluster_cellular Cellular Assays SPR Surface Plasmon Resonance (SPR) ITC Isothermal Titration Calorimetry (ITC) NanoBRET_biochem Biochemical NanoBRET AlphaLISA AlphaLISA Ubiquitination_Assay In Vitro Ubiquitination Assay NanoBRET_cellular Live-Cell NanoBRET (Ternary Complex) Degradation_Assay Protein Degradation Assay (Western Blot, HiBiT) Start PROTAC Candidate Binary_Binding Binary Binding Affinity (PROTAC to POI & E3) Start->Binary_Binding Binary_Binding->SPR Binary_Binding->ITC Ternary_Complex_Formation Ternary Complex Formation & Cooperativity Binary_Binding->Ternary_Complex_Formation Ternary_Complex_Formation->SPR Ternary_Complex_Formation->ITC Ternary_Complex_Formation->NanoBRET_biochem Ternary_Complex_Formation->AlphaLISA Target_Ubiquitination Target Ubiquitination Ternary_Complex_Formation->Target_Ubiquitination Target_Ubiquitination->Ubiquitination_Assay Target_Degradation Target Protein Degradation (DC50 & Dmax) Target_Ubiquitination->Target_Degradation Target_Degradation->NanoBRET_cellular Target_Degradation->Degradation_Assay End Optimized PROTAC Target_Degradation->End

Caption: Experimental workflow for PROTAC characterization.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing kinetic data (ka and kd) and affinity (KD).[16]

Objective: To determine the kinetics and affinity of binary and ternary complex formation.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit for immobilization

  • Purified, tagged E3 ligase (e.g., His-tagged VHL-ElonginB-ElonginC complex)

  • Purified target protein (POI)

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization: Covalently immobilize the E3 ligase onto the sensor chip surface via amine coupling.

  • Binary Interaction Analysis:

    • Prepare a series of concentrations of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binding kinetics and affinity of the PROTAC-E3 ligase interaction.

    • Fit the sensorgram data to a 1:1 binding model to determine ka, kd, and KD,binary.[9]

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (ka,ternary, kd,ternary, and KD,ternary).[9]

  • Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of KD,binary to KD,ternary.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters (ΔH, ΔS) and stoichiometry (n) in addition to binding affinity (KD).[9]

Objective: To determine the thermodynamic profile and cooperativity of ternary complex formation.

Materials:

  • Isothermal titration calorimeter

  • Purified E3 ligase

  • Purified POI

  • PROTAC of interest

  • ITC buffer

Protocol:

  • Binary Titrations:

    • PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution (~10-20 µM) and the injection syringe with the PROTAC solution (~10-20 times the E3 ligase concentration). Perform the titration to determine KD1.[9]

    • PROTAC into POI: Similarly, titrate the PROTAC into the POI solution to determine KD2.

  • Ternary Titration:

    • Fill the ITC cell with a solution of the E3 ligase pre-saturated with the POI.

    • Fill the injection syringe with the PROTAC solution.

    • Perform the titration of the PROTAC into the pre-formed E3 ligase-POI complex to determine KD,ternary.[9]

  • Cooperativity Calculation: Calculate the cooperativity factor (α) using the appropriate binary KD.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.

Objective: To confirm PROTAC-mediated ubiquitination of the POI.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant E3 ligase complex (e.g., CRL4CRBN)

  • Recombinant, purified POI

  • Ubiquitin

  • ATP

  • PROTAC of interest

  • Ubiquitination reaction buffer

  • Antibodies against the POI and ubiquitin for Western blotting

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, POI, ubiquitin, and ATP in the reaction buffer.

  • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with antibodies against the POI to detect higher molecular weight bands corresponding to ubiquitinated POI. An anti-ubiquitin antibody can also be used.

Western Blot for DC50 and Dmax Determination

Western blotting is the most common method for quantifying the reduction in target protein levels following PROTAC treatment in cells.[1][17]

Objective: To determine the potency (DC50) and efficacy (Dmax) of a PROTAC in a cellular context.

Materials:

  • Cell line expressing the POI

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle-only control.[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein concentration of all samples, add Laemmli buffer, and boil. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[2]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody against the POI overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and incubate with ECL substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[12]

NanoBRET™ Assay for Live-Cell Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time monitoring of protein-protein interactions in living cells, providing a dynamic view of ternary complex formation.[6][18]

Objective: To quantify PROTAC-induced ternary complex formation in a live-cell environment.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-fused POI and HaloTag®-fused E3 ligase component (e.g., VHL or CRBN)

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • PROTAC of interest

  • Luminometer with appropriate filters

Protocol:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors and plate in a 96-well plate.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[9]

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[9]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.

Conclusion

PROTAC technology is a rapidly advancing field with immense therapeutic potential. A thorough understanding of the underlying principles and the application of a robust suite of biophysical and cellular assays are essential for the successful design and optimization of these novel degraders. This guide provides a foundational framework for researchers and drug developers to navigate the core concepts and experimental methodologies in the exciting and expanding world of targeted protein degradation.

References

Methodological & Application

Revolutionizing Targeted Protein Degradation: A Protocol for PROTAC Synthesis Using a Hydroxy-PEG2-CH2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. Central to the design and efficacy of any PROTAC is the linker that connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting moiety. This application note provides a detailed protocol for the synthesis of PROTACs utilizing the Hydroxy-PEG2-CH2-Boc linker, a component that offers a balance of hydrophilicity and defined length, crucial for optimizing the formation of a productive ternary complex.

This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel PROTACs. The protocols outlined herein provide a clear, step-by-step guide from starting materials to the final purified product, complete with recommendations for purification and characterization.

Introduction to PROTAC Technology and the Role of PEG Linkers

PROTACs function by inducing proximity between a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] The linker is a critical determinant of a PROTAC's success, influencing its solubility, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase).[2] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance aqueous solubility and provide a flexible scaffold.[3][4] The this compound linker offers a discrete length, which is crucial for achieving the optimal orientation of the POI and E3 ligase for efficient ubiquitin transfer.[5]

Experimental Protocols

This section details a representative synthetic workflow for the construction of a PROTAC using the this compound linker. The strategy involves a three-stage process: 1) Coupling of the E3 ligase ligand to the linker, 2) Deprotection of the Boc group, and 3) Coupling of the POI ligand.

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • Carboxylic acid-functionalized POI ligand

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solvents for purification (e.g., acetonitrile (B52724), water)

  • Standard laboratory glassware and equipment

Step 1: Synthesis of the E3 Ligase Ligand-Linker Intermediate

This step involves the activation of the terminal hydroxyl group of the this compound linker, followed by coupling to an amine-containing E3 ligase ligand.

  • Activation of the Hydroxyl Group (Tosylation/Mesylation):

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add TEA (1.5 eq) and cool the solution to 0 °C.

    • Slowly add a solution of TsCl or MsCl (1.2 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by LC-MS to confirm the formation of the tosylated or mesylated intermediate.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Coupling to the E3 Ligase Ligand:

    • Dissolve the crude activated linker from the previous step and the amine-containing E3 ligase ligand (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at 60 °C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Boc-protected E3 ligase ligand-linker intermediate.

Step 2: Boc Deprotection

The Boc protecting group on the terminal amine of the linker is removed under acidic conditions to prepare for the coupling of the POI ligand.

  • Dissolve the Boc-protected E3 ligase ligand-linker intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the deprotection by LC-MS until the starting material is consumed.[1]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine-TFA salt is typically used in the next step without further purification.

Step 3: Synthesis of the Final PROTAC

This final step involves the formation of an amide bond between the deprotected linker-E3 ligase ligand intermediate and a carboxylic acid-functionalized POI ligand.

  • Activation of the POI Ligand:

    • Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[6]

  • Coupling Reaction:

    • Add a solution of the deprotected linker-E3 ligase ligand intermediate (TFA salt, 1.1 eq) in anhydrous DMF to the activated POI ligand solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

Step 4: Purification and Characterization of the Final PROTAC

Purification of the final PROTAC is crucial to remove unreacted starting materials and byproducts.

  • Purification:

    • Upon completion of the coupling reaction, the crude PROTAC can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

    • A typical gradient of acetonitrile in water with 0.1% TFA is used for elution.

    • Collect the fractions containing the pure PROTAC and lyophilize to obtain the final product as a solid.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

    • Purity should be assessed by analytical HPLC.

Quantitative Data Summary

The following tables summarize expected quantitative data for the synthesis of a representative PROTAC using the this compound linker. Actual results may vary depending on the specific POI and E3 ligase ligands used.

Table 1: Reaction Yields and Purity

StepProductTypical Yield (%)Typical Purity (by HPLC)
1E3 Ligase Ligand-Linker Intermediate60-80%>95%
2Deprotected Intermediate>95% (crude)-
3Final PROTAC (after purification)30-50%>98%

Table 2: Characterization Data

AnalysisExpected Result
HRMS Accurate mass corresponding to the calculated molecular formula of the final PROTAC.
¹H NMR Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand with appropriate integrations.
¹³C NMR Resonances consistent with the structure of the final PROTAC.
HPLC A single major peak in the chromatogram, confirming high purity.

Visualizing the Process and Pathway

To better illustrate the concepts described, the following diagrams have been generated using the Graphviz (DOT language).

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Linker This compound Step1 Step 1: Activation & Coupling to E3 Ligand Linker->Step1 E3_Ligand E3 Ligase Ligand (Amine) E3_Ligand->Step1 POI_Ligand POI Ligand (Acid) Step3 Step 3: Coupling to POI Ligand POI_Ligand->Step3 Step2 Step 2: Boc Deprotection Step1->Step2 Step2->Step3 PROTAC Final PROTAC Step3->PROTAC Purification Purification & Characterization PROTAC->Purification

Caption: Experimental workflow for the synthesis of a PROTAC using a this compound linker.

MAPK_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF (POI for PROTAC) RAS->RAF MEK MEK RAF->MEK Proteasome Proteasome RAF->Proteasome Degradation ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Differentiation, Survival Transcription_Factors->Cellular_Response PROTAC PROTAC PROTAC->RAF E3_Ligase E3 Ligase PROTAC->E3_Ligase

Caption: Simplified MAPK signaling pathway, a common target for PROTAC-mediated protein degradation.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of PROTACs utilizing the this compound linker. The modular nature of this synthetic approach allows for the facile assembly of PROTAC libraries with diverse POI and E3 ligase ligands. The provided methodologies for purification and characterization are essential for obtaining high-purity PROTACs suitable for biological evaluation. Researchers can adapt this protocol to their specific targets, with the understanding that optimization of reaction conditions may be necessary for different ligand combinations. The strategic use of well-defined PEG linkers is a critical step towards the rational design of potent and selective protein degraders.

References

Application Notes and Protocols: A Step-by-Step Guide to Antibody-Drug Conjugation with Hydroxy-PEG2-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[][] The linker, which connects the antibody to the drug payload, is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and the mechanism of drug release.[3][4] Hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), are increasingly employed to mitigate the hydrophobicity of the cytotoxic payload, which can otherwise lead to aggregation and rapid clearance from circulation.[3][5][6] Using monodisperse PEG linkers ensures the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute for safety and efficacy.[6][7][8]

This document provides a detailed, step-by-step guide for the synthesis of an ADC using the heterobifunctional linker, Hydroxy-PEG2-CH2-Boc. This linker features a hydroxyl group for drug attachment and a tert-butyloxycarbonyl (Boc)-protected amine, which, after deprotection, serves as the conjugation site for the antibody. The protocol outlined here follows a two-stage conjugation strategy: first, the conjugation of the drug to the linker, followed by the conjugation of the drug-linker construct to a monoclonal antibody via cysteine-thiol chemistry.

Principle of the Method

The synthesis of the ADC using the this compound linker is a multi-step process that involves:

  • Boc Deprotection of the Linker : The tert-butyloxycarbonyl (Boc) protecting group on the linker's primary amine is removed under acidic conditions to make it available for conjugation.[9][10]

  • Drug-Linker Conjugation : An activated cytotoxic drug, typically containing a carboxylic acid, is conjugated to the deprotected amine of the linker via a stable amide bond.

  • Activation of the Drug-Linker Construct : The terminal hydroxyl group of the drug-linker construct is activated, for example, by introducing a maleimide (B117702) group, to make it reactive towards thiol groups on the antibody.

  • Antibody Preparation : The antibody is prepared for conjugation. For cysteine-based conjugation, this involves the partial reduction of interchain disulfide bonds to generate reactive free thiol groups.[]

  • Antibody-Drug Conjugation : The maleimide-activated drug-linker construct is then covalently attached to the thiol groups of the reduced antibody.[][11]

  • Purification and Characterization : The final ADC is purified to remove unconjugated drug-linker and other impurities, and then characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR).[11][12]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound Linker

This protocol describes the removal of the Boc protecting group from the this compound linker to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)[9]

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • The resulting deprotected linker (Hydroxy-PEG2-CH2-NH2) as a TFA salt can be used directly in the next step or after neutralization. For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

Protocol 2: Drug-Linker Conjugation (Amide Bond Formation)

This protocol outlines the conjugation of a carboxylic acid-containing drug to the deprotected linker.

Materials:

  • Deprotected linker (from Protocol 1)

  • Carboxylic acid-containing cytotoxic drug

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the carboxylic acid-containing drug in anhydrous DMF or DCM.

  • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution to activate the carboxylic acid, forming an NHS ester. Stir at room temperature for 1-2 hours.

  • In a separate flask, dissolve the deprotected linker (1 equivalent) in anhydrous DMF and add DIPEA (2-3 equivalents) to neutralize the TFA salt and act as a base.

  • Add the activated drug solution to the linker solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, purify the drug-linker conjugate by column chromatography or preparative HPLC.

Protocol 3: Activation of Drug-Linker Construct with a Maleimide Group

This protocol describes the introduction of a maleimide group to the terminal hydroxyl of the drug-linker construct.

Materials:

  • Purified drug-linker conjugate (from Protocol 2)

  • 3-Maleimidopropionic acid N-hydroxysuccinimide ester (SMCC) or similar maleimide-containing reagent

  • Anhydrous DMF

  • DIPEA

Procedure:

  • Dissolve the drug-linker conjugate in anhydrous DMF.

  • Add SMCC (1.5 equivalents) and DIPEA (2 equivalents).

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by LC-MS.

  • Purify the maleimide-activated drug-linker by HPLC to remove excess reagents.

Protocol 4: Antibody Reduction for Cysteine Conjugation

This protocol details the partial reduction of the antibody to generate free thiols.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

  • Desalting column (e.g., PD-10)

Procedure:

  • Adjust the antibody concentration to 2-10 mg/mL in an amine-free buffer.

  • Add a 10-fold molar excess of TCEP solution to the antibody solution.[]

  • Incubate for 30-60 minutes at room temperature.

  • Remove excess TCEP by passing the reduced antibody solution through a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).

Protocol 5: Final ADC Conjugation and Purification

This protocol describes the final conjugation of the maleimide-activated drug-linker to the reduced antibody.

Materials:

  • Reduced antibody (from Protocol 4)

  • Maleimide-activated drug-linker (from Protocol 3)

  • Conjugation buffer (PBS, 1 mM EDTA, pH 7.0)

  • Quenching solution (e.g., 10 mM N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Immediately after preparing the reduced antibody, add the maleimide-activated drug-linker solution (typically in a 5-10 fold molar excess over the antibody). The drug-linker should be dissolved in a minimal amount of a water-miscible organic solvent like DMSO.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding an excess of the quenching solution to cap any unreacted maleimide groups.

  • Purify the ADC using a SEC column to remove unconjugated drug-linker, small molecule reagents, and potential aggregates.[12] The ADC is typically eluted in a formulation buffer (e.g., PBS).

  • Concentrate the purified ADC to the desired concentration using an appropriate ultrafiltration device.

Data Presentation: Characterization of the ADC

The characterization of the final ADC is crucial to ensure its quality and consistency. The Drug-to-Antibody Ratio (DAR) is a key parameter.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Analysis
Analytical MethodPrincipleTypical Results for Cysteine ConjugationReference
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the hydrophobicity imparted by the drug-linker. Species with higher DAR elute later.Distribution of DAR0, DAR2, DAR4, DAR6, DAR8 peaks. Average DAR is calculated from the weighted peak areas.[7][13]
Reversed-Phase HPLC (RP-HPLC) Separates light and heavy chains of the reduced ADC, allowing for determination of drug load on each chain.Calculation of average DAR based on the relative abundance of conjugated and unconjugated chains.[13]
UV/Vis Spectroscopy Utilizes the different absorbance maxima of the antibody (280 nm) and the drug to calculate their respective concentrations and the DAR.Provides an average DAR for the bulk ADC population.[7]
Mass Spectrometry (MS) Measures the mass of the intact ADC or its subunits to identify different DAR species and their relative abundance.Provides a detailed distribution of DAR species and confirms the covalent attachment of the drug-linker.[11][14]

Visualization of Workflows and Pathways

Diagram 1: Chemical Pathway of ADC Synthesis

ADC_Synthesis_Pathway Linker This compound DeprotectedLinker Hydroxy-PEG2-CH2-NH2 Linker->DeprotectedLinker TFA/DCM DrugLinker Drug-Linker-OH DeprotectedLinker->DrugLinker Drug Drug-COOH ActivatedDrug Drug-CO-NHS Drug->ActivatedDrug EDC/NHS ActivatedDrug->DrugLinker ActivatedDrugLinker Drug-Linker-Maleimide DrugLinker->ActivatedDrugLinker SMCC ADC Final ADC ActivatedDrugLinker->ADC Antibody Antibody-(S-S)n ReducedAntibody Antibody-(SH)2n Antibody->ReducedAntibody TCEP ReducedAntibody->ADC

Caption: Chemical pathway for ADC synthesis using this compound linker.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start boc_deprotection 1. Boc Deprotection of Linker start->boc_deprotection drug_linker_conjugation 2. Drug-Linker Conjugation boc_deprotection->drug_linker_conjugation activation 3. Maleimide Activation of Drug-Linker drug_linker_conjugation->activation final_conjugation 5. Final ADC Conjugation activation->final_conjugation ab_reduction 4. Antibody Reduction ab_reduction->final_conjugation purification 6. Purification (SEC) final_conjugation->purification characterization 7. Characterization (HIC, MS, UV/Vis) purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow for antibody-drug conjugation.

References

Application Notes and Protocols: Deprotection of the Boc Group on Hydroxy-PEG2-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and drug development.[1][2] Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1] This document provides detailed protocols for the deprotection of the Boc group from Hydroxy-PEG2-CH2-Boc, a common building block in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The provided methodologies are essential for exposing the primary amine for subsequent conjugation or modification steps.

Chemical Reaction and Mechanism

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed elimination reaction. The reaction is initiated by the protonation of the carbamate (B1207046) oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the fragmentation of the protonated intermediate to yield a stable tert-butyl cation, carbon dioxide, and the free amine.[1][3] The tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or can be eliminated to form isobutylene.[1]

cluster_mechanism Acid-Catalyzed Boc Deprotection Mechanism Boc_Amine Boc-Protected Amine (Hydroxy-PEG2-CH2-NHBoc) Protonated_Intermediate Protonated Intermediate Boc_Amine->Protonated_Intermediate + H⁺ Fragmentation Fragmentation Protonated_Intermediate->Fragmentation Fragmentation Free_Amine Free Amine (Hydroxy-PEG2-CH2-NH2) Fragmentation->Free_Amine CO2 Carbon Dioxide (CO₂) Fragmentation->CO2 tButyl_Cation tert-Butyl Cation Fragmentation->tButyl_Cation Isobutylene Isobutylene tButyl_Cation->Isobutylene - H⁺

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Experimental Protocols

Two common and effective methods for the deprotection of the Boc group are presented below. The choice of method will depend on the sensitivity of the substrate to the acidic conditions and the desired scale of the reaction.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is a rapid and widely used method for Boc deprotection.[1]

Materials:

  • Boc-protected this compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected this compound in anhydrous DCM in a round-bottom flask. A common concentration is a 20-25% solution of TFA in DCM.[1][2]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution. The amount of TFA can range from a few equivalents to using it as a co-solvent with DCM (e.g., 1:1 TFA:DCM).[1]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected amine is more polar and will have a lower Rf value on TLC.[4]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]

Protocol 2: Deprotection using Hydrochloric Acid (HCl)

Using HCl in an organic solvent like 1,4-dioxane (B91453) or ethyl acetate (B1210297) is another standard acidic deprotection method.[1][5]

Materials:

  • Boc-protected this compound

  • 4M HCl in 1,4-dioxane (or ethyl acetate)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected this compound in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitor the reaction by TLC or LC-MS.[1]

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]

  • Alternatively, the solvent can be removed under reduced pressure to yield the amine hydrochloride salt.

Experimental Workflow

The following diagram illustrates the general workflow for the deprotection of this compound.

cluster_workflow Boc Deprotection Experimental Workflow Start Start: Boc-Protected PEG Dissolve Dissolve in Anhydrous Solvent (e.g., DCM) Start->Dissolve Add_Acid Add Deprotection Reagent (e.g., TFA or HCl/Dioxane) Dissolve->Add_Acid React Stir at Room Temperature Add_Acid->React Monitor Monitor Reaction (TLC, LC-MS) React->Monitor Workup Reaction Workup (Neutralization, Extraction) Monitor->Workup Reaction Complete Purify Purification (e.g., Chromatography, if needed) Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End: Deprotected PEG-Amine Characterize->End

Caption: General experimental workflow for Boc deprotection.

Data Presentation: Comparison of Deprotection Conditions

The efficiency of Boc deprotection can be influenced by the choice of acid, solvent, and reaction time. The following table summarizes typical conditions and outcomes for the deprotection of Boc-protected amines.

Deprotection ReagentSolventTypical ConcentrationReaction TimeTemperature (°C)Typical Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[4]0.5 - 2 hours[1]0 to Room Temp>90Fast and efficient, but TFA is corrosive.
Hydrochloric Acid (HCl)1,4-Dioxane4 M[5]1 - 4 hours[1]Room Temp>90Product often precipitates as the HCl salt.[1]
Hydrochloric Acid (HCl)Ethyl Acetate1 M1 - 12 hoursRoom Temp>85Milder than TFA, may require longer reaction times.
Thermal DeprotectionWater or high-boiling solvent-Varies (hours)High Temp (>100)Variable"Green" alternative, but may not be suitable for heat-sensitive substrates.[4]
Lewis Acids (e.g., TMSI, ZnBr₂)Chloroform, DCM1.2-3 equivalents[6]Varies (hours)Room TempVariableMilder conditions, useful for acid-sensitive molecules.[4][6]

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the concentration of the acid.[4] Ensure that the starting material is fully dissolved in the solvent.

  • Side Product Formation: The tert-butyl cation generated during the reaction can alkylate sensitive functional groups. The addition of a scavenger, such as triisopropylsilane (B1312306) (TIS), can help to mitigate this issue.[4]

  • Difficult Workup: If the deprotected amine is water-soluble, extraction can be challenging. In such cases, removal of the solvent and excess acid under high vacuum may be a better approach. The use of a basic ion-exchange resin can also be employed to neutralize the acid and isolate the free amine.[7][8]

Conclusion

The deprotection of the Boc group from this compound is a critical step in many bioconjugation and drug development workflows. The protocols provided, utilizing either trifluoroacetic acid or hydrochloric acid, are robust and widely applicable. Careful monitoring of the reaction and appropriate workup procedures are essential for obtaining the deprotected amine in high yield and purity. The choice of the deprotection method should be tailored to the specific requirements of the downstream application and the sensitivity of the molecule.

References

Application Notes and Protocols: Solubility of Hydroxy-PEG2-CH2-Boc in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the solubility characteristics of Hydroxy-PEG2-CH2-Boc, also known as N-Boc-PEG2-alcohol or 2-(2-BOC-AMINOETHOXY)ETHANOL (CAS: 139115-91-6). This information is critical for the effective use of this versatile linker in various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction

This compound is a bifunctional molecule featuring a hydroxyl group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. The PEG spacer enhances the hydrophilic character of the molecule, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.[1] The Boc-protected amine allows for selective deprotection and subsequent conjugation, while the terminal hydroxyl group can be further functionalized. Understanding its solubility in common organic solvents is paramount for designing synthetic routes, purification strategies, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate[2][3]
Synonyms N-Boc-PEG2-alcohol, 2-(2-BOC-AMINOETHOXY)ETHANOL[1][2][4]
CAS Number 139115-91-6[4]
Molecular Formula C9H19NO4[4]
Molecular Weight 205.25 g/mol
Appearance Colorless to light yellow viscous liquid[5]
Density ~1.061 g/mL at 25 °C[3]
Boiling Point 332.9 °C at 760 mmHg (Predicted)[3]
Refractive Index n20/D ~1.454

Solubility Profile

Table of Qualitative Solubility Data:

Solvent CategorySolventSolubilityNotes
Alcohols Methanol (MeOH)Slightly SolubleThe polar hydroxyl group of the solvent can interact with the PEG chain.
Ethanol (EtOH)Likely SolubleSimilar polarity to methanol.
Chlorinated Solvents Dichloromethane (DCM)SolubleA common solvent for reactions involving Boc-protected compounds.
Chloroform (CHCl3)Slightly SolubleSimilar to DCM.
Ethers Diethyl EtherSparingly SolubleGeneral trend for PEG compounds.
Tetrahydrofuran (THF)Likely SolubleA polar aprotic ether that is a good solvent for many organic compounds.
Esters Ethyl Acetate (EtOAc)Slightly SolubleMedium polarity solvent.
Amides Dimethylformamide (DMF)SolubleA polar aprotic solvent with strong solvating power.
Sulfoxides Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent, effective for many PEGylated molecules.
Hydrocarbons Hexane, TolueneInsoluble/Sparingly SolubleNon-polar solvents are generally poor solvents for PEG compounds.
Aqueous WaterSolubleThe hydrophilic PEG spacer enhances solubility in aqueous media.[1][2][4]

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration control, it is recommended to experimentally determine the solubility of this compound in the specific solvent and conditions of interest. The following protocol outlines a standard shake-flask method.

Materials:

  • This compound

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or other suitable sealed containers

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or other quantitative analytical instrumentation.

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials.

  • Solvent Addition: To each vial, add a known volume of the desired organic solvent.

  • Equilibration: Tightly seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Intermittent vortexing can aid in dissolution.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solute settle. For fine suspensions, centrifuge the vials at a moderate speed to pellet the excess solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of your analytical method. Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

Applications in Drug Development

The solubility of this compound is a critical parameter in its primary application as a linker in the development of complex therapeutics like ADCs and PROTACs.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor cells. The linker's properties, including its solubility, can significantly impact the overall properties of the ADC, such as aggregation propensity and pharmacokinetics.

  • PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3-binding moieties influences the molecule's solubility, cell permeability, and overall efficacy.

The diagrams below illustrate the logical workflow of utilizing this compound in these applications.

ADC_Synthesis_Workflow Workflow for Antibody-Drug Conjugate (ADC) Synthesis cluster_linker_prep Linker-Payload Preparation cluster_conjugation Bioconjugation cluster_purification Purification & Analysis Linker This compound Activated_Linker Activated Linker-Payload Linker->Activated_Linker Functionalization & Conjugation Payload Cytotoxic Drug Payload->Activated_Linker ADC Antibody-Drug Conjugate Activated_Linker->ADC Conjugation Antibody Monoclonal Antibody Antibody->ADC Purified_ADC Purified ADC ADC->Purified_ADC Purification (e.g., Chromatography)

Caption: Workflow for ADC Synthesis.

PROTAC_Assembly_Logic Logical Assembly of a PROTAC Molecule cluster_components PROTAC Components cluster_linker Linker Synthesis cluster_assembly PROTAC Assembly Target_Ligand Target Protein Ligand PROTAC PROTAC Molecule Target_Ligand->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Linker This compound Modified_Linker Functionalized Linker Linker->Modified_Linker Chemical Modification Modified_Linker->PROTAC Sequential Conjugation

Caption: Logical Assembly of a PROTAC.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG2-CH2-Boc is a heterobifunctional linker molecule commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system to selectively eliminate disease-causing proteins. This linker, featuring a hydroxyl group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for conjugating a target protein ligand to an E3 ubiquitin ligase ligand. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while the terminal functional groups allow for sequential, controlled conjugation.

Recommended Storage Conditions

Proper storage of this compound is crucial to maintain its chemical integrity and ensure the reproducibility of experimental results. The following storage conditions are recommended based on data for structurally similar PEGylated compounds.

Form Storage Temperature Duration Notes
Neat (as supplied) -20°CUp to 3 yearsStore in a dry, dark place. Avoid repeated freeze-thaw cycles.
4°CUp to 2 yearsFor shorter-term storage, ensure the container is tightly sealed.
In Solvent -80°CUp to 6 monthsAliquot into single-use vials to prevent degradation from repeated freeze-thaw cycles. Use freshly opened, anhydrous solvent (e.g., DMSO).[1]
-20°CUp to 1 monthSuitable for short-term storage of stock solutions.[1]

Mechanism of Action: PROTAC-Mediated Protein Degradation

This compound serves as a critical component in the assembly of a PROTAC. The final PROTAC molecule facilitates the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to mediate further degradation cycles.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Degradation PROTAC PROTAC Ternary POI-PROTAC-E3 Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Reuse Ub_POI Ubiquitinated POI Ternary->Ub_POI Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Ub Ubiquitin Ub->Ub_POI Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following is a representative protocol for the synthesis of a PROTAC using a hydroxy-PEG-Boc linker. This protocol is based on established chemical methodologies for PROTAC synthesis and should be adapted based on the specific reactivity of the protein of interest (POI) ligand and the E3 ligase ligand.

General Workflow for PROTAC Synthesis

The synthesis involves a sequential, two-step coupling process. First, the linker is coupled to one of the ligands. Following purification, the protecting group on the linker is removed, and the second ligand is attached.

Synthesis_Workflow Start This compound + Ligand 1 (e.g., POI-COOH) Step1 Step 1: Amide Coupling (HATU, DIPEA in DMF) Start->Step1 Intermediate Intermediate 1: POI-Linker-Boc Step1->Intermediate Purification1 Purification (e.g., HPLC) Intermediate->Purification1 Step2 Step 2: Boc Deprotection (TFA in DCM) Purification1->Step2 Intermediate2 Intermediate 2: POI-Linker-NH2 Step2->Intermediate2 Step3 Step 3: Coupling of Ligand 2 (e.g., E3-Ligand-X) Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Purification2 Final Purification (e.g., Prep-HPLC) Final_PROTAC->Purification2

Caption: General workflow for the synthesis of a PROTAC.

Step-by-Step Synthesis Protocol

Step 1: Coupling of the First Ligand (e.g., POI Ligand with a Carboxylic Acid)

This step forms an amide bond between the hydroxyl group of the linker (after activation) or a derivative and an amine on the POI ligand, or vice versa. The following example details the coupling of a carboxylic acid-containing ligand to the amine end of the linker after deprotection of the Boc group.

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • POI ligand with a carboxylic acid group (POI-COOH)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (Dimethylformamide)

    • Preparative HPLC system

  • Procedure:

    • Boc Deprotection: Dissolve this compound (1.2 equivalents) in a solution of 50% TFA in DCM. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure to yield the deprotected linker (Hydroxy-PEG2-CH2-NH2·TFA).

    • Activation of POI Ligand: In a separate flask, dissolve the POI-COOH (1.0 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Coupling Reaction: Add a solution of the deprotected linker in anhydrous DMF to the activated POI ligand mixture. Stir the reaction at room temperature overnight.

    • Monitoring and Purification: Monitor the reaction progress by LC-MS. Upon completion, purify the crude product (POI-NH-CH2-PEG2-OH) by preparative HPLC.

Step 2: Coupling of the Second Ligand (e.g., E3 Ligase Ligand)

This step involves activating the terminal hydroxyl group of the POI-linker intermediate, followed by coupling to the E3 ligase ligand.

  • Materials:

    • POI-NH-CH2-PEG2-OH intermediate

    • p-Toluenesulfonyl chloride (TsCl) or Mesyl chloride (MsCl)

    • Triethylamine (TEA) or DIPEA

    • Anhydrous Dichloromethane (DCM)

    • E3 ligase ligand with a nucleophilic group (e.g., a phenol (B47542) or amine)

    • Anhydrous DMF

    • Preparative HPLC system

  • Procedure:

    • Activation of the Hydroxyl Group: Dissolve the POI-NH-CH2-PEG2-OH intermediate (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C. Add TEA (1.5 equivalents) followed by the slow addition of TsCl (1.2 equivalents).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the formation of the tosylated intermediate by LC-MS.

    • Coupling of E3 Ligase Ligand: Concentrate the reaction mixture. Dissolve the crude tosylated intermediate and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF. Add a suitable base, such as DIPEA (3.0 equivalents).

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Monitoring and Final Purification: Monitor the reaction progress by LC-MS. Upon completion, purify the final PROTAC molecule by preparative HPLC. Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).

Disclaimer

These application notes and protocols are intended for research use only by qualified professionals. The provided protocols are representative and may require optimization for specific applications and ligands. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. They are for reference only.[2][3][4] It is the user's responsibility to ensure that all safety precautions are taken.

References

Application Notes and Protocols for Hydroxy-PEG2-CH2-Boc in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG2-CH2-Boc is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. Its structure, featuring a hydroxyl group, a short polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for the sequential and controlled conjugation of targeting moieties and therapeutic payloads. The diethylene glycol (PEG2) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection and subsequent conjugation, preventing unwanted side reactions.

These application notes provide a comprehensive overview of the use of this compound in the construction of antibody-drug conjugates (ADCs), focusing on a representative example of an anti-HER2 ADC for targeted cancer therapy. Detailed protocols for conjugation, characterization, and evaluation are provided to guide researchers in the effective use of this linker.

Core Principles and Applications

The primary application of this compound is in the creation of precisely engineered bioconjugates, most notably ADCs. The strategic design of this linker allows for a multi-step conjugation process:

  • Activation and Payload Attachment: The terminal hydroxyl group can be activated or modified to react with a functional group on the cytotoxic drug. Alternatively, the Boc-protected amine can be deprotected to react with an activated drug molecule.

  • Targeting Moiety Conjugation: Following payload attachment and deprotection of the remaining functional group, the linker-drug complex is then conjugated to a targeting ligand, such as a monoclonal antibody.

The inclusion of the PEG2 spacer offers several key advantages in drug delivery:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic drug payloads, facilitating formulation and administration.

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the conjugate, potentially extending its circulation half-life by reducing renal clearance.[1]

  • Reduced Immunogenicity: The PEG spacer can shield the conjugate from recognition by the immune system.

  • Controlled Drug Release: While this specific linker is non-cleavable, it can be incorporated into more complex systems with cleavable components to achieve controlled drug release at the target site.

Representative Application: Anti-HER2 Antibody-Drug Conjugate (ADC)

To illustrate the application of a short PEG-based linker like this compound, we will consider the construction and evaluation of a hypothetical ADC targeting the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in various cancers, including breast and gastric cancers.[1]

  • Targeting Moiety: Trastuzumab (an anti-HER2 monoclonal antibody)

  • Linker: A derivative of this compound

  • Payload: Monomethyl auristatin E (MMAE), a potent anti-mitotic agent that inhibits tubulin polymerization.[2]

The resulting ADC, Trastuzumab-PEG2-MMAE, is designed to selectively bind to HER2-positive cancer cells, internalize, and release the cytotoxic payload, leading to targeted cell death.

Quantitative Data Summary

The following tables summarize representative quantitative data for the characterization and efficacy of an anti-HER2 ADC with a short PEG linker.

ParameterValueMethodReference
Drug-to-Antibody Ratio (DAR) ~3.5 - 4.5HIC-HPLC, UV-Vis Spectroscopy[3]
Purity >95%SEC-HPLC[4]
Binding Affinity (KD) to HER2 ~1-10 nMELISA, Biacore[4]
In Vitro Cytotoxicity (IC50)
HER2-positive cells (e.g., SK-BR-3)0.1 - 10 nMMTT/XTT Assay[5]
HER2-negative cells (e.g., MDA-MB-468)>1000 nMMTT/XTT Assay[5]
In Vivo Tumor Growth Inhibition Significant tumor regression at 5-10 mg/kgXenograft Mouse Model[4][6]

Table 1: Physicochemical and In Vitro Characterization of a Representative Anti-HER2 ADC.

Pharmacokinetic ParameterValueAnimal ModelReference
Half-life (t1/2) 100 - 150 hoursMouse[4]
Clearance (CL) 0.1 - 0.5 mL/h/kgMouse[4]
Volume of Distribution (Vd) 50 - 100 mL/kgMouse[4]

Table 2: Representative Pharmacokinetic Parameters of an Anti-HER2 ADC.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • The resulting deprotected linker (as a TFA salt) can be used directly in the next step or after neutralization with a mild base like saturated sodium bicarbonate solution.

Protocol 2: Conjugation of Deprotected Linker to MMAE

This protocol outlines the coupling of the deprotected linker to the cytotoxic payload, MMAE, which has a maleimide-functionalized linker (MC-VC-PAB-MMAE).

Materials:

  • Deprotected Hydroxy-PEG2-CH2-NH₂ (from Protocol 1)

  • MC-VC-PAB-MMAE

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve MC-VC-PAB-MMAE (1 equivalent) in anhydrous DMF.

  • In a separate flask, dissolve the deprotected linker (1.2 equivalents) in anhydrous DMF and add DIPEA (3 equivalents).

  • Add the linker solution to the MC-VC-PAB-MMAE solution and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the linker-drug conjugate by preparative reverse-phase HPLC.

Protocol 3: Conjugation of Linker-MMAE to Trastuzumab

This protocol describes the conjugation of the linker-payload complex to the anti-HER2 antibody, Trastuzumab, via modification of the antibody's lysine (B10760008) residues.

Materials:

  • Trastuzumab

  • Linker-MMAE conjugate (from Protocol 2) with an NHS-ester activated hydroxyl group

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Sephadex G-25 desalting column

Procedure:

  • Prepare a solution of Trastuzumab in PBS.

  • Activate the hydroxyl group of the Linker-MMAE conjugate by converting it to an NHS ester using standard procedures.

  • Dissolve the activated Linker-MMAE-NHS ester in a minimal amount of anhydrous DMSO.

  • Slowly add the Linker-MMAE-NHS ester solution to the Trastuzumab solution with gentle stirring. A typical molar ratio is 5-10 fold excess of the linker-drug complex to the antibody.

  • Incubate the reaction mixture at room temperature for 2-4 hours.

  • Remove the excess, unreacted linker-drug complex and byproducts by size-exclusion chromatography using a Sephadex G-25 desalting column equilibrated with PBS.

  • Collect the fractions containing the purified ADC.

Protocol 4: Characterization of the ADC

A. Determination of Drug-to-Antibody Ratio (DAR):

  • UV-Vis Spectroscopy:

    • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug (e.g., ~248 nm for MMAE).

    • Calculate the concentrations of the antibody and the drug using their respective extinction coefficients.

    • The DAR is the molar ratio of the drug to the antibody.[3]

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC separates ADC species based on the number of conjugated drug molecules.

    • The relative peak areas of the different species can be used to calculate the average DAR.[3]

B. In Vitro Cytotoxicity Assay:

  • Seed HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MDA-MB-468) cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug for 72-96 hours.

  • Assess cell viability using a colorimetric assay such as MTT or XTT.

  • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each cell line.

Visualizations

experimental_workflow cluster_synthesis ADC Synthesis cluster_evaluation Evaluation linker This compound deprotection Boc Deprotection (TFA/DCM) linker->deprotection deprotected_linker Deprotected Linker deprotection->deprotected_linker conjugation1 Payload Conjugation deprotected_linker->conjugation1 drug MMAE Payload drug->conjugation1 linker_drug Linker-Drug Complex conjugation1->linker_drug conjugation2 Antibody Conjugation linker_drug->conjugation2 antibody Trastuzumab (anti-HER2) antibody->conjugation2 adc Trastuzumab-PEG2-MMAE ADC conjugation2->adc characterization Characterization (DAR, Purity) adc->characterization in_vitro In Vitro Studies (Cytotoxicity, Binding) adc->in_vitro in_vivo In Vivo Studies (Efficacy, PK) in_vitro->in_vivo

Caption: Experimental workflow for the synthesis and evaluation of an anti-HER2 ADC.

her2_signaling_pathway cluster_cell HER2-Positive Cancer Cell HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Internalization Internalization HER2->Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneExpression Altered Gene Expression ERK->GeneExpression ADC Trastuzumab-PEG2-MMAE ADC->HER2 Binding Lysosome Lysosome Internalization->Lysosome MMAE_release MMAE Release Lysosome->MMAE_release MMAE Free MMAE MMAE_release->MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis

Caption: HER2 signaling pathway and mechanism of action of the ADC.

References

Application Notes and Protocols for Bioconjugation with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for bioconjugation using polyethylene (B3416737) glycol (PEG) linkers. The following sections detail the principles of PEGylation, key experimental protocols, and methods for the characterization of PEGylated bioconjugates, designed to be a valuable resource for researchers, scientists, and drug development professionals.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs.[1] This bioconjugation technique is a cornerstone in biopharmaceutical development, offering numerous advantages to enhance the therapeutic efficacy and safety of drugs.[1] The water-soluble, non-toxic, and biocompatible nature of PEG makes it an ideal polymer for this purpose.[1][2]

The primary benefits of PEGylation include:

  • Enhanced Solubility : The hydrophilic nature of PEG significantly increases the solubility of hydrophobic molecules, making them more suitable for intravenous administration.[1][3]

  • Increased Stability : PEG chains can shield the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[1][3]

  • Prolonged Circulation Half-Life : The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[1][4]

  • Reduced Immunogenicity : PEG linkers can mask antigenic epitopes on the surface of a therapeutic molecule, reducing the likelihood of an immune response.[1][3]

PEG linkers are available as monodispersed or polydispersed polymers.[5] Monodispersed, or discrete PEG (dPEG®), consists of a single molecular weight, whereas polydispersed PEG is a mixture of polymers with an average molecular weight.[5][6] The choice of PEG linker depends on the specific application and desired properties of the final conjugate.[7]

Common PEGylation Chemistries

The covalent attachment of PEG linkers to biomolecules is achieved through various chemical strategies that target specific functional groups. The choice of chemistry is dictated by the available reactive groups on the target molecule and the desired characteristics of the final bioconjugate.

Amine-Reactive PEGylation (via NHS Esters)

The most common targets for PEGylation are the primary amines found in the side chain of lysine (B10760008) residues and at the N-terminus of proteins.[8] N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines at a pH of 7-9, forming stable amide bonds.[9][10]

Thiol-Reactive PEGylation (via Maleimides)

For more site-specific PEGylation, free thiol groups on cysteine residues can be targeted.[11] Maleimide-functionalized PEG reagents react with sulfhydryl groups at a pH of 6.5-7.5 to form stable thioether bonds.[9][10] This approach is particularly useful as the number of free cysteines on a protein is often limited.[12]

Experimental Protocols

The following are detailed methodologies for two of the most common PEGylation reactions. Optimization of reaction conditions, such as molar ratios, temperature, and incubation time, may be necessary for specific biomolecules.[7][13]

Protocol 1: Amine-Specific PEGylation using PEG-NHS Ester

This protocol outlines the general procedure for conjugating a PEG-NHS ester to a protein with accessible primary amines.

Materials:

  • Protein of interest

  • PEG-NHS Ester reagent

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4-9[14]

  • Quenching buffer (e.g., Tris or glycine)[15]

  • Anhydrous organic solvent (e.g., DMSO or DMF)[14]

  • Reaction vessels

  • Stirring equipment

  • Purification system (e.g., dialysis or size-exclusion chromatography)[3]

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL.[14]

    • Ensure that any buffers containing primary amines, such as Tris, are removed.[15]

  • PEG Reagent Preparation:

    • Allow the PEG-NHS Ester reagent to warm to room temperature before opening to prevent moisture condensation.[14]

    • Immediately before use, dissolve the required amount of PEG-NHS Ester in a small volume of anhydrous DMSO or DMF to create a 10 mM stock solution.[14] Note: The NHS ester hydrolyzes quickly in aqueous solutions, so prepare this solution fresh.[14]

  • PEGylation Reaction:

    • Slowly add a 20-fold molar excess of the dissolved PEG-NHS Ester solution to the protein solution while gently stirring.[14] Ensure the final concentration of the organic solvent is less than 10%.[9]

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[14]

  • Reaction Quenching:

    • To stop the reaction, add a quenching buffer (e.g., 1M Tris or glycine) to a final concentration of 10-50 mM.[15]

    • Incubate for an additional 15-30 minutes to allow the quenching buffer to react with any remaining active PEG-NHS ester.[15]

  • Purification:

    • Remove unreacted PEG reagent and byproducts from the PEGylated protein using dialysis or size-exclusion chromatography.[3]

  • Characterization:

    • Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity (see Section 4).

Protocol 2: Thiol-Specific PEGylation using PEG-Maleimide

This protocol describes the site-specific conjugation of a PEG-Maleimide to a protein containing a free cysteine residue.

Materials:

  • Thiol-containing protein

  • PEG-Maleimide reagent

  • Thiol-free buffer (e.g., PBS), pH 6.5-7.5[1]

  • Reducing agent (optional, e.g., DTT or TCEP)

  • Reaction vessels

  • Stirring equipment

  • Purification system (e.g., desalting column or dialysis)[1]

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5.[1]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP. The reducing agent must be removed before adding the PEG-Maleimide.[1]

  • PEG Reagent Preparation:

    • Prepare the PEG-Maleimide reagent solution immediately before use, following the manufacturer's instructions, typically by dissolving it in the same reaction buffer.

  • PEGylation Reaction:

    • Add a 10- to 50-fold molar excess of the PEG-Maleimide reagent to the protein solution.[9]

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[1]

  • Purification:

    • Remove excess PEG-Maleimide reagent using a desalting column or dialysis.[1]

  • Characterization:

    • Analyze the purified conjugate to confirm successful PEGylation and determine the site of attachment (see Section 4).

Quantitative Data Summary

The efficiency and outcome of a PEGylation reaction are influenced by several factors. The following tables summarize key reaction parameters for common PEGylation chemistries.

Table 1: Reaction Conditions for Amine-Specific PEGylation (NHS Esters)

ParameterRecommended RangeNotes
pH 7.0 - 9.0[9][10]Reaction rate increases with pH, but so does hydrolysis of the NHS ester.[9]
Temperature 4°C - Room TemperatureLower temperatures can be used for sensitive proteins to maintain stability.[13][15]
Reaction Time 30 minutes - 24 hours[13][14]Dependent on protein reactivity and temperature.[13]
Molar Excess of PEG 5 to 50-fold[9][15]Higher excess can lead to multi-PEGylation. Optimization is required.[7]
Protein Concentration >1 mg/mLHigher concentrations can improve reaction efficiency.

Table 2: Reaction Conditions for Thiol-Specific PEGylation (Maleimides)

ParameterRecommended RangeNotes
pH 6.5 - 7.5[1][9]Maleimide group stability decreases at pH > 7.5.[9]
Temperature 4°C - Room TemperatureReaction is typically rapid at room temperature.
Reaction Time 30 minutes - 2 hours[1][9]Generally faster than NHS ester reactions.
Molar Excess of PEG 10 to 50-fold[9]Sufficient excess is needed to drive the reaction to completion.
Reducing Agents TCEP or DTTMust be removed prior to addition of PEG-Maleimide.[1]

Characterization of PEGylated Bioconjugates

Thorough characterization of the final product is a critical step to ensure the quality and consistency of the PEGylated bioconjugate.[6]

Common Characterization Techniques:

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A simple method to visualize the increase in molecular weight of the protein after PEGylation.[13]

  • Size-Exclusion Chromatography (SEC): Used to separate PEGylated species from unreacted protein and to assess the heterogeneity of the product.[16]

  • Mass Spectrometry (MS): Provides accurate molecular weight information, allowing for the determination of the degree of PEGylation (number of PEG chains per molecule).[17] Techniques like MALDI-TOF and ESI-MS are commonly used.[11][17]

  • Peptide Mapping: This technique, often coupled with LC-MS/MS, is used to identify the specific sites of PEG attachment on the protein.[18]

  • NMR Spectroscopy: Can be used for the structural characterization of the PEG linker and the final conjugate.[6]

Visualizing Experimental Workflows

Diagrams can help to visualize the logical steps in the bioconjugation process.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Protein Preparation (Buffer Exchange) Reaction PEGylation Reaction (Incubation) Protein_Prep->Reaction Protein Solution PEG_Prep PEG Reagent Preparation PEG_Prep->Reaction Activated PEG Quenching Reaction Quenching Reaction->Quenching Purification Purification (SEC/Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization

Caption: General workflow for a typical bioconjugation experiment.

PEGylation_Chem_Selection Start Select Target Biomolecule Func_Group Identify Available Functional Groups Start->Func_Group Amine Primary Amines (Lysine, N-terminus) Func_Group->Amine Abundant Thiol Free Thiols (Cysteine) Func_Group->Thiol Site-Specific NHS_Chem Use NHS-Ester PEG Amine->NHS_Chem Mal_Chem Use Maleimide PEG Thiol->Mal_Chem

Caption: Decision tree for selecting PEGylation chemistry.

References

Application Notes and Protocols: Enhancing Compound Solubility with Hydroxy-PEG2-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poor aqueous solubility is a significant hurdle in drug discovery and development, often leading to low bioavailability and suboptimal therapeutic efficacy. One effective strategy to overcome this challenge is the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation.[1][2] PEGylation increases the hydrodynamic volume of a molecule and masks it from the host's immune system, but critically, it can also enhance the solubility of hydrophobic drugs.[1][3][4] This document provides detailed application notes and protocols for utilizing Hydroxy-PEG2-CH2-Boc, a heterobifunctional PEG linker, to improve the solubility of poorly soluble compounds.

This compound is a short-chain PEG linker containing a hydroxyl group (-OH) and a Boc-protected amine.[5] The hydroxyl group can be activated or modified for conjugation to a target compound, while the Boc group provides a stable protecting group for the amine, which can be deprotected in a subsequent step for further modification if required.[6][7] The inherent hydrophilicity of the PEG spacer makes it an excellent choice for improving the solubility of parent molecules.[5][8]

Mechanism of Action

The solubility enhancement by this compound is primarily attributed to the hydrophilic nature of the polyethylene glycol chain.[3][9] By covalently attaching this PEG linker to a hydrophobic compound, the overall polarity of the resulting conjugate is increased. The ether oxygens in the PEG backbone can form hydrogen bonds with water molecules, thereby improving its affinity for aqueous environments. This process effectively creates a hydrophilic "shell" around the hydrophobic core of the drug molecule, leading to improved solubility and potentially altered pharmacokinetic properties.[1][4]

Applications

The use of this compound and similar PEG linkers is widespread in pharmaceutical sciences:

  • Improving the solubility of small molecule drugs: Many potent drug candidates are abandoned due to poor solubility. PEGylation offers a viable solution to bring these molecules back into the development pipeline.

  • Enhancing the stability of therapeutic proteins and peptides: PEGylation can protect proteins and peptides from enzymatic degradation and aggregation, in addition to improving solubility.[1][9]

  • Development of Antibody-Drug Conjugates (ADCs) and PROTACs: this compound is utilized as a linker in the synthesis of ADCs and PROTACs, where solubility and linker properties are critical for efficacy.[10][11]

  • Surface modification of nanoparticles and liposomes: PEGylation is used to improve the circulation time and reduce the immunogenicity of drug delivery systems.[9][]

Experimental Protocols

This section details a generalized protocol for the conjugation of a model hydrophobic compound (herein referred to as "Drug-X") with this compound to improve its solubility. Drug-X is assumed to have a reactive functional group (e.g., a carboxylic acid) that can be coupled to the hydroxyl group of the PEG linker.

Workflow for Solubility Enhancement

G cluster_synthesis Synthesis of Drug-X-PEG2-CH2-Boc Conjugate cluster_analysis Solubility and Characterization A Activate Drug-X (e.g., with EDC/NHS) C Conjugation Reaction A->C B This compound B->C D Purification of Conjugate (e.g., by HPLC) C->D E Solubility Assessment (e.g., in PBS) D->E F Characterization (e.g., LC-MS, NMR) D->F G In Vitro Activity Assay E->G G cluster_reactants Reactants drug_x Drug-X-COOH Poorly Soluble Compound conjugate Drug-X-COO-PEG2-CH2-Boc Soluble Conjugate drug_x->conjugate peg_linker HO-PEG2-CH2-Boc Hydrophilic Linker peg_linker->conjugate activators EDC / NHS Activating Agents activators->drug_x Activates

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Boc Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group.

Troubleshooting Guide

This section addresses specific issues in a problem-cause-solution format to help you navigate your experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Deprotection (Observed by TLC/LC-MS showing starting material)1. Insufficient Acid Strength/Concentration: The acidic conditions are too mild to drive the reaction to completion.[1] 2. Inadequate Reaction Time/Temperature: The reaction has not been allowed to proceed long enough, or the temperature is too low.[1] 3. Steric Hindrance: The Boc group is sterically inaccessible, slowing the reaction rate.[1] 4. Poor Solubility: The substrate is not fully dissolved in the reaction solvent, limiting reagent access.[1]1. Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1] 2. Extend Reaction Time/Increase Temperature: Allow the reaction to stir longer at room temperature, or consider gentle heating. Monitor progress carefully.[1] 3. Use a Stronger Acid System: Switch to a more potent reagent, such as 4M HCl in 1,4-dioxane.[1] 4. Optimize Solvent: Ensure the chosen solvent fully dissolves the substrate.[1]
Side Product Formation (Observed as unexpected peaks in HPLC/LC-MS)1. Alkylation of Nucleophilic Residues: The reactive tert-butyl cation, generated during Boc cleavage, can alkylate sensitive functional groups.[2][3] 2. Sensitive Amino Acids: Residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to alkylation by the tert-butyl cation.[2] 3. Cleavage of Other Acid-Labile Groups: Other protecting groups (e.g., trityl) or ester bonds may be cleaved under the acidic conditions.[1]1. Add Scavengers: Introduce a scavenger into the reaction mixture to trap the tert-butyl cation.[2] Common scavengers include triisopropylsilane (B1312306) (TIS), triethylsilane (TES), water, thioanisole (B89551), or ethanedithiol (EDT).[2][4] 2. Select Scavenger Based on Residue: Use TIS or TES for Tryptophan.[2] Use thioanisole or dimethyl sulfide (B99878) (DMS) for Methionine.[2][5] Use ethanedithiol (EDT) for Cysteine.[2] 3. Use Milder Conditions: If other acid-sensitive groups are present, consider alternative, milder deprotection methods (e.g., ZnBr₂ in DCM, or oxalyl chloride in methanol).[6][7]
Difficult Product Isolation (Product is an oil, sticky solid, or hard to purify)1. Residual TFA: Trifluoroacetic acid can be difficult to remove completely by evaporation alone, often resulting in oily TFA salts.[8] 2. Solubility Issues: The deprotected amine salt may have poor solubility, making purification difficult.[9] 3. Work-up Procedure: An inappropriate work-up may lead to product loss or impurities.1. Co-evaporation: After initial concentration, co-evaporate the residue with a solvent like toluene (B28343) (3x) to azeotropically remove residual TFA.[1] 2. Precipitation: Attempt to precipitate the product salt from the reaction mixture by adding a non-polar solvent like cold diethyl ether.[10] 3. Aqueous Wash: If the product is not water-soluble, perform a basic work-up by dissolving the residue in an organic solvent and washing with saturated sodium bicarbonate solution to neutralize the acid and obtain the free amine.[9][11]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during Boc deprotection? A1: The main cause is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid like trifluoroacetic acid (TFA).[2][10] This carbocation is an electrophile that can alkylate nucleophilic sites on the substrate, leading to unwanted modifications.[3][10]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation? A2: Amino acids with nucleophilic side chains are most vulnerable. These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic.[2]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[2][5]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[2]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[2]

Q3: What are scavengers and how do they prevent side product formation? A3: Scavengers are reagents added to the deprotection reaction to trap the reactive tert-butyl cations before they can react with sensitive residues in your product.[2][5] These compounds are typically more nucleophilic or are used in high concentration to preferentially react with the carbocation.[5][12]

Q4: How can I monitor the progress of the deprotection reaction? A4: The reaction progress can be monitored by:

  • Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the less polar, Boc-protected starting material and the appearance of the more polar, deprotected amine product (which will have a lower Rf value).[1][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate and quantitative assessment of the reaction, allowing you to identify the starting material, product, and any side products formed.[1][11]

Q5: What are some common work-up procedures after Boc deprotection? A5: Common work-up strategies include:

  • Evaporation: For volatile acids like TFA, the solvent and excess acid can be removed under reduced pressure. Co-evaporation with toluene helps remove trace amounts of acid.[1]

  • Precipitation: The deprotected amine salt can often be precipitated by adding a non-polar solvent, such as diethyl ether, to the reaction mixture.[1]

  • Aqueous Work-up: The reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and yield the free amine.[1][11]

Q6: Are there milder alternatives to TFA or HCl for Boc removal? A6: Yes, for substrates with other acid-sensitive functional groups, several milder methods can be used. These include Lewis acids like zinc bromide (ZnBr₂) in dichloromethane (B109758), or reagents like oxalyl chloride in methanol (B129727) which can deprotect the Boc group under very mild conditions.[6][7] Thermal deprotection in solvents like water or trifluoroethanol at reflux temperatures is also an option for certain substrates.[7]

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection
ReagentConcentrationSolventTemperatureTypical TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)Room Temp30 min - 2 hMost common method. 55% TFA/DCM can give higher purity than 100% TFA in SPPS.[1][11][13]
Trifluoroacetic Acid (TFA)100% (Neat)NoneRoom Temp5 - 15 minVery fast, but higher risk of side products.[4]
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp30 min - 4 hCommon alternative to TFA; product precipitates as HCl salt.[10][11]
p-Toluenesulfonic Acid (p-TSA)2 equiv.Neat (Ball-milling)Room Temp10 minA solvent-free, rapid method.[7]
Table 2: Common Scavengers for Boc Deprotection
ScavengerTypical ConcentrationTarget Residues / Function
Triisopropylsilane (TIS)1 - 5% (v/v)Traps tert-butyl cations, effective for protecting Tryptophan.[2][4]
Triethylsilane (TES)10 - 20 equiv.Effective scavenger for Tryptophan-containing compounds.[2]
Water (H₂O)2.5 - 5% (v/v)General purpose scavenger, particularly if no sensitive residues are present.[2][4]
Thioanisole5% (v/v)Scavenges cations and accelerates deprotection of Arg(Pmc).[4]
Ethanedithiol (EDT)2.5% (v/v)Protects Cysteine and Methionine from alkylation and oxidation.[2][4]
Dimethyl Sulfide (DMS)10% (v/v)Used in combination with other scavengers to prevent alkylation of Met and Cys.[5][14]

Experimental Protocols

Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA) in DCM
  • Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.2 M.[1]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 25-50% v/v).[1][11]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[11]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1][11]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[1]

    • To remove residual TFA, add toluene and evaporate under reduced pressure. Repeat this step two more times.[1]

    • The resulting TFA salt can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[1][11]

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
  • Preparation: Place the Boc-protected compound into a round-bottom flask.[10]

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane.[11]

  • Reaction: Stir the suspension or solution at room temperature for 1 to 4 hours.[11]

  • Monitoring: Monitor the reaction by TLC or LC-MS.[11]

  • Work-up:

    • Upon completion, the product often precipitates as the hydrochloride salt.[11]

    • The solvent can be removed in vacuo.[10]

    • The resulting solid can be washed with a solvent like diethyl ether and collected by filtration.[10]

Visualizations

Boc_Deprotection_Workflow start Start: Boc-Protected Amine dissolve Dissolve in Solvent (e.g., DCM) start->dissolve reagents Add Acid (e.g., TFA) +/- Scavenger dissolve->reagents react React at RT (0.5 - 2h) reagents->react monitor Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup Work-up: Evaporate / Precipitate monitor->workup Reaction Complete purify Purification (If necessary) workup->purify product Final Product: Deprotected Amine Salt purify->product

Caption: General experimental workflow for Boc deprotection.

Troubleshooting_Logic start Analyze Crude Reaction by LC-MS / TLC incomplete Problem: Incomplete Reaction start->incomplete Starting Material Remains side_products Problem: Side Products Observed start->side_products Unexpected Peaks clean Clean Conversion start->clean Desired Product Only sol_incomplete1 Increase Acid Conc. incomplete->sol_incomplete1 sol_incomplete2 Extend Reaction Time incomplete->sol_incomplete2 sol_incomplete3 Increase Temperature incomplete->sol_incomplete3 sol_side1 Add Scavengers (TIS, Water, EDT) side_products->sol_side1 sol_side2 Use Milder Conditions side_products->sol_side2 proceed Proceed to Work-up clean->proceed

Caption: Troubleshooting decision tree for Boc deprotection.

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Pathway cluster_1 Fate of tert-Butyl Cation Boc_Amine R-NH-Boc Protonation Protonation (H+) Boc_Amine->Protonation Acid (TFA) Carbamic_Acid Carbamic Acid [R-NH-COOH] Protonation->Carbamic_Acid Acid (TFA) tBu_Cation tert-Butyl Cation (t-Bu+) Protonation->tBu_Cation Cleavage Amine_Salt Amine Salt [R-NH3]+ Carbamic_Acid->Amine_Salt - CO2 Scavenger Scavenger (e.g., TIS) tBu_Cation->Scavenger Desired Path Sensitive_Residue Sensitive Residue (Trp, Met, etc.) tBu_Cation->Sensitive_Residue Undesired Path Trapped Trapped Cation (t-Bu-Scavenger) Scavenger->Trapped Side_Product Alkylated Side Product Sensitive_Residue->Side_Product

Caption: Mechanism of Boc deprotection and scavenger action.

References

Technical Support Center: Solving Solubility Issues of Newly Synthesized ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility challenges with newly synthesized Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is ADC aggregation, and why is it a significant problem?

A1: ADC aggregation is a process where individual ADC molecules self-associate to form larger species, such as dimers, trimers, or even insoluble precipitates.[1] This is a critical issue because aggregation can negatively impact the ADC's stability, efficacy, and safety.[2][3] Aggregation can reduce the therapeutic effectiveness by hindering the ADC's ability to bind to its target antigen.[1] Furthermore, ADC aggregates can trigger unwanted immunogenic responses and cause off-target toxicity by accumulating in organs like the liver and kidneys.[1][4] From a manufacturing perspective, aggregation leads to product loss, which increases costs and reduces the overall yield.[1]

Q2: What are the primary causes of poor solubility and aggregation in ADCs?

A2: The poor solubility and aggregation of ADCs stem from their complex structure and the physicochemical properties of their components. Key contributing factors include:

  • High Payload Hydrophobicity: Many cytotoxic drugs (payloads) used in ADCs are highly hydrophobic.[][6] Attaching these hydrophobic molecules to an antibody increases the overall hydrophobicity of the conjugate, promoting self-association to minimize exposure to the aqueous environment.[2][7]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR, while often intended to maximize potency, directly increases the ADC's hydrophobicity.[1][6] This heightened hydrophobicity is a primary driver for aggregation and can lead to faster plasma clearance.[1][7]

  • Linker Chemistry: The chemical structure of the linker can influence solubility. Hydrophobic linkers contribute to aggregation, whereas the incorporation of hydrophilic components like polyethylene (B3416737) glycol (PEG) can improve solubility.[2][]

  • Conjugation Method and Site: Traditional conjugation methods targeting lysine (B10760008) or cysteine residues can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[] This heterogeneity can lead to molecules with exposed hydrophobic patches, increasing the risk of aggregation.[] Site-specific conjugation technologies can produce more homogeneous and stable ADCs.[][8]

  • Formulation and Storage Conditions: The choice of buffer, pH, and excipients is critical.[1][9] Unfavorable conditions, such as a pH near the antibody's isoelectric point, can minimize solubility.[9] External factors like temperature fluctuations, freeze-thaw cycles, and physical stress (e.g., shaking) can also induce aggregation.[2][3]

Q3: How does the Drug-to-Antibody Ratio (DAR) quantitatively affect ADC solubility?

A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that directly correlates with the hydrophobicity and solubility of an ADC.[1][6] As the DAR increases, more hydrophobic payload molecules are attached to the antibody, leading to a proportional increase in the overall hydrophobicity of the conjugate.[7] This can cause a decrease in solubility and an increased tendency to aggregate.[6] High DAR ADCs (e.g., DAR 8) are particularly susceptible to aggregation, which can compromise their stability and pharmacokinetic properties.[1] Therefore, optimizing the DAR is a balancing act between achieving sufficient potency and maintaining desirable physicochemical properties like solubility.[1]

Troubleshooting Guide for ADC Solubility Issues

This guide provides a systematic approach to identifying and solving common solubility problems encountered during ADC development.

Observation: My ADC solution is cloudy, or I see visible precipitates immediately after synthesis or purification.

This issue points to acute insolubility or aggregation, often driven by the intrinsic properties of the ADC or the process conditions.

Troubleshooting Workflow for Acute ADC Insolubility

G start Observation: Immediate Precipitation / Cloudiness check_payload 1. Assess Payload/Linker Is the payload-linker highly hydrophobic? start->check_payload check_dar 2. Analyze DAR Is the average DAR high (e.g., >4)? start->check_dar check_buffer 3. Evaluate Buffer Conditions Is the pH near the pI? Is co-solvent concentration too low/high? start->check_buffer check_payload->check_dar No sol_payload Solution: - Modify payload with hydrophilic groups - Use hydrophilic linkers (e.g., PEG) - Incorporate solubilizing tech (e.g., ChetoSensar™) check_payload->sol_payload Yes check_dar->check_buffer No sol_dar Solution: - Reduce molar excess of payload-linker - Optimize reaction time/temp - Aim for a lower average DAR (e.g., 2-4) check_dar->sol_dar Yes sol_buffer Solution: - Screen different buffers and pH values - Optimize co-solvent percentage - Use immobilization (Lock-Release) during conjugation check_buffer->sol_buffer Yes

Caption: Troubleshooting workflow for immediate ADC precipitation.

Q4: How can I modify the ADC components to improve solubility?

A4: Modifying the core components of the ADC is a primary strategy to enhance solubility from the ground up.

  • Payload Modification: The chemical structure of the payload can be adjusted to improve its water solubility.[] This can be achieved by introducing hydrophilic substituents, though care must be taken to retain the drug's anti-tumor activity.[]

  • Linker Engineering: The linker plays a crucial role in modulating the overall hydrophobicity of the ADC.

    • Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG) chains, is a widely used strategy.[2][] PEGylation effectively shields the hydrophobic payload, reduces aggregation, and can improve the ADC's pharmacokinetic profile.[][7][10]

    • Solubilizing Technologies: Novel linker technologies, such as the chito-oligosaccharide ChetoSensar™, can dramatically increase the solubility of ADCs, even those with highly hydrophobic payloads or high DARs.[4]

  • Antibody Engineering: The antibody itself can be engineered to improve solubility. This can involve introducing mutations to reduce aggregation-prone regions or adding N-linked glycosylation sites to shield hydrophobic patches.[2][11]

  • Conjugation Strategy:

    • Site-Specific Conjugation: Moving from random to site-specific conjugation methods can produce more homogeneous ADCs with predictable properties.[] This reduces the generation of highly substituted, aggregation-prone species.[] Technologies include using engineered cysteines or non-natural amino acids.[8][12]

Q5: What formulation strategies can be used to solve solubility issues?

A5: Formulation development is key to ensuring the stability and solubility of the final ADC product.[13][14]

  • Buffer Screening: The choice of buffer and its pH are critical. A systematic screening of different buffer systems (e.g., histidine, citrate) and pH values should be performed to find conditions that maximize solubility and stability.[13][15] It is crucial to avoid pH values near the antibody's isoelectric point where solubility is at a minimum.[9]

  • Use of Excipients: Excipients are inactive substances added to the formulation to enhance stability.[16][17]

    • Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are commonly used to prevent aggregation at interfaces.[]

    • Stabilizers: Sugars (e.g., sucrose, trehalose) or amino acids can act as stabilizers to reduce non-specific interactions between ADC molecules.[]

  • Ionic Strength: The ionic strength of the formulation buffer can impact protein-protein interactions. The effect of salt concentration on solubility should be evaluated to prevent "salting-out" (decreased solubility at high salt concentrations).[18]

Table 1: Common Excipients and Their Role in ADC Formulations

Excipient CategoryExamplesPrimary Function in Preventing InsolubilityReference
Surfactants Polysorbate 20, Polysorbate 80Reduce surface-induced aggregation and precipitation.[]
Sugars (Cryo/Lyoprotectants) Sucrose, TrehaloseAct as stabilizers, prevent aggregation during freeze-thaw cycles and lyophilization.[][19]
Amino Acids Arginine, Glycine, HistidineCan suppress aggregation and act as buffering agents.[]
Salts Sodium ChlorideModulate ionic strength to improve colloidal stability.[18]

Experimental Protocols & Data

Protocol 1: Assessing ADC Aggregation using Size Exclusion Chromatography (SEC-HPLC)

Objective: To separate and quantify monomers, dimers, and higher-order aggregates in an ADC sample based on their hydrodynamic size.

Methodology:

  • System Preparation:

    • HPLC System: An HPLC system equipped with a UV detector.

    • Column: A size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).[20]

    • Mobile Phase: A physiological pH buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1.0 mg/mL using the mobile phase.[15]

    • Filter the sample through a 0.22 µm syringe filter to remove any large particulates.

  • Chromatographic Conditions:

    • Flow Rate: Set a constant (isocratic) flow rate, typically between 0.5-1.0 mL/min.[20]

    • Injection Volume: 20-100 µL.

    • Detection: Monitor UV absorbance at 280 nm.

    • Run Time: Typically 20-30 minutes, ensuring all species have eluted.

  • Data Analysis:

    • Identify peaks based on their retention time. Higher molecular weight species (aggregates) will elute first, followed by the monomer, and then any fragments.

    • Integrate the area of each peak.

    • Calculate the percentage of aggregate by dividing the area of the aggregate peaks by the total area of all peaks and multiplying by 100. A polydispersity level beyond 20% often indicates significant heterogeneity.[15]

Protocol 2: High-Throughput Formulation Screening by Dynamic Light Scattering (DLS)

Objective: To rapidly screen multiple formulation conditions (buffers, pH, excipients) to identify those that minimize ADC aggregation and polydispersity.

Methodology:

  • System Preparation:

    • Use a high-throughput plate-based DLS instrument (e.g., DynaPro Plate Reader).[15]

  • Sample Preparation:

    • Prepare a matrix of different formulations in a 96-well or 384-well microtiter plate. Vary one component at a time (e.g., pH, excipient type, or concentration).

    • Add the ADC to each well to a final concentration of ~1.0 mg/mL. Use a sample volume of 20-70 µL.[15]

    • Centrifuge the plate (e.g., at 1000 x g for 1 minute) to remove air bubbles.[15]

  • DLS Measurement:

    • Set the instrument to acquire data at a controlled temperature (e.g., 25°C).

    • Program the instrument to measure each well in triplicate. A typical measurement might consist of 10 acquisitions of 5-10 seconds each.[15]

  • Data Analysis:

    • The software will calculate the average hydrodynamic radius (Rh) and the polydispersity (%Pd) for each formulation.

    • Compare the %Pd across different formulations. Lower %Pd values (e.g., <20%) indicate a more homogeneous and less aggregated sample.[15]

    • Identify the formulation conditions that result in the lowest %Pd and an appropriate Rh as the most stable.[15]

Quantitative Data Example

The hydrophobicity of an ADC, a key driver of insolubility, can be assessed by Hydrophobic Interaction Chromatography (HIC). A higher DAR leads to increased retention time, indicating greater hydrophobicity.

Table 2: Illustrative HIC Data for ADCs with Varying DARs

ADC SpeciesAverage DARRelative Retention Time (min)InterpretationReference
Unconjugated mAb05.2Baseline hydrophobicity of the antibody.
ADC Batch 128.1Moderately increased hydrophobicity.
ADC Batch 2411.5Significantly increased hydrophobicity.
ADC Batch 3815.3Very high hydrophobicity, high risk of aggregation.

Note: Retention times are illustrative and will vary based on the specific column, gradient, and ADC.

Logical Relationship of Factors Causing ADC Insolubility

G cluster_causes Primary Causes cluster_conditions Process & Formulation Conditions Payload Hydrophobic Payload Result Increased ADC Surface Hydrophobicity Payload->Result Linker Hydrophobic Linker Linker->Result DAR High DAR (>4) DAR->Result Conjugation Random Conjugation Conjugation->Result pH Suboptimal pH (near pI) Outcome Aggregation & Precipitation pH->Outcome Buffer Inadequate Buffer or Excipients Buffer->Outcome Stress Physical/Thermal Stress Stress->Outcome Result->Outcome

Caption: Key factors leading to ADC aggregation and precipitation.

References

Strategies to improve the stability of PROTAC molecules in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the in vitro stability of Proteolysis-Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues and optimize their PROTAC molecules for experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of PROTAC instability in vitro?

PROTACs can exhibit instability through several mechanisms:

  • Chemical Instability: Some PROTACs, particularly those with certain functional groups like esters or susceptible E3 ligase ligands (e.g., thalidomide (B1683933) and its derivatives), can be prone to hydrolysis in aqueous solutions under physiological conditions, leading to degradation and loss of activity.[1]

  • Metabolic Instability: As with other small molecules, PROTACs are subject to metabolism by enzymes found in plasma and liver microsomes.[1] Key enzymes involved include Cytochrome P450s (CYPs), aldehyde oxidase (AO), and various hydrolases.[1] This metabolic degradation is a major hurdle for both in vitro assays and in vivo applications.[1]

  • Poor Solubility and Aggregation: Due to their high molecular weight and hydrophobicity, many PROTACs have low aqueous solubility.[1][2] This can lead to precipitation in assay buffers and the formation of aggregates, which reduces the effective concentration of the active monomeric PROTAC and can cause experimental artifacts.[1][2]

Q2: My PROTAC is degrading rapidly in my cell culture medium. How can I determine the cause?

Rapid degradation in cell culture medium can be due to either chemical instability in the aqueous environment or metabolic degradation by enzymes secreted by the cells or present in the serum supplement.

To distinguish between these, you can perform the following simple tests:

  • Incubate the PROTAC in the basal medium without cells or serum. Monitor its concentration over time using LC-MS. If degradation occurs, it is likely due to chemical instability.

  • Incubate the PROTAC in the medium supplemented with serum but without cells. If degradation is faster here than in the basal medium, serum enzymes (like esterases) may be responsible.

  • Compare degradation in the full cell culture system versus a cell-free, serum-containing medium. A significantly higher degradation rate in the presence of cells points towards cellular metabolism.

Q3: How does the PROTAC linker influence stability?

The linker is a critical component that significantly impacts a PROTAC's stability.[1]

  • Composition: Linkers containing metabolically susceptible motifs, such as long alkyl chains or certain ester groups, can be liabilities.[1][3] Conversely, incorporating more stable chemical structures like cycloalkanes (e.g., piperazine) or aromatic rings can enhance metabolic stability.[1][4]

  • Length: Linker length can affect the exposure of metabolically vulnerable sites on the PROTAC molecule.[1] Very long, flexible linkers might be more prone to enzymatic degradation.[1]

  • Attachment Points: The specific atoms on the target binder and E3 ligase ligand where the linker is attached can dramatically alter the metabolic profile of the entire molecule.[1][5]

Q4: I'm observing a "hook effect" at high concentrations. Is this related to instability?

The hook effect, where degradation efficiency decreases at high PROTAC concentrations, is not directly an instability issue but rather a consequence of forming non-productive binary complexes instead of the required ternary complex (Target-PROTAC-E3 ligase).[6] However, if a PROTAC is also unstable, its effective concentration might decrease over the course of an experiment, which could complicate the interpretation of dose-response curves and potentially mask or alter the presentation of the hook effect.

Troubleshooting Guides

Issue 1: Low Stability in Liver Microsomes

Problem: Your PROTAC shows a short half-life (<30 minutes) in a Human Liver Microsome (HLM) stability assay.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Microsomal Stability A Low Stability Observed in Microsomal Assay B Perform Metabolite Identification (MetID) Analysis A->B Step 1 C Is the primary metabolic 'soft spot' on the linker? B->C Step 2 Analyze Data D Is the 'soft spot' on the warhead or E3 ligand? B->D Step 2 Analyze Data E Strategy 1: Linker Modification C->E Yes F Strategy 2: Ligand Modification D->F Yes G Re-run Microsomal Stability Assay E->G Step 3 Synthesize New Analog F->G Step 3 Synthesize New Analog H Stability Improved G->H Step 4 Confirm

Caption: Workflow for addressing low metabolic stability in liver microsomes.

Possible Solutions & Strategies:

  • Identify Metabolic "Soft Spots": Use LC-MS/MS to identify the metabolites formed during the assay. This will pinpoint the specific sites on the PROTAC molecule that are being modified by metabolic enzymes.

  • Linker Modification:

    • Increase Rigidity: Replace flexible alkyl or PEG linkers with more rigid structures like piperazine/piperidine rings or phenyl groups.[1][4] This can shield metabolically labile sites.

    • Change Attachment Point: Altering the connection point of the linker on either ligand can change the molecule's orientation relative to metabolic enzymes, potentially hiding a previously exposed soft spot.[1][5]

    • Vary Length: Systematically shortening or lengthening the linker can impact stability; shorter linkers can sometimes provide steric hindrance that protects against metabolism.[]

  • Ligand Modification:

    • Introduce Blocking Groups: If metabolism occurs on the warhead or E3 ligase ligand, introduce metabolically inert groups like fluorine at or near the soft spot to block enzymatic action.[1]

Issue 2: Poor Chemical Stability in Aqueous Buffers

Problem: Your PROTAC degrades in PBS or cell culture medium even without cells or metabolic enzymes.

Possible Solutions & Strategies:

  • Identify the Labile Bond: The most common cause of chemical instability is the hydrolysis of ester or other labile bonds. Review the chemical structure of your PROTAC to identify these potential liabilities. E3 ligands like thalidomide and its analogs can also be susceptible to hydrolysis.[1]

  • Replace Unstable Functional Groups:

    • If an ester in the linker is the issue, replace it with a more stable amide bond.

    • If the E3 ligase ligand is unstable, consider switching to a different E3 ligase system (e.g., from a CRBN-based ligand to a VHL-based one) if the project allows.[]

  • Optimize Formulation:

    • pH Adjustment: Determine if the degradation is pH-dependent by testing stability in buffers of different pH values. It may be possible to find a pH range where the molecule is more stable for in vitro assays.

    • Solvent Choice: Prepare high-concentration stock solutions in an anhydrous aprotic solvent like DMSO and minimize the time the PROTAC spends in aqueous buffer before use.[2]

Data Summary Tables

Table 1: Effect of Linker Composition on PROTAC Metabolic Stability

This table illustrates how changing the linker from a flexible chain to a more rigid system can improve metabolic half-life.

PROTAC System (Target-E3 Ligase)Linker TypeModificationHalf-Life (t½) in Mouse Liver Microsomes (min)Reference
BTK - CRBNPEG-basedOriginal flexible linker1.3[]
BTK - CRBNPyridine-basedReplaced PEG with rigid pyridine (B92270) rings>60[]
Table 2: Effect of Linker Length on PROTAC Metabolic Stability

This table shows that linker length can have a non-linear effect on stability, where shorter linkers can sometimes be more stable.

PROTAC System (Target-E3 Ligase)Linker TypeLinker LengthHalf-Life (t½) in Human Liver Microsomes (min)Reference
BET - CRBNAlkyl4 Methylene Units135[]
BET - CRBNAlkyl8 Methylene Units18.2[]

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with HLM.[1]

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Control compounds (e.g., Verapamil for high turnover, Warfarin for low turnover)

  • Acetonitrile (B52724) with an internal standard (for quenching)

  • LC-MS/MS system

Experimental Workflow Diagram:

Caption: Step-by-step workflow for a liver microsomal stability assay.

Procedure:

  • Preparation: Prepare stock solutions of the test PROTAC and control compounds, typically in DMSO.

  • Reaction Mixture: In a microplate, add phosphate buffer, HLM, and the test PROTAC.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. The t=0 sample is taken immediately and quenched.

  • Timepoints: At various time points (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[1]

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube or plate containing cold acetonitrile with an internal standard.[1]

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant for analysis.[1]

  • LC-MS/MS Analysis: Analyze the samples to quantify the concentration of the parent PROTAC remaining at each time point relative to the internal standard.[1]

  • Data Analysis: Plot the natural logarithm of the percentage of PROTAC remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).[1]

References

Technical Support Center: Minimizing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively minimize protein aggregation during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the chances of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: Parameters such as pH, temperature, and buffer composition significantly influence protein stability. Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, promoting aggregation.[1]

  • PEG-Protein Interactions: Although PEG is generally a protein stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can play a role in these interactions.[1]

  • Poor Reagent Quality: The presence of impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can cause unintended cross-linking.[1]

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques are available to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.[1]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, making it effective for detecting the presence of larger aggregates.[1]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[1]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can determine the molecular weight of the PEGylated protein and identify the presence of multimers.[1]

  • Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.[1]

Q3: What are some common excipients used to prevent aggregation during PEGylation?

The addition of stabilizing excipients to the reaction buffer can significantly reduce protein aggregation. Common excipients include:

  • Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol (B35011) are known protein stabilizers.

  • Amino Acids: Arginine and glycine (B1666218) are particularly effective in suppressing protein aggregation.[1]

  • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can help prevent surface-induced aggregation.[1]

Troubleshooting Guide

Problem: Significant precipitation or aggregation is observed during the protein PEGylation reaction.

This step-by-step guide will help you troubleshoot and mitigate protein aggregation.

Step 1: Optimize Reaction Conditions

Systematically evaluate and optimize the reaction conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding to larger batches.

Troubleshooting Workflow for Reaction Condition Optimization

A Start: Aggregation Observed B Vary Protein Concentration (e.g., 0.5-5 mg/mL) A->B C Vary PEG:Protein Molar Ratio (e.g., 1:1 to 20:1) A->C D Vary pH (e.g., pH 6.0-8.0) A->D E Vary Temperature (e.g., 4°C vs. Room Temp) A->E F Analyze Aggregation (SEC, DLS) B->F C->F D->F E->F G Optimal Conditions Found? F->G H Proceed to Step 2: Incorporate Stabilizing Excipients G->H No I End: Aggregation Minimized G->I Yes

Caption: A workflow for troubleshooting and optimizing PEGylation reaction conditions to minimize protein aggregation.

Table 1: Recommended Ranges for Screening Reaction Parameters

ParameterRecommended Range for ScreeningRationale
Protein Concentration 0.5 - 5 mg/mLLower concentrations reduce the likelihood of intermolecular interactions.
PEG:Protein Molar Ratio 1:1 to 20:1A higher ratio can sometimes lead to over-PEGylation and aggregation.
pH 6.0 - 8.0 (or around the protein's pI)Protein stability is highly pH-dependent.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures slow down the reaction rate and can reduce aggregation.[1]
Step 2: Incorporate Stabilizing Excipients

If optimizing the primary reaction conditions is not sufficient, add stabilizing excipients to the reaction buffer.

Table 2: Common Stabilizing Excipients and Their Mechanisms

ExcipientStarting ConcentrationMechanism of Action
Sucrose 5-10% (w/v)Acts via preferential exclusion, which increases the thermodynamic stability of the protein.[1]
Arginine 50-100 mMSuppresses non-specific protein-protein interactions by interacting with hydrophobic patches and charged residues on the protein surface.[1][2][3]
Polysorbate 20/80 0.01-0.05% (v/v)Reduces surface tension and prevents protein adsorption to surfaces, which can be a nucleus for aggregation.[1]

Mechanism of Arginine as an Aggregation Suppressor

cluster_0 Without Arginine cluster_1 With Arginine P1 Protein 1 (Exposed Hydrophobic Patch) P2 Protein 2 (Exposed Hydrophobic Patch) P1->P2 Hydrophobic Interaction Agg Protein Aggregate P2->Agg P3 Protein 1 NoAgg Stable Monomeric Proteins P3->NoAgg Arg1 Arginine Cluster Arg1->P3 Masks Hydrophobic Patch P4 Protein 2 P4->NoAgg Arg2 Arginine Cluster Arg2->P4 Masks Hydrophobic Patch

Caption: A diagram illustrating how arginine clusters can mask exposed hydrophobic patches on proteins, thereby preventing protein-protein interactions and subsequent aggregation.

Step 3: Control the Reaction Rate

A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.

  • Lower the Temperature: Performing the reaction at 4°C will decrease the reaction rate.[1]

  • Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller portions over a period of time.[1]

Step 4: Consider Alternative PEGylation Strategies

If aggregation persists, it may be necessary to explore alternative strategies that do not rely on bifunctional linkers. Consider using monofunctional PEG derivatives or exploring different conjugation chemistries that target specific amino acid residues less prone to being involved in aggregation-prone regions of the protein.

Experimental Protocols

Detailed Methodology for Screening PEGylation Conditions

Objective: To systematically identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer)

  • A series of buffers with different pH values (e.g., 0.1 M sodium phosphate (B84403) buffers at pH 6.0, 7.0, and 8.0)

  • 96-well microplate or microcentrifuge tubes

  • Incubators or water baths set at different temperatures (e.g., 4°C and 25°C)

  • Instrumentation for aggregation analysis (e.g., SEC-HPLC, DLS)

Protocol:

  • Prepare a Screening Matrix: Design a matrix of experiments in a 96-well plate or microcentrifuge tubes to test different combinations of parameters.

  • Vary Protein Concentration: Set up reactions with a range of final protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL) while keeping the PEG:protein molar ratio, pH, and temperature constant.

  • Vary PEG:Protein Molar Ratio: For the most promising protein concentration, set up reactions with different molar ratios of PEG to protein (e.g., 1:1, 5:1, 10:1, 20:1) while keeping other parameters constant.

  • Vary pH: At the best protein concentration and molar ratio, perform the reaction in buffers of different pH values (e.g., 6.0, 7.0, 7.4, 8.0).

  • Vary Temperature: Conduct the most promising reaction conditions at different temperatures (e.g., 4°C and room temperature).

  • Reaction Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.

  • Analysis: After incubation, analyze each reaction mixture for the extent of aggregation using SEC and/or DLS. In SEC, quantify the percentage of the monomeric PEGylated protein versus high molecular weight aggregates.

  • Data Interpretation: Compare the results from all conditions to identify the combination of parameters that yields the highest amount of monomeric PEGylated protein with the lowest level of aggregation.

Experimental Workflow for PEGylation and Aggregate Analysis

A Prepare Protein and Activated PEG Solutions B Perform Small-Scale Screening Reactions A->B C Incubate Reactions (Varying Time and Temperature) B->C D Quench Reaction C->D E Analyze Aggregation by SEC D->E F Analyze Aggregation by DLS D->F G Determine Optimal Conditions E->G F->G H Scale-up Reaction G->H I Purify PEGylated Protein H->I J Final Product Characterization I->J

Caption: A general experimental workflow for screening PEGylation conditions and analyzing the extent of protein aggregation.

References

Technical Support Center: Optimizing PEG Linker Length for Enhanced Drug Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing polyethylene (B3416737) glycol (PEG) linker length for enhanced drug efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a bioconjugate?

A1: PEG linkers are versatile spacers used in bioconjugation to connect a drug to a targeting moiety, such as an antibody in an antibody-drug conjugate (ADC).[1][2] Their primary roles are to improve the physicochemical and pharmacological properties of the conjugate.[3][4] Key benefits include:

  • Improved Solubility and Stability: The hydrophilic nature of PEG can enhance the solubility of hydrophobic drugs, which can help prevent aggregation, especially at high drug-to-antibody ratios (DARs).[3][5][6]

  • Enhanced Pharmacokinetics (PK): PEGylation increases the hydrodynamic size of the bioconjugate, which can reduce renal clearance and extend its plasma half-life.[1][3][7]

  • Reduced Immunogenicity: The PEG chain can shield the drug and parts of the targeting molecule from the immune system, potentially lowering the immunogenicity of the conjugate.[3][6]

  • Modulation of Off-Target Toxicity: By improving the PK profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[3]

Q2: How does PEG linker length generally affect drug efficacy?

A2: The length of the PEG linker is a critical parameter that must be optimized for each specific bioconjugate.[3] Generally, there is a trade-off between in vitro potency and in vivo pharmacokinetics.[3]

  • Shorter PEG linkers (e.g., PEG2-PEG12) are often used for compact labeling.[1] They may lead to higher in vitro cytotoxicity but can also result in faster clearance from circulation.[8][9]

  • Longer PEG linkers (e.g., PEG24 or larger) tend to improve solubility, prolong plasma half-life, and reduce immunogenicity.[1][8] However, very long linkers might decrease in vitro potency due to steric hindrance, which can interfere with the drug's interaction with its target.[3][10] The optimal length is context-dependent, influenced by the drug's hydrophobicity, the targeting molecule's characteristics, and the target antigen's density.[3]

Q3: What are the differences between linear and branched PEG linkers?

A3: The architecture of the PEG linker also plays a significant role in the properties of the final conjugate.

  • Linear PEG Linkers: These consist of a single, straight chain of ethylene (B1197577) glycol units.[1] They are generally easier to synthesize, less expensive, and offer precise control over linker length, which is ideal for applications requiring minimal steric hindrance.[1]

  • Branched PEG Linkers: These have multiple PEG arms extending from a central core.[1] They provide superior shielding effects, which can lead to a greater increase in circulation time.[1] Branched linkers also offer a higher payload capacity for multivalent conjugation.[1][2]

Q4: Can PEG itself elicit an immune response?

A4: While PEG is generally considered non-toxic and having low immunogenicity, there is evidence that some individuals can develop anti-PEG antibodies.[1][11] This pre-existing or treatment-induced immunity can lead to accelerated clearance of the PEGylated drug and potential adverse effects. The immunogenicity can be influenced by the PEG size, the extent of PEGylation, and the nature of the conjugated protein.[11]

Troubleshooting Guides

Issue 1: Low conjugation efficiency or low Drug-to-Antibody Ratio (DAR).

  • Question: My conjugation reaction is resulting in a low yield or a lower-than-expected DAR. What are the potential causes and solutions?

  • Answer:

    • Steric Hindrance: The PEG linker itself might be sterically hindering the reactive groups from accessing the target sites on the antibody.

      • Solution: Consider using a longer PEG linker to provide more space between the antibody and the drug.[10] Alternatively, if using a very long linker, it might be "wrapping around" the molecule; in this case, a slightly shorter linker could be optimal.[10]

    • Incorrect Reaction Conditions: The pH, temperature, or reaction time may not be optimal for the specific conjugation chemistry being used.

      • Solution: Optimize the reaction conditions. For example, NHS-ester reactions with amines are typically more efficient at a pH of 7.5-8.5, while maleimide (B117702) reactions with thiols are more efficient at a pH of 6.5-7.5.[6][10] Most conjugations can be performed at room temperature for 1-2 hours or at 4°C overnight.[10]

    • Inactive Reagents: The reactive groups on the PEG linker or the antibody may have degraded. For instance, NHS esters are moisture-sensitive, and thiol groups on cysteines can form disulfide bonds.[6]

      • Solution: Use fresh, high-purity reagents.[6] For thiol-maleimide conjugation, ensure the cysteine residues are reduced using an agent like TCEP or DTT, and then remove the reducing agent before adding the maleimide-functionalized PEG linker.[10]

Issue 2: The PEGylated conjugate shows reduced in vitro potency compared to the free drug.

  • Question: After PEGylation, my conjugate's activity in cell-based assays is significantly lower than the unconjugated drug. Why is this happening?

  • Answer:

    • Steric Hindrance at the Target Site: The PEG linker may be physically blocking the drug from binding to its target receptor or enzyme.[12] This is a common trade-off with PEGylation.[3]

      • Solution: A systematic evaluation of different PEG linker lengths is necessary. A shorter linker might reduce steric hindrance and improve in vitro activity. The goal is to find a balance where the linker is long enough to provide PK benefits without excessively compromising potency.[3]

    • Conformational Changes: The conjugation process might have altered the conformation of the antibody or drug, affecting its biological activity.

      • Solution: Characterize the structure of the conjugate using techniques like circular dichroism (CD) spectroscopy to check for significant changes.[10] Optimizing conjugation conditions (e.g., using a lower temperature) may help minimize denaturation.[10]

Issue 3: The PEGylated conjugate shows poor in vivo efficacy despite good in vitro potency.

  • Question: My conjugate is potent in vitro but fails to show the expected efficacy in animal models. What could be the issue?

  • Answer:

    • Rapid Clearance: The PEG linker may be too short to provide adequate shielding from renal clearance or proteolytic degradation, leading to a short plasma half-life.[8][9]

      • Solution: Experiment with longer PEG linkers. Studies have shown that increasing PEG length generally leads to a longer plasma half-life and improved in vivo efficacy.[3][7] For example, one study found that a PEG8 linker was the minimum length to achieve optimal slower clearance for a particular ADC.[3][9]

    • Hydrophobicity-Driven Clearance: If the drug payload is very hydrophobic, it can lead to faster clearance even with PEGylation.[8][13]

      • Solution: A longer or branched PEG linker can help to better shield the hydrophobic drug, improving its pharmacokinetic profile.[2][13]

    • Immunogenicity: The conjugate might be recognized and cleared by the immune system, potentially due to anti-PEG antibodies.[1][11]

      • Solution: While challenging to address, using highly pure, monodisperse PEG linkers may help reduce immunogenicity compared to polydisperse mixtures.[10]

Data Presentation: Impact of PEG Linker Length on ADC Properties

The following tables summarize quantitative data from preclinical studies, illustrating the trade-offs associated with varying PEG linker length.

Table 1: In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths

Cell LineADC TargetPEG Linker LengthEC50 (ng/mL)
CD30+ LymphomaCD30PEG0~5-15
CD30+ LymphomaCD30PEG2~5-15
CD30+ LymphomaCD30PEG4~5-15
CD30+ LymphomaCD30PEG8~5-15
CD30+ LymphomaCD30PEG12~5-15
NCI-N87HER2No PEG~0.05 nM
NCI-N87HER24 kDa PEG~0.3 nM
NCI-N87HER210 kDa PEG~1.1 nM

Data synthesized from multiple sources. Note that direct comparison between different studies can be challenging due to variations in antibodies, payloads, and experimental conditions.[9][14]

Table 2: Pharmacokinetics and In Vivo Efficacy of ADCs with Different PEG Linker Lengths

ADC ConstructPlasma Clearance Rate (mL/day/kg)Plasma Half-Life (t½, hours)In Vivo Efficacy (Tumor Model)
Non-binding IgG-PEG2-MMAEHigh--
Non-binding IgG-PEG4-MMAEModerate-High--
Non-binding IgG-PEG8-MMAELow-Improved
Non-binding IgG-PEG12-MMAELow-Improved
ZHER2-MMAE (No PEG)-~2.1Good
ZHER2-PEG4K-MMAE-~5.3Better
ZHER2-PEG10K-MMAE-~23.5Best

Data synthesized from multiple sources. A lower clearance rate indicates a longer circulation time.[9][14]

Experimental Protocols

Protocol 1: General Procedure for In Vitro Cytotoxicity Assay

This protocol describes a method for assessing the potency of PEGylated conjugates on cancer cell lines.

  • Cell Culture: Culture target cancer cell lines in the appropriate medium supplemented with fetal bovine serum and antibiotics, following standard cell culture procedures.[3]

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the PEGylated conjugates, unconjugated drug, and relevant controls in the cell culture medium.

  • Cell Treatment: Remove the old medium from the cell plates and add the prepared dilutions of the test compounds. Include untreated and vehicle-treated wells as negative controls.

  • Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO2).[9]

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a commercial kit like CellTiter-Glo®.

  • Data Analysis: Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic regression model to determine the EC50 value.

Protocol 2: General Procedure for In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical workflow for evaluating the anti-tumor activity of PEGylated conjugates in mice.

  • Animal Model: Establish tumor xenografts by subcutaneously injecting a suspension of cancer cells (e.g., 5x10^6 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[15]

  • Tumor Growth: Monitor tumor growth regularly using calipers. Once tumors reach a specified average volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Dosing: Administer the PEGylated conjugates, control antibodies, and vehicle control intravenously or intraperitoneally at the predetermined dose and schedule.[9]

  • Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect of the treatments.

Visualizations

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Optimization A Select Target, Antibody & Payload B Synthesize Conjugates with Varying PEG Lengths (e.g., PEG4, PEG8, PEG12, PEG24) A->B C Assess Drug-to-Antibody Ratio (DAR) & Aggregation B->C D In Vitro Cytotoxicity Assay (Determine EC50) C->D E Binding Affinity Assay C->E F Pharmacokinetic (PK) Study (Determine Half-life, Clearance) D->F E->F G In Vivo Efficacy Study (Xenograft Model) F->G H Tolerability/Toxicity Study G->H I Analyze Data: Balance PK, Efficacy & Toxicity H->I J Select Lead Candidate Linker for Further Development I->J

Caption: Workflow for optimizing PEG linker length in drug conjugate development.

G cluster_input Input Parameter cluster_properties Physicochemical & Pharmacokinetic Properties cluster_efficacy Efficacy & Safety Profile LinkerLength PEG Linker Length Solubility Solubility / Hydrophilicity LinkerLength->Solubility Increases Size Hydrodynamic Size LinkerLength->Size Increases Immunogenicity Immunogenicity LinkerLength->Immunogenicity Decreases* InVitro In Vitro Potency (EC50) LinkerLength->InVitro May Decrease (Steric Hindrance) PK Plasma Half-Life Size->PK Increases Clearance Renal Clearance Size->Clearance Decreases InVivo In Vivo Efficacy PK->InVivo Improves Clearance->InVivo Improves Toxicity Off-Target Toxicity Clearance->Toxicity Reduces TherapeuticWindow Therapeutic Window InVitro->TherapeuticWindow Impacts InVivo->TherapeuticWindow Widens Toxicity->TherapeuticWindow Narrows note *Generally, but can also trigger anti-PEG antibodies.

Caption: Logical relationships between PEG linker length and key drug properties.

G cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate (ADC) (with PEG Linker) Receptor Target Antigen (e.g., HER2) ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Cleavage Linker Cleavage Lysosome->Cleavage 4. Degradation Payload Release of Cytotoxic Payload (e.g., MMAE) Cleavage->Payload 5. Release Target Intracellular Target (e.g., Tubulin) Payload->Target 6. Binding Apoptosis Apoptosis (Cell Death) Target->Apoptosis 7. Cytotoxicity

Caption: Simplified signaling pathway for ADC-mediated cell killing.

References

Navigating the Complexities of PEGylated Molecule Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to addressing the challenges and providing solutions for the purification of PEGylated molecules. The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins and peptides, a process known as PEGylation, is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1] However, the inherent heterogeneity of the PEGylation reaction mixture presents significant purification challenges.[][3] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming these hurdles and achieving high-purity PEGylated products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated molecules?

The main difficulty in purifying PEGylated molecules arises from the complex mixture generated during the PEGylation reaction.[][3] This mixture often contains:

  • Unreacted Protein: The original, unmodified molecule.[3]

  • Unreacted PEG: Excess PEG reagent.[3]

  • Multi-PEGylated Species: Molecules with varying numbers of attached PEG chains (e.g., mono-, di-, tri-PEGylated).[]

  • Positional Isomers: Molecules with the same number of PEG chains attached at different locations.[]

  • Hydrolysis Fragments: Degradation byproducts of the PEGylation reagents.[][3]

Separating these components is challenging because the addition of the neutral, hydrophilic PEG polymer can result in only minor differences in the physicochemical properties used for separation.[4]

Q2: What are the most common purification techniques for PEGylated molecules?

The most prevalent methods for purifying PEGylated molecules are chromatographic techniques that exploit differences in size, charge, and hydrophobicity.[5] These include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is highly effective for removing smaller, unreacted PEG and native proteins from the larger PEGylated conjugates.[][5]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. The attachment of PEG chains can shield the protein's surface charges, altering its interaction with the IEX resin and enabling the separation of species with different degrees of PEGylation.[][6]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The hydrophobic character of the PEG backbone can be utilized for separation, particularly in the presence of a high-salt mobile phase.[][7]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on hydrophobicity. It is particularly useful for separating positional isomers.[][5]

Q3: How do I choose the best purification method for my PEGylated molecule?

The selection of an appropriate purification strategy depends on several factors, including the characteristics of the target molecule, the nature of the impurities, the desired level of purity, and the scale of the purification. The following decision-making workflow can guide your choice.

start Start: Crude PEGylation Mixture sec Size Exclusion Chromatography (SEC) start->sec sec_desc Primary Goal: Remove unreacted PEG and native protein (bulk separation) sec->sec_desc iex Ion Exchange Chromatography (IEX) sec->iex hic Hydrophobic Interaction Chromatography (HIC) sec->hic iex_desc Goal: Separate by degree of PEGylation (mono-, di-, multi-) iex->iex_desc rphplc Reversed-Phase HPLC (RP-HPLC) iex->rphplc end Purified PEGylated Molecule iex->end If positional isomer separation not required hic_desc Alternative to IEX, separates based on hydrophobicity differences hic->hic_desc hic->rphplc hic->end If positional isomer separation not required rphplc_desc High-resolution separation of positional isomers rphplc->rphplc_desc rphplc->end

Figure 1. Decision-making workflow for selecting a purification strategy for PEGylated molecules.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of PEGylated molecules using various chromatographic techniques.

Size Exclusion Chromatography (SEC)
Problem Possible Cause(s) Solution(s)
Poor Separation Inappropriate column choice (pore size).Select a column with a pore size suitable for the hydrodynamic radius of your PEGylated molecule.[3]
Sample volume too large.Keep the sample injection volume to 2-5% of the total column volume for optimal resolution.[3]
PEG-mediated interaction with the stationary phase.Use an aqueous mobile phase containing additives like 100 mM NaCl or up to 10% ethanol (B145695) to minimize nonspecific interactions.[8]
Low Recovery Non-specific binding to the column matrix.Equilibrate the column thoroughly. Consider adding arginine to the mobile phase to reduce hydrophobic interactions.[3]
Protein precipitation on the column.Verify the solubility of your PEGylated protein in the mobile phase. Adjusting the pH or ionic strength may be necessary.[9]
Broad Peaks Heterogeneity of the attached PEG.This may be inherent to the sample. Consider using a higher resolution column or a different technique for further separation.[10]
Column overloading.Reduce the amount of sample loaded onto the column.
Ion Exchange Chromatography (IEX)
Problem Possible Cause(s) Solution(s)
Poor Separation "Charge shielding" effect of PEG.Optimize the mobile phase pH. Even small pH changes can significantly alter the surface charge of the PEGylated protein.[]
Inappropriate salt gradient.For species with small charge differences, a shallow salt gradient is generally more effective than a step elution.[3]
Low Binding Capacity Steric hindrance from the PEG chain.The large PEG chain can block access to the resin's binding sites. Consider using a resin with a larger pore size.[3]
Low Recovery Protein precipitation during elution.Decrease the sample concentration. Modify the elution buffer to improve solubility.
Irreversible binding.If the protein binds too strongly, consider a milder elution condition or a different IEX resin.
Hydrophobic Interaction Chromatography (HIC)
Problem Possible Cause(s) Solution(s)
Poor Separation Inappropriate salt concentration.Optimize the salt concentration in the binding buffer. The type of salt can also influence selectivity.
Weak hydrophobic interaction.For less hydrophobic proteins, a more hydrophobic stationary phase may be required.[3]
Low Recovery Protein precipitation at high salt concentrations.Screen different salts and their concentrations. A lower initial salt concentration might be necessary.[3]
Irreversible binding.For very hydrophobic proteins, consider adding a mild organic modifier to the elution buffer to aid in desorption.[3]
Broad Peaks Heterogeneity of the PEGylated species.This can be due to the sample itself. Further optimization of the gradient may improve resolution.

Experimental Protocols

General Workflow for Chromatographic Purification of PEGylated Proteins

The following diagram illustrates a general experimental workflow for the purification of PEGylated proteins.

start Crude PEGylation Reaction Mixture clarification Clarification (Centrifugation/Filtration) start->clarification buffer_exchange Buffer Exchange / Desalting clarification->buffer_exchange capture_step Capture Step (e.g., SEC) Remove unreacted PEG/protein buffer_exchange->capture_step intermediate_purification Intermediate Purification (e.g., IEX) Separate by degree of PEGylation capture_step->intermediate_purification analysis Analysis of Fractions (SDS-PAGE, HPLC, MS) capture_step->analysis polishing_step Polishing Step (e.g., RP-HPLC) Separate positional isomers intermediate_purification->polishing_step intermediate_purification->analysis polishing_step->analysis pooling Pooling of Pure Fractions analysis->pooling final_product Final Purified PEGylated Molecule pooling->final_product

Figure 2. A general experimental workflow for the purification of PEGylated proteins.

Detailed Methodology: Size Exclusion Chromatography (SEC)

This protocol provides a general framework for the initial bulk separation of a PEGylated protein from unreacted PEG and native protein.

1. Materials and Reagents:

  • SEC column with appropriate molecular weight range (e.g., Agilent AdvanceBio SEC)[8]

  • HPLC or FPLC system

  • SEC Running Buffer (e.g., 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2)[11]

  • Clarified PEGylation reaction mixture

  • 0.22 µm syringe filters

2. Column Equilibration:

  • Equilibrate the SEC column with at least two column volumes of SEC Running Buffer at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[11]

3. Sample Preparation:

  • Centrifuge the crude PEGylation reaction mixture to remove any precipitates.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

4. Sample Injection:

  • Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[3][12]

5. Elution and Fraction Collection:

  • Elute the sample with the SEC Running Buffer at a constant flow rate.[11]

  • Collect fractions as the sample elutes. The larger PEGylated protein will elute earlier, followed by the native protein and then the smaller, unreacted PEG.

6. Analysis and Pooling:

  • Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.

  • Pool the fractions containing the pure product for further purification or analysis.

Detailed Methodology: Ion Exchange Chromatography (IEX)

This protocol describes the separation of PEGylated species based on their degree of PEGylation.

1. Materials and Reagents:

  • IEX column (e.g., Cation Exchange - SCX)[13]

  • HPLC or FPLC system

  • Binding Buffer (e.g., 20 mM MES, pH 6.0)

  • Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0)

  • SEC-purified PEGylated protein sample, buffer-exchanged into Binding Buffer

2. Column Equilibration:

  • Equilibrate the IEX column with Binding Buffer for at least five column volumes until the pH and conductivity of the eluate match the buffer.

3. Sample Loading:

  • Load the prepared sample onto the equilibrated column at a low flow rate to ensure efficient binding.

4. Elution:

  • Wash the column with Binding Buffer until the baseline is stable.

  • Elute the bound species using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 column volumes). Species with a lower degree of PEGylation (less charge shielding) will typically elute at a lower salt concentration.[]

5. Fraction Collection and Analysis:

  • Collect fractions throughout the gradient elution.

  • Analyze the fractions by SDS-PAGE, HPLC, and/or Mass Spectrometry to identify the desired PEGylated species.[13]

Quantitative Data Summary

The following table summarizes typical chromatographic conditions used for the purification of PEGylated molecules, compiled from various studies.

Technique Column Example Mobile Phase / Buffers Flow Rate Detection Reference
SEC Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μmAqueous mobile phase-UV[8]
SEC Tosoh TSKgel G4000SWXL, 7.8 mm x 300 mm, 8-μm100 mM Sodium Phosphate, 300 mM Arginine, 10% IPA, pH 6.20.5 mL/minUV (280 nm)[11]
IEX (Cation) ProPac SCX-10, 4 x 250 mmA: 20 mM MES, pH 6.0; B: 20 mM MES, 1 M NaCl, pH 6.01.0 mL/minUV (280 nm)[13]
RP-HPLC Jupiter C18, 4.6 x 150 mm, 5 µmA: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile1.0 mL/minUV (214 nm)[14]
HIC TSKgel Phenyl-5PW, 7.5 x 75 mmA: 1.8 M (NH4)2SO4 in 0.1 M Phosphate Buffer, pH 7.0; B: 0.1 M Phosphate Buffer, pH 7.01.0 mL/minUV (280 nm)-

References

Technical Support Center: Preventing Premature Linker Cleavage in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to premature linker cleavage in biological assays, a critical factor for the efficacy and safety of bioconjugates like antibody-drug conjugates (ADCs).

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Significant payload loss or decreased conjugate activity observed in plasma stability assays.

  • Possible Cause: The linker is unstable in plasma due to enzymatic degradation or chemical instability. For instance, valine-citrulline (Val-Cit) linkers can be susceptible to cleavage by carboxylesterase 1C (Ces1C) in rodent plasma, and thiol-maleimide linkages can undergo a retro-Michael reaction, leading to deconjugation.[1][2]

  • Troubleshooting Steps:

    • Confirm the Mechanism:

      • Use LC-MS to identify the released payload and any adducts formed with plasma proteins like albumin.[3]

      • If using a Val-Cit linker in a mouse model, consider performing the stability assay in Ces1C knockout mice to confirm the role of this enzyme.

    • Optimize the Linker Chemistry:

      • For Thiol-Maleimide Linkages: Promote the hydrolysis of the thiosuccinimide ring to the more stable, ring-opened succinamic acid thioether. This can be achieved by a post-conjugation incubation at a slightly alkaline pH (e.g., pH 8.5-9.0).[1][3] Alternatively, consider using next-generation maleimides, such as self-hydrolyzing or dibromomaleimides, which are designed for increased stability.[1]

      • For Peptide Linkers (e.g., Val-Cit): To mitigate cleavage by mouse Ces1C, introduce a hydrophilic group at the P3 position of the peptide. For example, a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to reduce susceptibility to Ces1C cleavage while maintaining sensitivity to the target lysosomal enzyme, Cathepsin B.[4] Tetrapeptide linkers like Gly-Gly-Phe-Gly have also demonstrated greater stability in the bloodstream compared to dipeptide linkers.[5]

    • Consider Alternative Linker Strategies: Evaluate different classes of linkers that may offer better stability in your specific assay system. Non-cleavable linkers, for example, generally exhibit greater plasma stability.[6][7]

Issue 2: Inconsistent or low drug-to-antibody ratio (DAR) in the final conjugate.

  • Possible Cause: This can result from incomplete reaction, side reactions during conjugation, or instability of the linker-payload before conjugation. For maleimide-based conjugations, hydrolysis of the maleimide (B117702) group prior to reaction with the thiol is a common issue.[3][8]

  • Troubleshooting Steps:

    • Optimize Reaction Conditions:

      • pH Control: For thiol-maleimide conjugation, maintain a pH between 6.5 and 7.5 to ensure efficient and specific reaction with thiols. Above pH 7.5, maleimides can react with amines, leading to heterogeneity.[1][8]

      • Fresh Reagents: Prepare maleimide stock solutions fresh in an anhydrous aprotic solvent like DMSO or DMF and use them immediately to prevent hydrolysis.[3][8]

    • Control Stoichiometry: Use an optimized molar excess of the linker-payload to the antibody to drive the reaction to completion. However, a large excess should be avoided to minimize non-specific reactions.[1]

    • Ensure Thiol Availability (for cysteine conjugation): If conjugating to cysteines from reduced disulfide bonds, ensure complete reduction with an appropriate reducing agent like TCEP or DTT. Excess reducing agent should be removed before adding the maleimide-linker to prevent it from capping the maleimide.[8]

    • Purification: Employ a robust purification method, such as size exclusion or affinity chromatography, to remove unreacted linker-payload and other impurities that can contribute to analytical inconsistencies.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of premature linker cleavage?

A1: Premature linker cleavage can occur through several mechanisms depending on the linker chemistry and the biological environment:

  • Enzymatic Cleavage: Non-target enzymes in circulation can cleave linkers designed for specific intracellular proteases. For example, the Val-Cit dipeptide linker, intended for cleavage by lysosomal Cathepsin B, can be prematurely cleaved by neutrophil elastase and mouse carboxylesterase 1C.[4]

  • Chemical Instability:

    • Hydrolysis: Acid-labile linkers like hydrazones can be unstable at physiological pH, leading to premature payload release.[7] The succinimide (B58015) ring in thiol-maleimide conjugates can also hydrolyze, which in this case is a stabilizing event that prevents the reverse reaction.[1]

    • Retro-Michael Reaction: Thiol-maleimide adducts can undergo a reversible retro-Michael reaction, leading to the dissociation of the linker from the thiol.[1][3]

    • Disulfide Exchange: Disulfide linkers can be prematurely cleaved by reducing agents in the plasma, such as glutathione, although the concentration is significantly lower than inside the cell.[7]

Q2: How do I choose between a cleavable and a non-cleavable linker?

A2: The choice depends on the therapeutic strategy and the characteristics of the target, antibody, and payload:

  • Cleavable Linkers: These are designed to release the payload upon encountering a specific trigger in the tumor microenvironment or inside the cell (e.g., specific enzymes, low pH, or a reducing environment).[9] They are often preferred when the payload needs to be in its unmodified, most potent form to exert its effect. They can also enable a "bystander effect," where the released, cell-permeable payload can kill neighboring cancer cells.[7] However, they are more susceptible to premature cleavage.[10]

  • Non-Cleavable Linkers: These linkers release the payload after the antibody is degraded in the lysosome.[6][7] This generally results in greater plasma stability and a better safety profile.[6][7] However, the released payload remains attached to the linker and an amino acid residue, which may reduce its potency or ability to diffuse across cell membranes, limiting the bystander effect.[6]

Q3: What is the "bystander effect" and how does the linker influence it?

A3: The bystander effect occurs when a cytotoxic payload released from an ADC kills not only the target cancer cell but also adjacent tumor cells that may not express the target antigen. This is particularly important for treating heterogeneous tumors. The linker plays a crucial role in enabling this effect. Cleavable linkers that release a membrane-permeable payload can facilitate the bystander effect. Non-cleavable linkers, which release a charged payload-linker-amino acid complex, are generally not membrane-permeable and thus have a limited bystander effect.[7]

Q4: How can I improve the stability of my thiol-maleimide conjugate?

A4: To improve the stability of thiol-maleimide conjugates and prevent the retro-Michael reaction, you can:

  • Promote Hydrolysis: After conjugation, incubate the ADC at a slightly basic pH (e.g., 8.5-9.0) to accelerate the hydrolysis of the thiosuccinimide ring. The resulting ring-opened structure is stable against the retro-Michael reaction.[1]

  • Use Next-Generation Maleimides: Employ maleimide derivatives designed for enhanced stability, such as self-hydrolyzing maleimides or dihalomaleimides.[3]

  • Transcyclization: A newer strategy involves a transcyclization reaction that "locks" the thioether bond within a 6-membered ring, preventing the retro-Michael reaction.[11]

Data Presentation: Comparative Stability of ADC Linkers

The following tables summarize quantitative data on the stability of various linkers from published studies.

Table 1: In Vivo and In Vitro Stability of Different Linker Chemistries

Linker TypeConjugateSpecies/MatrixStability MetricValueReference(s)
Val-Cit DipeptidecAC10-MMAEMouseLinker Half-life~144 hours (6.0 days)[12]
Val-Cit DipeptidecAC10-MMAECynomolgus MonkeyApparent Linker Half-life~230 hours (9.6 days)[12]
Non-cleavable (SMCC)Trastuzumab-DM1MouseHalf-life (t1/2)10.4 days[2]
Triglycyl Peptide (CX)Trastuzumab-DM1MouseHalf-life (t1/2)9.9 days[2]
Val-Cit (VCit)anti-HER2-MMAFMouse Plasma% Payload Lost (14 days)>95%[9]
Glu-Val-Cit (EVCit)anti-HER2-MMAFMouse Plasma% Payload Lost (14 days)Almost no cleavage[9]
Silyl EtherMMAE conjugateHuman PlasmaHalf-life (t1/2)>7 days[2]
HydrazonePhenylketone-derivedHuman/Mouse PlasmaHalf-life (t1/2)~2 days[2]
CarbonateSacituzumab govitecanSerumHalf-life (t1/2)36 hours[2]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of a bioconjugate and the rate of premature payload release in plasma from different species.[6][13]

Materials:

  • Bioconjugate (e.g., ADC)

  • Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey), anticoagulated with citrate (B86180) or heparin

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical instruments (e.g., ELISA plate reader, LC-MS/MS system)

Methodology:

  • Preparation: Pre-warm plasma to 37°C. Dilute the bioconjugate to a final concentration of approximately 1 mg/mL in the pre-warmed plasma.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At specified time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot of the sample.

  • Sample Processing and Analysis:

    • Quantification of Intact Conjugate (ELISA):

      • Coat a 96-well plate with an antigen specific to the antibody portion of the ADC.

      • Add the plasma samples (diluted in PBS) to the wells and incubate.

      • Wash the wells to remove unbound components.

      • Add a detection antibody that recognizes the payload or another part of the conjugate, conjugated to an enzyme (e.g., HRP).

      • Add the enzyme substrate and measure the signal, which is proportional to the amount of intact ADC.

    • Quantification of Free Payload (LC-MS/MS): [9]

      • Add an organic solvent (e.g., acetonitrile) to the plasma aliquot to precipitate proteins.

      • Centrifuge the sample to pellet the precipitated proteins.

      • Collect the supernatant containing the small molecule free payload.

      • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

Protocol 2: Lysosomal Stability Assay

Objective: To evaluate the cleavage of the linker and release of the payload in a simulated lysosomal environment.[14][15]

Materials:

  • Bioconjugate

  • Isolated lysosomal fractions (e.g., from rat or human liver) or purified lysosomal enzymes (e.g., Cathepsin B)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the bioconjugate (e.g., final concentration of 10 µM) in the assay buffer.

  • Enzyme Addition: Add the lysosomal fraction or purified enzyme to the reaction mixture. For a negative control, a reaction can be set up without the enzyme or with a specific inhibitor of the target enzyme.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction.

  • Quenching and Analysis: Stop the reaction by adding a quenching solution (e.g., by precipitating the protein with an organic solvent). Analyze the samples by LC-MS to quantify the amount of released payload.

Protocol 3: FRET-Based Linker Cleavage Assay

Objective: To monitor linker cleavage in real-time using Förster Resonance Energy Transfer (FRET). This assay uses a linker with a fluorescent donor and a quencher on opposite ends. Cleavage of the linker separates the pair, resulting in an increase in donor fluorescence.[16][17]

Materials:

  • FRET-labeled linker substrate (fluorophore and quencher on opposite ends of the linker)

  • Enzyme of interest (e.g., Cathepsin B, neutrophil elastase) or lysosomal extract

  • Assay buffer compatible with the enzyme

  • 96-well plate (black, clear bottom)

  • Fluorescence plate reader

Methodology:

  • Reaction Setup: In a 96-well plate, add the FRET-labeled linker substrate to the assay buffer.

  • Initiate Reaction: Add the enzyme or lysosomal extract to the wells to initiate the cleavage reaction. Include control wells without the enzyme.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Data Acquisition: Measure the fluorescence of the donor fluorophore at regular intervals over a desired period. An increase in fluorescence indicates linker cleavage.

  • Data Analysis: Plot the fluorescence intensity versus time to determine the rate of cleavage.

Visualizations

Linker_Cleavage_Pathways Premature Linker Cleavage Pathways in Circulation ADC Intact ADC in Plasma Enzymatic Non-Target Proteases (e.g., Neutrophil Elastase, Ces1C) ADC->Enzymatic Enzymatic Cleavage Chemical Chemical Instability (e.g., Thiol Exchange, Hydrolysis) ADC->Chemical Chemical Degradation Cleaved_ADC Cleaved Linker + Free Payload Enzymatic->Cleaved_ADC Chemical->Cleaved_ADC Off_Target Off-Target Toxicity Cleaved_ADC->Off_Target Reduced_Efficacy Reduced Efficacy Cleaved_ADC->Reduced_Efficacy

Caption: Major pathways leading to premature linker cleavage.

Troubleshooting_Thiol_Maleimide Troubleshooting Thiol-Maleimide Linker Instability Start Problem: Payload Loss in Plasma Cause Likely Cause: Retro-Michael Reaction Start->Cause Solution1 Strategy 1: Promote Hydrolysis Cause->Solution1 Solution2 Strategy 2: Use Next-Gen Maleimides Cause->Solution2 Step1 Post-conjugation incubation at pH 8.5-9.0 Solution1->Step1 Step2 Use self-hydrolyzing or dibromomaleimides Solution2->Step2 Outcome Stable Ring-Opened Succinamic Acid Thioether Step1->Outcome Step2->Outcome

Caption: Decision tree for stabilizing thiol-maleimide conjugates.

Experimental_Workflow_Stability Workflow for Assessing Linker Stability Start Synthesize Bioconjugate Plasma_Assay In Vitro Plasma Stability Assay Start->Plasma_Assay Lysosomal_Assay Lysosomal Stability Assay Start->Lysosomal_Assay Analysis1 Quantify Intact ADC (ELISA) & Free Payload (LC-MS) Plasma_Assay->Analysis1 Analysis2 Quantify Payload Release (LC-MS) Lysosomal_Assay->Analysis2 Decision Linker Stable? Analysis1->Decision Analysis2->Decision Proceed Proceed to In Vivo Studies Decision->Proceed Yes Redesign Redesign Linker Decision->Redesign No

Caption: General workflow for evaluating linker stability.

References

Technical Support Center: Method Refinement for Consistent Results in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in bioconjugation. Our goal is to enable consistent and reproducible results in your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during bioconjugation experiments. The questions are categorized by the type of problem encountered.

Low or No Conjugation Efficiency

Question: Why is my bioconjugation yield consistently low or non-existent?

Answer: Low conjugation efficiency can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Here are the most common culprits and how to address them:

  • Inactive Reagents:

    • Problem: Reagents, such as NHS esters or maleimides, can hydrolyze or degrade if not stored properly (e.g., exposure to moisture).[1][2]

    • Solution: Always use fresh, high-quality reagents. Store moisture-sensitive reagents in a desiccator and bring them to room temperature before opening to prevent condensation. Dissolve reagents in anhydrous solvents like DMSO or DMF immediately before use.[3][4]

  • Suboptimal Reaction Buffer:

    • Problem: The pH of the reaction buffer is critical for the specific chemistry you are using. For example, NHS ester reactions with primary amines are most efficient at a pH of 7.2-8.5, while maleimide (B117702) reactions with thiols are optimal at a pH of 6.5-7.5.[5][6] Buffers containing competing nucleophiles (e.g., Tris or glycine (B1666218) for NHS ester reactions) will reduce conjugation efficiency.[2]

    • Solution: Ensure you are using the correct buffer system for your chosen conjugation chemistry and that the pH is accurately adjusted. Avoid buffers with components that can compete with the reaction.

  • Presence of Contaminants in Biomolecule Sample:

    • Problem: Your protein, antibody, or oligonucleotide sample may contain preservatives (like sodium azide (B81097), which can interfere with some reactions), carrier proteins (like BSA), or other additives that can compete with the conjugation reaction.[1][2]

    • Solution: Purify your biomolecule before conjugation using methods like dialysis or desalting columns to remove interfering substances.[1]

  • Incorrect Molar Ratio of Reactants:

    • Problem: An insufficient molar excess of the labeling reagent can lead to incomplete conjugation.

    • Solution: Optimize the molar ratio of your labeling reagent to the biomolecule. A 10-20 fold molar excess of the labeling reagent is often a good starting point for many reactions.[6][7]

Inconsistent Drug-to-Antibody Ratio (DAR) and Heterogeneity

Question: My antibody-drug conjugates (ADCs) show a wide range of DARs and are highly heterogeneous. How can I achieve a more uniform product?

Answer: Achieving a homogeneous ADC with a consistent DAR is a common challenge. The following factors are key to controlling the conjugation outcome:

  • Control of Antibody Reduction (for thiol-based conjugation):

    • Problem: Inconsistent or partial reduction of interchain disulfide bonds in an antibody leads to a mixed population of antibodies with varying numbers of available thiol groups for conjugation.

    • Solution: Tightly control the reduction conditions, including the concentration of the reducing agent (e.g., TCEP), temperature, and incubation time, to ensure consistent and complete reduction.[8]

  • Reaction Kinetics and Quenching:

    • Problem: Allowing the conjugation reaction to proceed for too long can sometimes lead to side reactions or aggregation, while stopping it too early results in incomplete conjugation.

    • Solution: Perform time-course experiments to determine the optimal reaction time. Quench the reaction by adding a small molecule that will react with the excess labeling reagent (e.g., N-acetylcysteine for maleimide reactions) to stop the conjugation at the desired point.[8]

  • Purification Strategy:

    • Problem: Standard purification methods like size-exclusion chromatography (SEC) may not be sufficient to separate ADC species with different DARs.

    • Solution: Employ more advanced purification techniques like Hydrophobic Interaction Chromatography (HIC), which can separate ADCs based on the hydrophobicity conferred by the attached drug-linker, allowing for the isolation of species with a specific DAR.[8]

Protein Aggregation and Precipitation

Question: My protein precipitates or aggregates during or after the conjugation reaction. What can I do to prevent this?

Answer: Protein aggregation is a frequent issue in bioconjugation, often caused by changes in the protein's surface properties.

  • Over-modification:

    • Problem: Attaching too many hydrophobic molecules (like some fluorescent dyes or drugs) can lead to a significant increase in the overall hydrophobicity of the protein, causing it to aggregate and precipitate out of solution.[1]

    • Solution: Reduce the molar excess of the labeling reagent to decrease the degree of labeling (DOL).[1]

  • Reaction pH Close to Isoelectric Point (pI):

    • Problem: If the pH of the conjugation buffer is close to the pI of the protein or the resulting conjugate, the net charge of the molecule will be close to zero, reducing its solubility and increasing the likelihood of precipitation.

    • Solution: Adjust the pH of the reaction buffer to be at least one pH unit away from the pI of the protein and the final conjugate.[1]

  • Use of Co-solvents:

    • Problem: Highly hydrophobic linker-payloads may have poor solubility in aqueous buffers.

    • Solution: Introduce a small amount of an organic co-solvent like DMSO or DMF to improve the solubility of the hydrophobic component. However, be cautious as high concentrations of organic solvents can denature the antibody.[9]

Lack of Site-Specificity

Question: How can I achieve more site-specific bioconjugation?

Answer: Lack of site-specificity, especially in reactions targeting common functional groups like amines (lysine residues), can lead to a heterogeneous product with unpredictable properties.[10]

  • Utilize Site-Specific Chemistries:

    • Solution: Employ conjugation strategies that target less abundant or specifically introduced functional groups. Thiol-maleimide chemistry targeting cysteine residues is a common approach. If your protein of interest does not have a suitable cysteine, one can be introduced through site-directed mutagenesis.[10] Click chemistry, which involves the reaction of an azide with an alkyne, is another powerful tool for site-specific labeling.[2]

  • Enzymatic Labeling:

    • Solution: Certain enzymes can be used to attach labels to specific sites on a protein. For example, sortase-mediated ligation can be used to modify the C-terminus of a protein.

Data Presentation

Table 1: Recommended Molar Excess for NHS Ester Labeling of Proteins

Protein ConcentrationRecommended Molar Excess (Label:Protein)Rationale
> 5 mg/mL5-10 foldHigher protein concentration leads to more efficient labeling.[5]
1-5 mg/mL10-20 foldA common concentration range for antibody labeling.[5]
< 1 mg/mL20-50 foldA higher excess is needed to compensate for lower reaction kinetics at lower concentrations.[5]

Table 2: Key Parameters for Optimizing Maleimide-Thiol Conjugation

ParameterRecommended ConditionRationale
pH 6.5 - 7.5Balances thiol reactivity with minimizing maleimide hydrolysis and reaction with amines.[6]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures are used for sensitive proteins to minimize degradation, while room temperature allows for faster reaction kinetics.[6]
Reducing Agent TCEP (Tris(2-carboxyethyl)phosphine)TCEP is effective at reducing disulfide bonds and does not contain a thiol group that could compete in the reaction.
Molar Excess (Maleimide:Thiol) 10-20 foldA starting point to drive the reaction to completion; may need optimization.[6]

Experimental Protocols

Protocol 1: Amine Labeling of an Antibody with an NHS Ester

This protocol describes a general procedure for labeling an antibody with an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • Antibody (1-5 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS ester labeling reagent

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette

Procedure:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction: a. Add the desired molar excess of the NHS ester stock solution to the antibody solution while gently vortexing. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11]

  • Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted labeling reagent and quenching buffer by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Thiol Labeling of a Reduced Antibody with a Maleimide

This protocol outlines the steps for conjugating a maleimide-functionalized molecule to an antibody after reducing its interchain disulfide bonds.

Materials:

  • Antibody (1-10 mg/mL) in a degassed, amine-free buffer (e.g., PBS, pH 7.0-7.5)[3]

  • TCEP (Tris(2-carboxyethyl)phosphine)

  • Maleimide labeling reagent

  • Anhydrous DMSO or DMF

  • Quenching Solution: N-acetylcysteine

  • Desalting column

Procedure:

  • Antibody Reduction: a. Add a calculated amount of TCEP solution to the antibody solution to achieve the desired molar excess for the target DAR. b. Incubate at room temperature for 1-2 hours to reduce the disulfide bonds.[8]

  • Prepare Maleimide Solution: Dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF.[3]

  • Conjugation Reaction: a. Add the dissolved maleimide solution to the reduced antibody solution to achieve the desired maleimide:antibody molar ratio (a 10-20 fold molar excess is a good starting point).[6] b. Incubate at room temperature for 1-2 hours or overnight at 4°C, protected from light.[12]

  • Quench Reaction: Add a 5 to 10-fold molar excess of N-acetylcysteine (relative to the maleimide) to quench any unreacted maleimide groups. Incubate for 20-30 minutes at room temperature.[8]

  • Purification: Purify the antibody-drug conjugate using a desalting column to remove excess reagents. For better separation of different DAR species, HIC can be employed.[8]

Protocol 3: Click Chemistry Conjugation (DBCO-Azide)

This protocol describes the copper-free click chemistry reaction between a DBCO-functionalized molecule and an azide-functionalized molecule.

Materials:

  • DBCO-functionalized molecule

  • Azide-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4). Avoid buffers containing sodium azide.[2]

Procedure:

  • Reaction Setup: Mix the DBCO-functionalized molecule with the azide-functionalized molecule in the reaction buffer. A 2-4 fold molar excess of one reactant over the other is a common starting point.[2][4]

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[13] The reaction progress can be monitored by the decrease in the DBCO absorbance at ~310 nm.[2]

  • Purification: If necessary, purify the resulting conjugate from unreacted starting materials using an appropriate method such as size-exclusion chromatography or dialysis.

Protocol 4: SDS-PAGE Analysis of Bioconjugates

SDS-PAGE is a fundamental technique to confirm successful conjugation by observing a shift in molecular weight.[14]

Materials:

  • Polyacrylamide gel (appropriate percentage for the size of your proteins)

  • SDS-PAGE running buffer

  • Loading buffer (with and without a reducing agent like DTT or β-mercaptoethanol)

  • Protein molecular weight standards

  • Staining solution (e.g., Coomassie Blue)

Procedure:

  • Sample Preparation: Mix your unconjugated starting materials and the purified conjugate with loading buffer. Prepare both reduced and non-reduced samples. Heat the samples at 95°C for 5 minutes.[15]

  • Gel Electrophoresis: Load the samples and molecular weight standards into the wells of the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[16]

  • Staining: Stain the gel with Coomassie Blue to visualize the protein bands.

  • Analysis: Compare the bands of the conjugate to the starting materials. A successful conjugation will result in a new band of higher molecular weight. The disappearance or decrease in intensity of the starting material bands also indicates a successful reaction.[14]

Mandatory Visualization

experimental_workflow General Bioconjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Biomolecule Biomolecule (e.g., Antibody) Conjugation Bioconjugation Reaction Biomolecule->Conjugation Label Labeling Reagent (e.g., NHS Ester) Label->Conjugation Buffer_Prep Prepare Reaction Buffer Buffer_Prep->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purification (e.g., Desalting) Quenching->Purification Analysis Characterization (e.g., SDS-PAGE, HPLC) Purification->Analysis Final_Product Purified Bioconjugate Analysis->Final_Product

Caption: A generalized workflow for a typical bioconjugation experiment.

troubleshooting_logic Troubleshooting Low Conjugation Yield Start Low or No Conjugation Check_Reagents Are reagents fresh and stored properly? Start->Check_Reagents Check_Buffer Is the reaction buffer correct (pH, composition)? Check_Reagents->Check_Buffer Yes Solution_Reagents Use fresh, high-quality reagents. Check_Reagents->Solution_Reagents No Check_Purity Is the biomolecule sample pure (no contaminants)? Check_Buffer->Check_Purity Yes Solution_Buffer Use correct buffer and verify pH. Check_Buffer->Solution_Buffer No Check_Ratio Is the molar ratio of reactants optimal? Check_Purity->Check_Ratio Yes Solution_Purity Purify biomolecule before conjugation. Check_Purity->Solution_Purity No Solution_Ratio Optimize molar excess of labeling reagent. Check_Ratio->Solution_Ratio No

Caption: A decision tree for troubleshooting low bioconjugation yield.

EGFR_pathway Targeted Therapy of the EGFR Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds ADC Antibody-Drug Conjugate ADC->EGFR Blocks Binding Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the intervention point for an ADC.[9]

References

Validation & Comparative

A Comparative Guide to Characterization Techniques for Hydroxy-PEG2-CH2-Boc Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Hydroxy-PEG2-CH2-Boc, plays a crucial role in the synthesis of complex bioconjugates and targeted drug delivery systems. Its discrete polyethylene (B3416737) glycol (PEG) spacer enhances solubility and biocompatibility, while the terminal hydroxyl and Boc-protected amine functionalities allow for sequential and controlled conjugation. Thorough characterization of this linker is paramount to ensure purity, structural integrity, and successful downstream applications. This guide provides a comparative overview of key analytical techniques for the characterization of this compound derivatives, complete with experimental protocols and data presentation to aid in method selection and implementation.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific information required, such as molecular weight confirmation, purity assessment, or structural elucidation. The following tables summarize the performance of common characterization methods for this compound and similar derivatives.

Technique Information Provided Advantages Limitations
¹H NMR Spectroscopy Structural confirmation, purity assessmentProvides unambiguous evidence of the tert-butyl group of the Boc protecting group and the ethylene (B1197577) glycol protons.[1] Allows for monitoring reaction completion. Quantitative with an internal standard.[1]The N-H proton signal can be broad or difficult to observe. Requires a relatively pure sample for straightforward interpretation.[1]
¹³C NMR Spectroscopy Structural confirmationConfirms the presence of the carbonyl and quaternary carbons of the Boc group, as well as the carbons in the PEG chain.[2][3]Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.[1]
Mass Spectrometry (ESI-MS) Molecular weight confirmationProvides accurate mass determination, confirming the molecular formula.For PEGylated compounds, can produce complex spectra with multiple charge states, although this is less of an issue for a short PEG2 derivative.[4]
HPLC with ELSD/CAD Purity assessment, quantificationIdeal for non-UV absorbing compounds like PEG derivatives.[5][6] Can separate oligomers and impurities.[5] Gradient elution is possible, unlike with Refractive Index (RI) detection.[6]Requires optimization of detector parameters (e.g., nebulizer and evaporator temperature for ELSD).[7]
FTIR Spectroscopy Functional group identificationConfirms the presence of key functional groups such as the C=O stretch of the carbamate (B1207046) (Boc group), O-H stretch of the alcohol, and C-O-C stretch of the PEG chain.[8][9]Does not provide detailed structural information or confirm purity. Overlapping peaks can make interpretation complex.

Quantitative Data Summary

The following tables provide typical quantitative data for the characterization of this compound and related compounds.

Table 1: Typical ¹H NMR Chemical Shifts (in CDCl₃)

Assignment Chemical Shift (ppm) Multiplicity Integration
t-Butyl (Boc)~1.45s9H
-NH- (Carbamate)~5.0 - 5.5br s1H
-O-CH₂-CH₂-OH~3.73t2H
-NH-CH₂-CH₂-O-~3.55q2H
-O-CH₂-CH₂-NH-~3.65t2H
-CH₂-OH~3.60t2H
-OHVariablebr s1H

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 2: Typical ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment Chemical Shift (ppm)
C=O (Carbamate)~156
C-(CH₃)₃ (Boc)~79
-C-(CH₃)₃ (Boc)~28.4
-O-CH₂-CH₂-OH~72.5
-O-CH₂-CH₂-NH-~70.3
-NH-CH₂-CH₂-O-~61.7
-CH₂-OH~40.5

Note: These are predicted ranges and can vary. The electronegativity of adjacent atoms influences the chemical shift.[10]

Table 3: Typical FTIR Absorption Frequencies

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
O-H (Alcohol)Stretching3500 - 3200Strong, Broad
N-H (Carbamate)Stretching3450 - 3250Medium
C-H (Alkyl)Stretching3000 - 2850Medium
C=O (Carbamate)Stretching1720 - 1680Strong
C-O-C (Ether)Stretching1150 - 1085Strong

Note: The exact position of the absorption bands can be influenced by hydrogen bonding.[11][12]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data. Below are general protocols for the key characterization techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard pulse program.

    • Set a spectral width of approximately 12 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of at least 5 times the longest T1 (a delay of 1-2 seconds is often sufficient).

    • Acquire 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program.

    • Set a spectral width of approximately 220 ppm.

    • Employ a 90-degree pulse angle and a longer relaxation delay (e.g., 2-5 seconds).

    • A larger number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS). For quantitative analysis, careful integration of the peaks is required.[13]

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
  • System Preparation:

    • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is suitable.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • ELSD Settings: Optimize nebulizer and evaporator temperatures, and gas flow rate. Typical starting conditions are a nebulizer temperature of 50°C, an evaporator temperature of 70°C, and a gas flow rate of 1.6 SLM.[6]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: A typical gradient could be 10-30% B over 12 minutes.[6]

    • Injection Volume: 10-20 µL.

  • Data Analysis: Identify the main peak corresponding to the this compound derivative and any impurity peaks. The peak area can be used for purity assessment and quantification against a standard curve.

Mass Spectrometry (Electrospray Ionization - ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Instrument Settings:

    • Operate in positive ion mode to detect the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

    • Optimize the capillary voltage, cone voltage, and source temperature to achieve good ionization and minimize fragmentation.

  • Data Acquisition and Analysis: Acquire the mass spectrum over a relevant m/z range. The observed mass should correspond to the calculated molecular weight of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Liquid Film: If the sample is a viscous liquid, a thin film can be prepared between two NaCl or KBr plates.

    • Attenuated Total Reflectance (ATR): Place a drop of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder or clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the characterization of this compound derivatives.

G Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Confirmation dissolve Dissolve 5-10 mg in 0.6-0.7 mL Deuterated Solvent acquire_h1 Acquire ¹H NMR Spectrum (16-64 scans) dissolve->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum (≥1024 scans) dissolve->acquire_c13 process Fourier Transform, Phase & Baseline Correction acquire_h1->process acquire_c13->process reference Reference to Solvent/TMS process->reference integrate Integrate Peaks (¹H) reference->integrate assign Assign Chemical Shifts reference->assign confirm_purity Purity Assessment integrate->confirm_purity confirm_structure Structural Confirmation assign->confirm_structure

Caption: Workflow for structural confirmation and purity assessment using NMR.

G Logical Workflow for HPLC-MS Characterization cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_detection Detection & Analysis cluster_results Results prep_sample Dissolve sample in mobile phase & filter inject Inject sample onto C18 column prep_sample->inject gradient Apply gradient elution (Water/Acetonitrile) inject->gradient elsd ELSD Detection gradient->elsd ms ESI-MS Detection gradient->ms analyze_purity Analyze chromatogram for purity elsd->analyze_purity analyze_mass Analyze mass spectrum for MW ms->analyze_mass purity_confirm Purity Confirmed analyze_purity->purity_confirm mw_confirm Molecular Weight Confirmed analyze_mass->mw_confirm

Caption: Workflow for purity and molecular weight confirmation using HPLC-MS.

References

A Comparative Guide to Heterobifunctional PEG Linkers: Spotlight on Hydroxy-PEG2-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, drug delivery, and proteomics, the choice of a suitable linker is paramount to the efficacy, stability, and overall performance of complex biologics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in this field, offering a versatile platform to connect different molecules with precision. This guide provides an objective comparison of Hydroxy-PEG2-CH2-Boc with other commonly used heterobifunctional PEG linkers, supported by experimental data and detailed methodologies to inform the selection process for your specific research needs.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene (B1197577) glycol that possess two different reactive terminal groups. This dual functionality allows for the sequential and specific conjugation of two different molecules, a critical feature in the construction of sophisticated bioconjugates. The PEG component itself confers several advantages, including increased hydrophilicity, which can mitigate aggregation of hydrophobic drugs, and a "stealth" effect that can reduce immunogenicity and prolong circulation half-life. The length of the PEG chain is a key parameter that can be modulated to optimize the pharmacokinetic properties of the final conjugate.

This compound is a heterobifunctional PEG linker characterized by a hydroxyl (-OH) group at one terminus and a Boc-protected amine (-NHBoc) at the other, connected by a short two-unit polyethylene glycol chain. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines that can be readily removed under acidic conditions to reveal a primary amine. This primary amine can then be reacted with an activated carboxylic acid (e.g., an NHS ester) to form a stable amide bond. The hydroxyl group, on the other hand, can be activated or used in other conjugation chemistries. This linker is particularly useful in the synthesis of PROTACs and other complex bioconjugates where stepwise and controlled assembly is required.

Comparison of Key Performance Parameters

The selection of a heterobifunctional PEG linker is a critical decision that influences the entire drug development process. The following table provides a summary of quantitative data to facilitate a comparison between linkers with functionalities similar to this compound and other common heterobifunctional PEG linkers. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, the data presented is a synthesis from various studies.

Parameter Hydroxy-PEG-Boc Type Linker NHS-PEG-Maleimide Linker Azide-PEG-Alkyne (Click Chemistry) Linker References
Typical Conjugation Yield 70-90% (for the amine coupling step following Boc deprotection)60-85%>95%[1],[2]
Reaction Time Boc Deprotection: 30 min - 2 hr; Amide Coupling: 1-4 hr1-4 hr1-12 hr (CuAAC); <1 hr (SPAAC)[1],[2]
Reaction pH Boc Deprotection: acidic (e.g., TFA); Amide Coupling: 7.2-8.5NHS-amine: 7.2-8.5; Maleimide-thiol: 6.5-7.54-7 (CuAAC); 4-9 (SPAAC)[1],[2]
Linkage Stability (Half-life in Plasma) Amide bond: Very high (>1 week)Thioether bond: High (several days, but can be susceptible to retro-Michael addition)Triazole bond: Very high (>1 week)[3]
Relative Hydrophilicity HighModerate to HighHigh[4]
Key Advantage Orthogonal protection allows for controlled, stepwise synthesis.Well-established chemistry for targeting amines and thiols.High specificity and efficiency (bioorthogonal).[],[6]
Key Disadvantage Requires an additional deprotection step.Maleimide can react with other nucleophiles at higher pH.CuAAC requires a potentially cytotoxic copper catalyst.[1],[2]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of bioconjugates. Below are representative protocols for key conjugation chemistries.

Protocol 1: Two-Step Conjugation using a Hydroxy-PEG-Boc Linker

This protocol describes the conjugation of a protein (with available lysine (B10760008) residues) to a small molecule drug containing a carboxylic acid, using a Hydroxy-PEG-Boc type linker.

Step 1: Boc Deprotection of the Linker

  • Dissolve the Hydroxy-PEG-Boc linker in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA).

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring the reaction by TLC or LC-MS.

  • Remove the TFA and DCM under reduced pressure.

  • The resulting amine-functionalized linker can be used directly or after purification.

Step 2: Activation of the Small Molecule Drug

  • Dissolve the carboxylic acid-containing drug in an anhydrous organic solvent (e.g., DMF or DMSO).

  • Add 1.2 equivalents of a coupling agent like HATU and 2 equivalents of a base like DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

Step 3: Conjugation to the Protein

  • Prepare a solution of the protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Add the deprotected Hydroxy-PEG-Amine linker to the activated drug solution.

  • Incubate for 1-4 hours at room temperature.

  • Add the drug-linker solution to the protein solution at a desired molar ratio.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purify the resulting conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted components.

Protocol 2: One-Step Conjugation using an NHS-PEG-Maleimide Linker

This protocol describes the conjugation of a protein with available lysine residues to a peptide containing a cysteine residue.

  • Dissolve the protein in a phosphate (B84403) buffer (pH 7.2-7.5) at a concentration of 1-10 mg/mL.

  • Dissolve the NHS-PEG-Maleimide linker in a water-miscible organic solvent like DMSO to a stock concentration of 10 mM.

  • Add the linker solution to the protein solution at a 10-20 fold molar excess.

  • Incubate for 30-60 minutes at room temperature to allow the NHS ester to react with the protein's amines.

  • Remove the excess, unreacted linker using a desalting column.

  • Dissolve the cysteine-containing peptide in the same phosphate buffer.

  • Add the peptide solution to the maleimide-activated protein solution at a 1.1-5 fold molar excess over the protein.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purify the conjugate by SEC.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified protein to an alkyne-containing small molecule.

  • Prepare stock solutions of the azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).

  • Prepare a stock solution of the alkyne-containing small molecule in DMSO.

  • Prepare stock solutions of CuSO4, a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in water.

  • In a reaction vessel, combine the azide-modified protein and the alkyne-containing small molecule.

  • Add the CuSO4 and ligand solution, followed by the sodium ascorbate (B8700270) solution to initiate the reaction.

  • Incubate the reaction at room temperature for 1-12 hours.

  • Quench the reaction by adding a chelating agent like EDTA.

  • Purify the conjugate using SEC or another suitable chromatography method.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) PROTAC PROTAC (e.g., with this compound linker) POI->PROTAC binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination leads to Proteasome Proteasome Ubiquitination->Proteasome targeted by Degradation POI Degradation Proteasome->Degradation results in Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

Caption: PROTAC-mediated protein degradation pathway.

ADC_Workflow cluster_0 Antibody-Drug Conjugate (ADC) Synthesis Workflow cluster_1 Purification and Characterization Antibody Monoclonal Antibody Activated_Ab Antibody-Linker Intermediate Antibody->Activated_Ab + Linker (NHS reaction) Linker Heterobifunctional PEG Linker (e.g., NHS-PEG-Maleimide) Linker->Activated_Ab Drug Cytotoxic Drug (with thiol group) ADC Antibody-Drug Conjugate (ADC) Drug->ADC Activated_Ab->ADC + Drug (Maleimide reaction) Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (e.g., HIC, RP-HPLC, MS) Purification->Characterization

Caption: General workflow for ADC synthesis.

Conclusion

The choice of a heterobifunctional PEG linker is a critical determinant of the success of a bioconjugate. This compound offers the advantage of controlled, stepwise synthesis through its orthogonal protecting group strategy, which is particularly beneficial for the construction of complex molecules like PROTACs. Other linkers, such as NHS-PEG-Maleimide and those used in click chemistry, provide well-established and highly efficient alternatives for various bioconjugation applications. The selection of the optimal linker should be guided by the specific requirements of the application, including the nature of the molecules to be conjugated, the desired stability of the final product, and the intended biological use. The data and protocols presented in this guide provide a foundation for making an informed decision to advance your research and development efforts.

References

The Virtues of Stealth: A Comparative Analysis of PEGylation and Emerging Polymer Technologies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug delivery and biologics, extending the plasma half-life and reducing the immunogenicity of therapeutic molecules are paramount challenges. For decades, PEGylation—the covalent attachment of polyethylene (B3416737) glycol (PEG) chains—has been the undisputed gold standard, a testament to its ability to confer "stealth" properties to drugs, shielding them from the immune system and renal clearance. However, the very success of PEG has brought its limitations to the forefront, including concerns about non-biodegradability and the induction of anti-PEG antibodies, which can lead to accelerated blood clearance (ABC).[1][2] This has catalyzed the development of a new generation of polymer technologies, each vying to match or exceed the performance of PEG while addressing its shortcomings.

This guide provides an objective, data-driven comparison of PEGylation against its most promising alternatives, including polysarcosine (PSar), PASylation, and HESylation. We delve into their performance metrics, supported by experimental data, and provide detailed methodologies for the key experiments that underpin these comparisons.

At a Glance: Comparing Polymer Conjugation Technologies

The selection of a polymer technology is a critical decision in drug development, contingent on the specific therapeutic application, desired pharmacokinetic profile, and formulation requirements. The following table summarizes the key attributes of PEGylation and its leading alternatives.

FeaturePEGylation (Polyethylene Glycol)Polysarcosine (pSar)PASylation (Pro/Ala/Ser)HESylation (Hydroxyethyl Starch)
Core Structure Synthetic PolyetherPolypeptoid (N-methylated glycine)Polypeptide (Pro, Ala, Ser repeats)Polysaccharide
Biodegradability No, potential for tissue accumulation.[3][4]Yes, degrades into natural amino acid sarcosine.[5][6]Yes, composed of natural amino acids.Yes, biodegradable polymer.[3][4]
Immunogenicity Potential for anti-PEG antibodies (IgM, IgG), can cause accelerated blood clearance (ABC).[6]Considered non-immunogenic; avoids the ABC phenomenon.[5][6]Reported to be non-immunogenic in mice.Low immunogenicity reported.
Hydrophilic Properties High, provides excellent "stealth" effect.High, comparable to PEG.[6]High, biophysically similar to PEG.High
Manufacturing Chemical conjugation, established process.Chemical conjugation or recombinant fusion.[7]Primarily genetic fusion, allowing for precise control.Chemical conjugation (reductive amination).[3][8]
Key Advantages Gold standard with extensive clinical validation.Biodegradable, non-immunogenic, excellent stealth properties.[5][6]Biodegradable, produced recombinantly for high homogeneity.Biodegradable, significantly lower viscosity at high concentrations.[3][4]
Key Disadvantages Non-biodegradable, immunogenicity concerns.[3][6]Less clinical data compared to PEG.Primarily limited to protein/peptide fusion.Potential safety concerns at high doses (vacuole formation).[4]

Head-to-Head Performance Data

Objective comparison requires robust experimental data. Below are summaries from studies that directly compared these polymer technologies.

Polysarcosine (pSar) vs. PEG: A Case Study with Interferon (IFN)

A study directly comparing polysarcosine-conjugated Interferon-α2b (PSar-IFN) with its PEGylated counterpart (PEG-IFN) revealed significant advantages for the alternative polymer.[5][7] While both conjugates showed a comparable ability to prolong the circulation half-life, the PSar-IFN conjugate demonstrated superior therapeutic efficacy.[5]

ParameterPEG-IFN (20 kDa)PSar-IFN (20 kDa)Outcome
In Vitro Activity (IC50) Less potentMore potent in inhibiting tumor cell proliferation.[5]PSar conjugation retained more of the protein's native activity.
Tumor Accumulation StandardHigher accumulation in tumor sites.[7]PSar-IFN showed enhanced targeting or retention in the tumor microenvironment.
In Vivo Antitumor Efficacy EffectiveSignificantly more potent in inhibiting tumor growth.[5][6][7]PSar-IFN demonstrated superior therapeutic outcomes in mouse models.
Immunogenicity StandardConsiderably less anti-IFN antibody generation.[5][7]PSar appears to be a superior "stealth" polymer, eliciting a weaker immune response.
HESylation vs. PEGylation: Viscosity and Stability of Anakinra

For high-concentration formulations, which are often necessary for subcutaneous administration, viscosity can become a major hurdle. A comparative study of HESylated versus PEGylated anakinra (an IL-1 receptor antagonist) highlights a key advantage of HESylation.[3][4]

ParameterPEG-AnakinraHES-AnakinraOutcome
Viscosity (at 75 mg/mL) High~40% lower than PEG-Anakinra.[3][4]HESylation offers a significant advantage for developing high-concentration formulations.
Binding Affinity Reduced by one order of magnitude.Reduced, but more affine than PEG-Anakinra.[3]HESylation resulted in less disruption of the protein's binding capability.
Storage Stability GoodSuperior monomer recovery after 8 weeks at 40°C.[3]HES-conjugate showed better long-term stability in solution.

Visualizing the Process: Workflows and Decision Making

To aid researchers, the following diagrams illustrate a typical experimental workflow for comparing polymer-drug conjugates and a logical guide for selecting the appropriate technology.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Analysis a Polymer Activation & Drug Conjugation (e.g., Reductive Amination) b Purification (e.g., SEC, IEX) a->b c In Vitro Characterization (Purity, Stability, Potency) b->c d Pharmacokinetic Study (Determine Half-life) c->d e Efficacy Study (e.g., Tumor Model) d->e g Comparative Analysis of PK/PD & Safety Profiles e->g f Immunogenicity Assay (e.g., Anti-Polymer ELISA) f->g

Fig 1. A generalized experimental workflow for comparing polymer-drug conjugates.

G end_node end_node q1 Is Biodegradability Essential? q2 High Concentration Formulation Needed? q1->q2 Yes q3 Concerned about Pre-existing Antibodies? q1->q3 No q4 Is Recombinant Production an Option? q2->q4 No hes Consider HESylation q2->hes Yes peg Consider PEG (Gold Standard) q3->peg No psar Consider Polysarcosine q3->psar Yes q4->psar No pas Consider PASylation q4->pas Yes

Fig 2. A decision guide for selecting a polymer conjugation technology.

Key Experimental Protocols

Reproducible and verifiable data is the cornerstone of scientific comparison. This section details the methodologies for key experiments cited in the comparative analysis.

Protocol 1: Characterization by Size-Exclusion Chromatography (SEC)

Objective: To determine the purity, molecular weight, and presence of aggregates in the polymer-protein conjugate.[9]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system.

  • SEC column (e.g., Zorbax GF-250).[9]

  • UV and Refractive Index (RI) detectors.[10]

  • Mobile Phase: Phosphate-buffered saline (PBS) or other suitable buffer (e.g., 200 mM sodium phosphate, pH 7.0).[9]

  • Protein standards of known molecular weight for calibration.

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1-2 mL/min) until a stable baseline is achieved.[9]

  • Sample Preparation: Dissolve the polymer-protein conjugate in the mobile phase to a known concentration (e.g., 1-5 mg/mL). Filter the sample through a 0.22 µm filter to remove particulates.[11]

  • Injection: Inject a defined volume of the sample (e.g., 20-100 µL) onto the column.[9]

  • Data Acquisition: Monitor the elution profile using UV (at 280 nm for protein) and RI detectors. The retention time is inversely proportional to the hydrodynamic size of the molecule.

  • Analysis:

    • Integrate the peak areas to determine the relative percentage of the monomeric conjugate, free polymer/protein, and high-molecular-weight aggregates.

    • Use a calibration curve generated from protein standards to estimate the apparent molecular weight of the conjugate and other species.[9]

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of a polymer-drug conjugate that inhibits cell growth by 50% (IC50) and compare it to the free drug.[12][13]

Materials:

  • Target cancer cell line (e.g., HepG2, BxPC-3).[12]

  • 96-well cell culture plates.

  • Complete culture medium (e.g., DMEM with 10% FBS).[13]

  • Polymer-drug conjugate and free drug stock solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).[14]

  • Solubilization solution (e.g., DMSO).[13]

  • Microplate reader.

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the polymer-drug conjugate and the free drug in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[12]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[13][14]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10-15 minutes.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against drug concentration and use a non-linear regression model to determine the IC50 value.

Protocol 3: Anti-PEG IgM ELISA

Objective: To detect and quantify the presence of IgM antibodies specific to PEG in human or animal serum, which is indicative of an immunogenic response.[15][16][17]

Materials:

  • High-binding 96-well microplate.

  • Coating Antigen: Biotinylated-PEG or mPEG-BSA.[15][16]

  • Serum/plasma samples and calibrators.

  • Blocking Buffer: 1% milk or BSA in PBS.[17]

  • Detection Antibody: HRP-conjugated anti-human (or other species) IgM antibody.[15]

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).[15]

  • Stop Solution: 1M H₂SO₄ or HCl.[15]

Methodology:

  • Plate Coating: Coat the wells with 100 µL of the coating antigen (e.g., 20 µg/mL mPEG-BSA) overnight at 4°C or for 2 hours at room temperature.[15][17]

  • Washing: Aspirate the coating solution and wash the wells three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[17]

  • Sample Incubation: After another wash step, add 100 µL of diluted serum samples and calibrators to the wells. Incubate for 1 hour at room temperature on a plate shaker.[15]

  • Detection Antibody Incubation: Wash the wells five times. Add 100 µL of the diluted HRP-conjugated anti-IgM antibody and incubate for 45-60 minutes.[15]

  • Color Development: Wash the wells five times. Add 100 µL of TMB substrate and incubate in the dark for 15-20 minutes. A blue color will develop.[15]

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change to yellow.

  • Measurement: Read the optical density (OD) at 450 nm. The concentration of anti-PEG IgM in the samples is determined by interpolating from the standard curve generated with the calibrators.

Protocol 4: Protein Conjugation via Reductive Amination

Objective: To covalently link a polymer (like HES or PEG) containing an aldehyde group to a protein via its primary amine groups (e.g., lysine (B10760008) residues).[8][18]

Materials:

  • Protein to be conjugated (e.g., Anakinra).

  • Aldehyde-activated polymer (e.g., propionaldehyde-HES).[8]

  • Reducing Agent: Sodium cyanoborohydride (NaCNBH₃).[18]

  • Reaction Buffer: Borate buffer (100 mM, pH 8.5) or PBS.[19]

Methodology:

  • Reactant Preparation: Dissolve the protein and the aldehyde-activated polymer in the Reaction Buffer to the desired molar ratio (e.g., a 4- to 15-fold molar excess of polymer is often used).[18]

  • Initiation of Reaction: Mix the protein and polymer solutions. The aldehyde on the polymer will react with primary amines on the protein to form an unstable Schiff base intermediate.[18]

  • Reduction Step: Add the reducing agent, sodium cyanoborohydride, to the reaction mixture to a final concentration of approximately 50 mM. This agent specifically reduces the Schiff base to form a stable, covalent secondary amine bond.[18]

  • Incubation: Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.[18]

  • Quenching (Optional): The reaction can be quenched by adding a primary amine-containing buffer like Tris to consume any unreacted aldehyde groups.

  • Purification: Remove the unreacted polymer and byproducts from the final conjugate using purification methods such as Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).

  • Characterization: Confirm successful conjugation and purity using SEC, SDS-PAGE, and other relevant analytical techniques.

References

The Pivotal Role of PEG Spacer Length in Bioconjugate Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving desired therapeutic outcomes. Among the critical design parameters, the length of the polyethylene (B3416737) glycol (PEG) spacer used to link a targeting moiety to its payload can profoundly influence the conjugate's activity. This guide provides an objective comparison of how varying PEG spacer lengths affect key performance metrics, supported by experimental data and detailed protocols. Furthermore, it explores emerging alternatives to PEG, offering a broader perspective on linker technology.

The incorporation of a PEG spacer in a bioconjugate, such as an antibody-drug conjugate (ADC), can significantly enhance its pharmacological properties, including increased solubility, extended circulation half-life, and reduced immunogenicity[1]. However, the length of this spacer is a critical variable that requires careful optimization. An inappropriate spacer length can lead to diminished binding affinity, impaired cellular internalization, or altered pharmacokinetic profiles, ultimately compromising the therapeutic efficacy of the conjugate.

Impact of PEG Spacer Length on Conjugate Activity: A Data-Driven Comparison

The length of the PEG spacer can influence various aspects of a bioconjugate's function. The optimal length is often a trade-off between providing sufficient flexibility for the targeting ligand to interact with its receptor and maintaining a compact structure for efficient cellular uptake and trafficking.

Binding Affinity and In Vitro Cytotoxicity

The spacer length can directly impact the ability of the targeting ligand to bind to its receptor. In some cases, a longer spacer may be necessary to overcome steric hindrance, while in others, a shorter, more constrained linker may be optimal.

For instance, a study on bombesin-based radiolabeled antagonists found that while the IC50 values were similar for conjugates with PEG2, PEG4, and PEG6 spacers, the PEG12 analog showed a significant difference[2]. Another study on a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin (B8815690) showed that IC50 values increased with longer PEG chains, from 3.1 ± 0.2 nM for PEG2 to 5.8 ± 0.3 nM for PEG6[3]. This suggests that for this particular conjugate, shorter PEG spacers are more favorable for receptor binding.

In the context of antibody-drug conjugates, the choice of PEG spacer length can also influence the drug-to-antibody ratio (DAR) achieved during conjugation. One study found that intermediate length PEG spacers (PEG6, PEG8, and PEG12) resulted in higher DARs compared to shorter (PEG4) or longer (PEG24) spacers[4].

Conjugate TypePEG Spacer LengthKey FindingReference
Bombesin-based antagonistsPEG2, PEG4, PEG6, PEG12Similar IC50 for PEG2-6; significant difference for PEG12.[2]
68Ga-NOTA-Bombesin antagonistPEG2, PEG3, PEG4, PEG6IC50 increased with spacer length (3.1 to 5.8 nM).[3]
Trastuzumab-MMADPEG4, PEG6, PEG8, PEG12, PEG24Higher DAR with intermediate length spacers (PEG6-12).[4]
Affibody-MMAE4 kDa, 10 kDaLonger PEG chains reduced cytotoxicity by 6.5- and 22.5-fold, respectively.[5]
Cellular Uptake and Internalization

The length of the PEG spacer can significantly affect the efficiency of cellular uptake of a conjugate. For nanocarrier systems, longer PEG chains generally provide a better "stealth" effect, reducing non-specific uptake by phagocytic cells[6][7]. However, for targeted conjugates, the optimal PEG length for receptor-mediated endocytosis can vary.

A study on antibody-nanocarrier conjugates targeting dendritic cells found that a shorter PEG linker (0.65 kDa) resulted in the best targeting for the DC2.4 cell line, while longer linkers were more effective for other cell types[7]. In another study involving folate-linked liposomes, there was no significant difference in cellular uptake in vitro based on PEG linker length[8][9][10][11]. This highlights the context-dependent nature of the optimal spacer length.

SystemPEG Spacer Length (MW)Effect on Cellular UptakeReference
Antibody-nanocarriers for DCs0.65 kDa, 2 kDa, 5 kDaShorter PEG (0.65 kDa) was best for DC2.4 cells.[7]
Folate-linked liposomes2 kDa, 5 kDa, 10 kDaNo significant difference in vitro.[8][9][10][11]
Peptide-targeted liposomesPEG350, PEG550, PEG2000Higher uptake with peptide-PEG550/background-PEG350 pairing.[12]
In Vivo Efficacy and Pharmacokinetics

The in vivo performance of a bioconjugate is a critical determinant of its therapeutic potential. PEG spacer length can influence biodistribution, tumor accumulation, and overall efficacy.

In a study with folate-linked liposomal doxorubicin, tumor accumulation significantly increased with longer PEG linkers, leading to a greater reduction in tumor size for the 10k Da PEG linker compared to 2k or 5k Da linkers[8][9][10][11]. This suggests that for this system, a longer spacer enhances the ability of the liposome (B1194612) to reach and be retained in the tumor tissue.

Conversely, a study on bombesin-based radioconjugates found that PEG4 and PEG6 analogs showed superior properties in vivo, with high tumor uptake and excellent tumor-to-kidney ratios, suggesting an optimal intermediate length[2]. The serum stability of these conjugates also tended to increase with spacer length, although this trend reversed with the longest PEG12 analog[2].

Conjugate/SystemPEG Spacer Length (MW)Key In Vivo FindingReference
Folate-linked liposomal Dox2 kDa, 5 kDa, 10 kDaTumor accumulation and antitumor activity increased with PEG length.[8][9][10][11]
177Lu-Bombesin antagonistPEG2, PEG4, PEG6, PEG12PEG4 and PEG6 showed the best tumor-to-kidney ratios.[2]
Affibody-MMAE4 kDa, 10 kDa10 kDa PEG significantly prolonged circulation half-life, leading to stronger tumor inhibition.[5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are essential. Below are summaries of common assays used to evaluate the impact of PEG spacer length on conjugate activity.

In Vitro Cytotoxicity Assay

This assay determines the potency of a bioconjugate in killing target cells[1].

  • Cell Seeding: Plate antigen-positive and antigen-negative cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treatment: Prepare serial dilutions of the bioconjugate, a relevant isotype control, and the free payload in complete cell culture medium. Add the treatments to the cells.

  • Incubation: Incubate the plates for a period determined by the cell doubling time and mechanism of action of the payload (e.g., 72-120 hours).

  • Viability Measurement: Assess cell viability using assays such as MTT or CellTiter-Glo, which measure metabolic activity.

  • Data Analysis: Plot cell viability against conjugate concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Cellular Internalization Assay

This assay confirms that the bioconjugate is internalized by the target cells, which is often a prerequisite for the payload to exert its effect[1].

  • Labeling: Label the bioconjugate with a fluorescent dye.

  • Cell Treatment: Treat target cells with the fluorescently labeled bioconjugate for various time points (e.g., 0, 2, 6, 24 hours).

  • Analysis: Measure the fluorescence intensity within the cells using flow cytometry or high-content imaging.

  • Data Analysis: An increase in intracellular fluorescence over time indicates internalization.

Serum Stability Assay

This assay assesses the stability of the bioconjugate in plasma, which is crucial for predicting its in vivo performance[1].

  • Incubation: Incubate the bioconjugate in human or mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Analysis: Use techniques like LC-MS/MS to quantify the amount of intact bioconjugate and any released payload over time. This can be used to determine the loss of the drug-to-antibody ratio (DAR).

  • Data Analysis: Plot the percentage of intact bioconjugate remaining over time to determine its stability and half-life.

In Vivo Biodistribution and Efficacy Studies

These studies evaluate the distribution of the conjugate in a living organism and its therapeutic effect.

  • Animal Model: Utilize appropriate animal models, such as nude mice bearing tumor xenografts.

  • Administration: Administer the bioconjugate (often radiolabeled for biodistribution studies) intravenously.

  • Biodistribution: At various time points post-injection, euthanize the animals and collect major organs and tumors. Measure the radioactivity in each tissue to determine the percentage of the injected dose per gram of tissue (%ID/g).

  • Efficacy: For efficacy studies, monitor tumor growth over time in treated versus control groups. Body weight changes are also monitored as an indicator of toxicity.

  • Data Analysis: Compare tumor uptake and tumor-to-organ ratios for different conjugates. For efficacy studies, compare tumor growth inhibition between different treatment groups.

Visualizing the Impact and Experimental Workflow

To better understand the complex interplay of factors involved, the following diagrams illustrate the logical relationships and experimental processes.

G Experimental Workflow for Evaluating PEGylated Conjugates cluster_0 Conjugate Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Synthesis of Conjugates (Varying PEG Lengths) Characterization Physicochemical Characterization (e.g., DAR, Purity) Synthesis->Characterization Binding Binding Affinity Assay (e.g., SPR, ELISA) Characterization->Binding Internalization Cellular Internalization (e.g., Flow Cytometry) Characterization->Internalization SerumStability Serum Stability Assay (e.g., LC-MS/MS) Characterization->SerumStability Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Binding->Cytotoxicity PK Pharmacokinetics Study Cytotoxicity->PK Internalization->Cytotoxicity SerumStability->PK Biodistribution Biodistribution Study PK->Biodistribution Efficacy Antitumor Efficacy Study Biodistribution->Efficacy

Caption: Workflow for the synthesis, characterization, and evaluation of PEGylated bioconjugates.

G Impact of PEG Spacer Length on Conjugate Properties cluster_shorter cluster_longer center PEG Spacer Length shorter_binding Potentially Higher Binding Affinity center->shorter_binding shorter_uptake Efficient Cellular Uptake (context-dependent) center->shorter_uptake longer_solubility Increased Solubility center->longer_solubility longer_half_life Longer Circulation Half-Life center->longer_half_life longer_stealth Enhanced 'Stealth' Effect center->longer_stealth longer_binding Potential Decrease in Binding Affinity center->longer_binding G Comparison of PEG and Its Alternatives cluster_props PEG PEG Established Well-Established PEG->Established pSar Polysarcosine (pSar) Biodegradable Biodegradable pSar->Biodegradable NonImmunogenic Generally Non-Immunogenic pSar->NonImmunogenic Polypeptides Polypeptides Polypeptides->Biodegradable Tunable Tunable Properties Polypeptides->Tunable Others Other Hydrophilic & Zwitterionic Polymers Others->Biodegradable Others->NonImmunogenic

References

A Researcher's Guide to Protecting Groups in Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the strategic use of protecting groups is a critical element for success. The ability to selectively mask and unmask reactive functional groups dictates the efficiency and overall yield of complex molecular syntheses. This guide offers a comprehensive comparison of commonly employed protecting groups for amines and alcohols, providing researchers, scientists, and drug development professionals with objective, data-driven insights to inform their synthetic strategies.

Amine Protecting Groups: A Comparative Overview

The protection of amines is fundamental in peptide synthesis and the elaboration of nitrogen-containing compounds. The most prevalent amine protecting groups are the tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups. Their utility stems from their distinct stability profiles and cleavage conditions, which form the basis of orthogonal protection strategies.[1][2][3] Orthogonality allows for the selective removal of one protecting group in the presence of others, a crucial tactic in the synthesis of complex molecules.[4][5][6]

Stability and Deprotection Conditions of Amine Protecting Groups

The choice of an amine protecting group is primarily governed by its stability to various reaction conditions and the mildness of its removal. The following table summarizes the stability and deprotection conditions for Boc, Cbz, and Fmoc groups.

Protecting GroupStable ToLabile To (Deprotection Conditions)Typical Deprotection Yield
Boc Catalytic Hydrogenation, Mild BaseStrong Acids (e.g., TFA in DCM)>95%[7]
Cbz Mild Acid and BaseCatalytic Hydrogenolysis (H₂, Pd/C), Strong Acids (HBr/AcOH)>95%[8][9][10]
Fmoc Acids, Catalytic HydrogenationBases (e.g., 20% Piperidine (B6355638) in DMF)>99% (in SPPS)[2][11]
Experimental Protocols for Amine Protection and Deprotection

Detailed and reproducible experimental protocols are essential for the successful application of protecting groups. Below are representative procedures for the protection and deprotection of amines using Boc, Cbz, and Fmoc groups.

Boc Protection of a Primary Amine [12][13]

  • Reagents: Primary amine (1.0 equiv), Di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 equiv), Triethylamine (TEA, 1.2 equiv) or Sodium Bicarbonate (NaHCO₃, 2.0 equiv), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure: To a stirred solution of the primary amine in the chosen solvent, add the base followed by the dropwise addition of Boc₂O. The reaction is typically stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is washed with aqueous acid (if TEA is used), saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the N-Boc protected amine.

  • Typical Yield: 90-98%

Cbz Protection of an Amine [9]

  • Reagents: Amine (1.0 equiv), Benzyl (B1604629) chloroformate (Cbz-Cl, 1.1 equiv), Sodium bicarbonate (NaHCO₃, 2.0 equiv), THF/Water (2:1).

  • Procedure: The amine is dissolved in a mixture of THF and water, and NaHCO₃ is added. The mixture is cooled to 0 °C, and Cbz-Cl is added dropwise. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica (B1680970) gel chromatography.

  • Typical Yield: 90%

Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS) [11][14]

  • Reagents: Fmoc-protected peptide-resin, 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).

  • Procedure: The Fmoc-protected peptide-resin is swelled in DMF. The DMF is drained, and the 20% piperidine in DMF solution is added. The mixture is agitated for 5-20 minutes at room temperature. The deprotection solution is drained, and the process is often repeated once more. The resin is then thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. The completion of the deprotection can be monitored using a Kaiser test.

  • Typical Yield: >99% per step in SPPS.

Alcohol Protecting Groups: A Comparative Overview

The hydroxyl group is one of the most common and reactive functional groups in organic molecules, necessitating a diverse array of protecting groups for its temporary masking. Among the most widely used are silyl (B83357) ethers, acetals, and benzyl ethers.[15]

Stability and Deprotection Conditions of Alcohol Protecting Groups

The selection of an alcohol protecting group depends on the required stability towards various reagents and the desired deprotection method. The following table outlines the characteristics of common alcohol protecting groups.

Protecting GroupCommon ExamplesStable ToLabile To (Deprotection Conditions)Typical Deprotection Yield
Silyl Ethers TBDMS, TIPS, TBDPSBases, Nucleophiles, Mild Oxidizing/Reducing AgentsFluoride ion sources (e.g., TBAF in THF), Acids>95%[16]
Acetals MOM, THPBases, Nucleophiles, Oxidizing/Reducing AgentsAcids (e.g., HCl in MeOH, p-TsOH)>90%[17]
Benzyl Ethers BnAcids, Bases, Nucleophiles, Oxidizing/Reducing AgentsCatalytic Hydrogenolysis (H₂, Pd/C), Strong Lewis Acids>90%[18][19][20]
Experimental Protocols for Alcohol Protection and Deprotection

Below are representative procedures for the protection and deprotection of alcohols using common protecting groups.

TBDMS Protection of a Primary Alcohol

  • Reagents: Primary alcohol (1.0 equiv), tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equiv), Imidazole (B134444) (2.2 equiv), Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Procedure: To a solution of the alcohol and imidazole in the chosen solvent, add TBDMS-Cl in one portion. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product can be purified by silica gel chromatography.

  • Typical Yield: 85-95%

MOM Protection of an Alcohol

  • Reagents: Alcohol (1.0 equiv), Chloromethyl methyl ether (MOM-Cl, 1.5 equiv), N,N-Diisopropylethylamine (DIPEA, 2.0 equiv), Dichloromethane (DCM).

  • Procedure: To a solution of the alcohol in DCM at 0 °C, add DIPEA followed by the dropwise addition of MOM-Cl. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with saturated aqueous NaHCO₃ and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. Purification is typically performed by column chromatography.

  • Typical Yield: 80-95%

Benzyl Ether Deprotection by Catalytic Hydrogenolysis [10][19]

  • Reagents: Benzyl-protected alcohol, 10% Palladium on carbon (Pd/C, 5-10 mol%), Hydrogen (H₂) gas, Methanol (MeOH) or Ethanol (EtOH).

  • Procedure: The benzyl ether is dissolved in a suitable solvent in a flask equipped with a stir bar. The flask is purged with an inert gas, and the Pd/C catalyst is added. The atmosphere is then replaced with hydrogen gas (typically from a balloon). The reaction is stirred vigorously at room temperature and monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford the deprotected alcohol.

  • Typical Yield: >95%

Visualizing Synthetic Strategies: Workflows and Logic

The strategic implementation of protecting groups is best understood through visual representations of experimental workflows and decision-making processes.

experimental_workflow cluster_amine_protection Amine Protection & Deprotection Workflow start_amine Start: Amine boc_protection Boc Protection (Boc)₂O, Base start_amine->boc_protection cbz_protection Cbz Protection Cbz-Cl, Base start_amine->cbz_protection fmoc_protection Fmoc Protection Fmoc-Cl, Base start_amine->fmoc_protection boc_protected N-Boc Amine boc_protection->boc_protected boc_deprotection Boc Deprotection TFA boc_protected->boc_deprotection free_amine1 Free Amine boc_deprotection->free_amine1 cbz_protected N-Cbz Amine cbz_protection->cbz_protected cbz_deprotection Cbz Deprotection H₂, Pd/C cbz_protected->cbz_deprotection free_amine2 Free Amine cbz_deprotection->free_amine2 fmoc_protected N-Fmoc Amine fmoc_protection->fmoc_protected fmoc_deprotection Fmoc Deprotection Piperidine fmoc_protected->fmoc_deprotection free_amine3 Free Amine fmoc_deprotection->free_amine3

Caption: Workflow for amine protection and deprotection.

orthogonal_strategy start Substrate with -NH₂ and -OH groups protect_amine Protect Amine (e.g., Boc₂O) start->protect_amine amine_protected N-Boc Protected Substrate protect_amine->amine_protected react_alcohol React at -OH group amine_protected->react_alcohol intermediate Modified Intermediate react_alcohol->intermediate deprotect_amine Deprotect Amine (TFA) intermediate->deprotect_amine final_product Final Product deprotect_amine->final_product

Caption: Orthogonal protection in a multi-step synthesis.

Conclusion

The selection of an appropriate protecting group is a critical decision in the design of any multi-step synthesis. A thorough understanding of the stability, reactivity, and orthogonality of different protecting groups is essential for maximizing yields and achieving the desired chemical transformations. This guide provides a foundational comparison of some of the most common protecting groups for amines and alcohols, supported by experimental data and detailed protocols, to empower researchers in making informed choices for their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal Procedures for Hydroxy-PEG2-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The following guidelines provide a comprehensive operational and disposal plan for Hydroxy-PEG2-CH2-Boc, also known as tert-butyl N-(2-(2-hydroxyethoxy)ethyl)carbamate. These procedures are compiled from safety data sheets of closely related compounds and general laboratory chemical waste management protocols to ensure the safe handling and disposal of this chemical.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Summary of Potential Hazards:

Hazard StatementClassification
H301: Toxic if swallowedAcute toxicity (oral), Category 3
H315: Causes skin irritationSkin corrosion/irritation, Category 2
H318: Causes serious eye damageSerious eye damage/eye irritation, Category 1
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1]

  • Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, consider additional protective clothing.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[1]

II. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Experimental Protocol for Disposal:

  • Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid violent reactions or the generation of toxic fumes.[2][3]

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap.[2][4] Plastic containers are often preferred for storing chemical waste.[5]

    • The original product container can be used for the disposal of unused reagent.

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic, irritant).[2]

  • Waste Accumulation:

    • Collect all waste, including unused product, solutions containing the compound, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in the designated hazardous waste container.

    • For liquid waste, absorb it with an inert material like vermiculite (B1170534) or dry sand before placing it in the waste container.

    • Keep the waste container closed at all times except when adding waste.[2][6]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5][7] This area should be at or near the point of waste generation.[5][7]

    • The storage area must be well-ventilated.[1]

    • Ensure the container is stored in a locked-up or otherwise secure area accessible only to authorized personnel.[1][8]

  • Disposal Request and Pickup:

    • Once the waste container is full or has been in storage for a designated period (as per your institution's policy, often not to exceed one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5][6]

    • Follow all institutional procedures for requesting a hazardous waste pickup.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be properly decontaminated before being discarded as regular trash.

    • Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • Collect the rinsate as hazardous waste and add it to your designated this compound waste container.[6]

    • After triple rinsing, deface the original label on the container and dispose of it according to your institution's guidelines for non-hazardous laboratory waste.[6]

III. Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area thoroughly.

    • Report the spill to your laboratory supervisor and EHS office.

  • Exposure:

    • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[1]

    • If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical help.[1]

IV. Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal cluster_decon Container Decontamination A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Segregate Waste: This compound Only A->B C Use Labeled, Compatible Hazardous Waste Container B->C D Collect Solid & Liquid Waste (Absorb liquids first) C->D E Keep Container Securely Closed D->E F Store in Designated Satellite Accumulation Area (Ventilated, Secure) E->F G Contact EHS for Pickup F->G H Professional Disposal by Licensed Contractor G->H I Triple Rinse Empty Container J Collect Rinsate as Hazardous Waste I->J K Deface Label & Dispose of Clean Container I->K J->D

References

Safeguarding Your Research: Essential Protocols for Handling Hydroxy-PEG2-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists engaged in drug development must prioritize safety and operational efficiency when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Hydroxy-PEG2-CH2-Boc, a PEG-based PROTAC linker. Adherence to these protocols will help ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is fundamental to laboratory safety. The following table summarizes the recommended PPE for handling this compound, categorized by the area of protection.

Body PartPersonal Protective Equipment (PPE)Specifications & Recommendations
Hands Chemical-resistant glovesDisposable nitrile gloves are suitable for providing short-term protection against a broad range of chemicals.[2] For applications with a higher risk of splashing, consider gloves made of neoprene or butyl rubber.[3] Always inspect gloves for any signs of degradation before use.
Eyes Safety glasses or gogglesChemical splash goggles that meet the ANSI Z.87.1 1989 standard are required.[2]
Face Face shieldA face shield should be worn over safety glasses whenever there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[2]
Body Laboratory coatA properly fitting lab coat, buttoned to cover as much skin as possible, is mandatory.[2] Consider a flame-resistant material like Nomex® if working with flammable substances in the same procedure.[2]
Respiratory RespiratorWhile generally not required for non-hazardous materials in a well-ventilated area, a respirator (such as an N95) should be used if there is a risk of generating dust or aerosols, or if unpacking containers that may have been damaged during shipping.[4]
Feet Closed-toe shoesShoes must cover the entire foot (closed toe and heel) to protect against spills.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is essential to minimize risks and ensure the efficient use of materials. The following diagram outlines the key stages for handling this compound, from initial preparation to final disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) (or analogous compound data) B Don Appropriate Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area (e.g., fume hood) B->C D Weigh and Prepare Solutions C->D E Perform Experimental Procedures D->E F Decontaminate Work Surfaces E->F G Segregate and Label Waste F->G H Dispose of Waste According to Institutional Guidelines G->H

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including unused product, solutions, and contaminated consumables (e.g., gloves, pipette tips), should be collected in a designated, sealed, and clearly labeled chemical waste container.

  • Disposal Method: The primary method of disposal should be through a licensed chemical waste disposal service. Do not dispose of this compound down the drain or in regular trash.

  • Spill Management: In the event of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth.[1] The absorbed material should then be placed in a sealed container for disposal as chemical waste. Ensure the area is well-ventilated during cleanup.

By implementing these safety and logistical protocols, researchers can confidently handle this compound while maintaining a secure and efficient laboratory environment. This commitment to safety not only protects personnel but also upholds the integrity and quality of scientific research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy-PEG2-CH2-Boc
Reactant of Route 2
Reactant of Route 2
Hydroxy-PEG2-CH2-Boc

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.